molecular formula C16H30O B1231300 2-Hexadecenal CAS No. 3163-37-9

2-Hexadecenal

货号: B1231300
CAS 编号: 3163-37-9
分子量: 238.41 g/mol
InChI 键: KLJFYXOVGVXZKT-CCEZHUSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-2-Hexadecenal (trans-2-Hexadecenal) is a 16-carbon α,β-unsaturated fatty aldehyde generated endogenously via the irreversible cleavage of sphingosine-1-phosphate (S1P) by the enzyme sphingosine-1-phosphate lyase (SPL) . This molecule is a key subject of research due to its significant and diverse bioactivities. It has been demonstrated to induce cytoskeletal reorganization, cellular detachment, and apoptosis in various mammalian cell types through a specific, JNK-dependent signaling pathway that involves reactive oxygen species (ROS) and the activation of MLK3 and MKK4/7 . The compound's chemical structure, featuring an electrophilic α,β-unsaturated carbonyl group, makes it a highly reactive molecule that can form covalent adducts with cellular nucleophiles . It readily undergoes Michael addition with thiols and primary amines, leading to the formation of glutathione (GSH) conjugates and adducts with amino acids in proteins, which may alter protein function . Furthermore, (E)-2-Hexadecenal reacts with deoxyguanosine in DNA to form cyclic 1,N2-deoxyguanosine adducts, suggesting potential genotoxic and mutagenic consequences that warrant further investigation . The detoxification of this aldehyde in cells is primarily mediated by its oxidation to (2E)-hexadecenoic acid, catalyzed by fatty aldehyde dehydrogenase (FALDH) . Impairments in this degradation pathway, such as in Sjögren-Larsson syndrome, are linked to increased levels of its reactive adducts . (E)-2-Hexadecenal is an essential tool for researchers studying sphingolipid metabolism, the mechanisms of fatty aldehyde toxicity, cellular stress signaling, and JNK-mediated apoptosis. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-hexadec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFYXOVGVXZKT-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015907
Record name (E)-Hexadec-2-enal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-37-9, 27104-14-9, 22644-96-8
Record name 2-Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXADECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Natural Occurrence of (E)-2-Hexadecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(E)-2-Hexadecenal is a reactive, long-chain unsaturated aldehyde with significant and diverse biological roles. Initially identified as a key intermediate in sphingolipid catabolism, its functions extend to intercellular signaling and chemical ecology, acting as a signaling molecule in mammals, a pheromone in insects, and a volatile compound in plants. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and natural distribution of (E)-2-Hexadecenal. It details the primary metabolic pathways, summarizes its occurrence across different biological kingdoms, and presents key experimental protocols for its synthesis and quantification. Furthermore, this guide illustrates the critical signaling cascades initiated by this lipid aldehyde, offering insights for researchers in cellular biology, drug development, and chemical ecology.

Discovery and Biosynthesis

The discovery of trans-2-Hexadecenal as a biologically generated molecule is intrinsically linked to the study of sphingolipid metabolism. It is not a product of de novo fatty acid synthesis in the conventional sense but rather a specific catabolite.

Sphingolipid Degradation Pathway

The primary and most well-characterized route for the endogenous production of (E)-2-Hexadecenal is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][2] This final step in sphingolipid catabolism is catalyzed by the enzyme Sphingosine-1-phosphate lyase (SPL) , an enzyme dependent on a pyridoxal-5-phosphate (P5P) cofactor.[3] SPL cleaves S1P at the C2-3 carbon-carbon bond, yielding two distinct products: (E)-2-Hexadecenal and phosphoethanolamine .[1]

While C18-S1P is the canonical substrate, SPL can also act on other long-chain base phosphates, such as dihydrosphingosine 1-phosphate, to produce the corresponding fatty aldehyde.[1] Under normal physiological conditions, the levels of free (E)-2-Hexadecenal are kept low, as it is quickly metabolized, primarily through oxidation to (2E)-hexadecenoic acid by fatty aldehyde dehydrogenase (FALDH).[1][2]

Sphingolipid_Degradation S1P Sphingosine-1-Phosphate (S1P) SPL Sphingosine-1-Phosphate Lyase (SPL) S1P->SPL Substrate Hex (E)-2-Hexadecenal SPL->Hex Product 1 Phos Phosphoethanolamine SPL->Phos Product 2 FALDH Fatty Aldehyde Dehydrogenase (FALDH) Hex->FALDH Substrate Acid (2E)-Hexadecenoic Acid FALDH->Acid Oxidation

Biosynthesis of (E)-2-Hexadecenal via Sphingolipid Catabolism.
Insect Pheromone Biosynthesis

In certain insects, a different biosynthetic pathway has been identified for the production of hexadecenal isomers that function as sex pheromones. This pathway starts with hexadecanoic acid (palmitic acid). The fatty acid is first reduced to the corresponding saturated aldehyde, hexadecanal. Subsequently, a desaturase enzyme introduces a double bond at a specific position to create the final pheromone component, such as (Z)-11-hexadecenal.[4]

Natural Occurrence

(E)-2-Hexadecenal has been identified in a variety of organisms, from mammals to insects and plants, where it serves distinct biological purposes. A summary of its natural occurrence is presented in Table 1.

KingdomOrganism/SystemLocation/ContextRole/SignificanceReferences
Animalia Mammalian Cells (Human, Murine)Intracellular (Endoplasmic Reticulum)Metabolite of sphingolipid degradation; Pro-apoptotic signaling molecule.[1][2]
Human PlasmaCirculatory SystemBiomarker for Sphingosine-1-phosphate lyase (SPL) activity.[3]
Insects (e.g., Chilo suppressalis)Pheromone GlandSex pheromone component for chemical communication.[4]
Plantae Coriander (Leaf Oil)Volatile OilsAromatic and signaling compound.[5]
Citrus SpeciesEssential OilsComponent of citrus aroma.[6]

Table 1: Summary of the Natural Occurrence of 2-Hexadecenal and its Isomers.

Biological Activity and Signaling Pathways

Beyond its role as a metabolic intermediate, (E)-2-Hexadecenal is a potent bioactive lipid that can initiate a specific cellular stress response pathway, ultimately leading to programmed cell death (apoptosis).

Induction of Apoptosis via JNK Signaling

Treatment of various mammalian cell lines with exogenous (E)-2-Hexadecenal has been shown to cause profound morphological changes, including cytoskeletal reorganization, cell rounding, and detachment from the substratum.[1][2] These effects are precursors to apoptosis.

The underlying mechanism is the specific activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] (E)-2-Hexadecenal exposure leads to the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MAP Kinase Kinases 4 and 7 (MKK4/7). MKK4/7 then phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun and also acts on mitochondrial targets to initiate the intrinsic apoptotic cascade.[1][7] This includes the release of cytochrome c, activation of Bax, and cleavage of Bid.[1] Notably, this signaling is specific, as other major pathways like ERK, AKT, and p38 are not affected.[1]

JNK_Signaling Hex (E)-2-Hexadecenal MLK3 MLK3 Hex->MLK3 activates MKK47 MKK4/7 MLK3->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Mito Mitochondrial Targets (Bax, Bid, etc.) JNK->Mito activates Apoptosis Cytoskeletal Reorganization & Apoptosis cJun->Apoptosis Mito->Apoptosis

JNK-Dependent Apoptotic Signaling Pathway Induced by (E)-2-Hexadecenal.

Experimental Methodologies

The study of (E)-2-Hexadecenal requires robust methods for its synthesis and quantification in complex biological matrices.

Chemical Synthesis

A previously described method for the chemical synthesis of (2E)-Hexadecenal involves a three-step process:[1]

  • Olefination: Reaction of myristaldehyde with triethyl phosphonoacetate.

  • Reduction: Reduction of the resulting α,β-unsaturated ester using alane.

  • Oxidation: Oxidation of the subsequent alcohol to the final aldehyde product using pyridinium chlorochromate (PCC).

The final product's structure and purity are typically confirmed using 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry.[1]

Quantification in Biological Samples

Due to its low volatility, lack of a strong chromophore, and poor ionization by electrospray, quantifying (E)-2-Hexadecenal requires a specialized approach involving chemical derivatization.[3] A highly sensitive method has been developed utilizing liquid chromatography (LC) coupled with either tandem mass spectrometry (MS/MS) or fluorescence detection.[3][8]

Protocol Outline:

  • Extraction: Separation and concentration of (E)-2-Hexadecenal from the biological matrix (e.g., plasma, cell lysates) using an appropriate extraction procedure.

  • Derivatization: The aldehyde is reacted with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH). This reagent transforms the non-ionizable and non-fluorescent aldehyde into a derivative that is readily ionizable for MS analysis and highly fluorescent for fluorescence detection.[3]

  • LC Separation: The derivatized product is separated from other sample components using reversed-phase liquid chromatography.

  • Detection and Quantification: The analyte is detected by MS/MS or a fluorescence detector. Quantification is achieved by comparing the signal to a standard curve generated from known concentrations of derivatized (E)-2-Hexadecenal. This method achieves an outstanding limit of detection (LOD) of 1 fmol per sample for LC-MS/MS.[3]

Quantification_Workflow start Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction start->extraction derivatization Derivatization with DAIH extraction->derivatization lc_separation LC Separation derivatization->lc_separation detection Detection lc_separation->detection ms Tandem Mass Spectrometry (LC-MS/MS) detection->ms High Sensitivity fluorescence Fluorescence Detection detection->fluorescence Alternative quant Quantification (vs. Standard Curve) ms->quant fluorescence->quant

Experimental Workflow for the Quantification of (E)-2-Hexadecenal.

References

In-Depth Technical Guide to the Physicochemical Properties of trans-2-Hexadecenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-Hexadecenal, a bioactive long-chain aldehyde. The information presented herein is intended to support research and development efforts in fields such as cell signaling, drug discovery, and lipidomics.

Chemical Identity and Physical Properties

trans-2-Hexadecenal, also known as (E)-2-Hexadecenal, is an unsaturated fatty aldehyde with a 16-carbon chain. It is a key intermediate in sphingolipid metabolism and has been identified as a signaling molecule involved in cellular processes such as apoptosis.

Table 1: General and Physicochemical Properties of trans-2-Hexadecenal

PropertyValueSource
IUPAC Name (2E)-hexadec-2-enal[1]
Synonyms trans-2-Hexadecenal, (E)-2-Hexadecenal[1]
CAS Number 22644-96-8[2]
Molecular Formula C₁₆H₃₀O[1][2]
Molecular Weight 238.41 g/mol [1]
Physical State Crystalline solid[2]
Predicted Boiling Point 313.6 ± 9.0 °C at 760 mmHg
Predicted Melting Point Not available
Predicted Density 0.8±0.1 g/cm³

Table 2: Solubility of trans-2-Hexadecenal

SolventSolubilitySource
Dimethylformamide (DMF) 30 mg/mL[2]
Dimethyl sulfoxide (DMSO) 10 mg/mL[2]
Ethanol 30 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of trans-2-Hexadecenal.

Table 3: Spectral Data for trans-2-Hexadecenal

TechniqueKey FeaturesSource
Mass Spectrometry (MS) Molecular Ion (M+Na)⁺: m/z 261.2189 (calculated), 261.2192 (found)
¹H Nuclear Magnetic Resonance (NMR) Predicted chemical shifts for aldehydic proton (~9.5 ppm, doublet), vinylic protons (~6.1-6.9 ppm, multiplet), and aliphatic protons (~0.8-2.3 ppm).[3]
Infrared (IR) Spectroscopy Characteristic absorptions expected for C=O stretch (~1685-1710 cm⁻¹ for α,β-unsaturated aldehyde), C=C stretch, and C-H stretches.[4][5]

Note: While mass spectrometry data is available specifically for trans-2-Hexadecenal, the provided ¹H NMR and IR data are based on predictions and characteristic values for similar long-chain α,β-unsaturated aldehydes due to the scarcity of published spectra for this specific compound.[3][4][5]

Experimental Protocols

Synthesis of trans-2-Hexadecenal

The following is a detailed protocol for the chemical synthesis of trans-2-Hexadecenal.

G Synthesis Workflow for trans-2-Hexadecenal cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation Myristaldehyde Myristaldehyde K2CO3 Potassium carbonate in aqueous 2-propanol Myristaldehyde->K2CO3 Triethylphosphonoacetate Triethyl phosphonoacetate Triethylphosphonoacetate->K2CO3 UnsaturatedEster α,β-unsaturated ester K2CO3->UnsaturatedEster Wittig-Horner reaction Alane Alane AllylicAlcohol Allylic alcohol Alane->AllylicAlcohol Reduction PCC Pyridinium chlorochromate (PCC) FinalProduct trans-2-Hexadecenal PCC->FinalProduct Oxidation G trans-2-Hexadecenal Induced JNK Signaling Pathway T2H trans-2-Hexadecenal ROS Reactive Oxygen Species (ROS) T2H->ROS MLK3 MLK3 ROS->MLK3 Activation MKK47 MKK4/7 MLK3->MKK47 Phosphorylation JNK JNK MKK47->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Mitochondria Mitochondria JNK->Mitochondria CytC Cytochrome c release Mitochondria->CytC Bax Bax activation Mitochondria->Bax Bid Bid cleavage Mitochondria->Bid Bim Bim translocation Mitochondria->Bim Apoptosis Apoptosis CytC->Apoptosis Bax->Apoptosis Bid->Apoptosis Bim->Apoptosis

References

The Emerging Role of 2-Hexadecenal in Sphingolipid Metabolism and Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The metabolic pathways of sphingolipids are complex and tightly regulated, with ceramide at the central hub. The irreversible degradation of the bioactive sphingolipid, sphingosine-1-phosphate (S1P), by the enzyme S1P lyase (SPL) represents a critical exit point from this metabolic network. This catabolic reaction yields two products: phosphoethanolamine and the long-chain fatty aldehyde, (E)-2-Hexadecenal.[1][2] While historically viewed as a simple metabolic byproduct, recent evidence has illuminated 2-Hexadecenal as a potent bioactive molecule in its own right, capable of influencing cellular fate through distinct signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in the context of sphingolipid metabolism, with a focus on its downstream effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

This compound: A Bioactive Product of Sphingolipid Catabolism

The generation of this compound from S1P is the final, irreversible step in the degradation of sphingoid bases. This process is catalyzed by S1P lyase, an enzyme primarily located in the endoplasmic reticulum. The resulting α,β-unsaturated aldehyde is a reactive molecule that can interact with various cellular components, including proteins and nucleic acids, to elicit a range of biological responses.[1][2]

Quantitative Effects of this compound on Cellular Processes

Experimental studies have demonstrated that exogenous application of this compound can induce significant cellular changes, most notably cytoskeletal reorganization and apoptosis, in a dose-dependent manner. The following tables summarize the key quantitative findings from various cell-based assays.

Table 1: Cytotoxic and Apoptotic Effects of this compound on Various Cell Lines

Cell LineConcentration (µM)AssayObserved EffectReference
HEK293T25-50MicroscopyCell rounding and detachment[3]
NIH3T325Annexin V/PI Flow CytometryIncreased percentage of apoptotic cells[4]
HeLa25Annexin V/PI Flow CytometryIncreased percentage of apoptotic cells[4]
HEK293T25Annexin V/PI Flow CytometryIncreased percentage of apoptotic cells[4]
Human Skeletal Muscle Cells5Fatty Acid Oxidation Assay28% decrease in fatty acid oxidation efficiency[5]
Human Skeletal Muscle Cells5Gene Expression (IL-6)80% increase in IL-6 expression[5]

Table 2: this compound-Induced Activation of Apoptotic Signaling Molecules

Cell LineConcentration (µM)Target ProteinMeasurementResultReference
HEK293T25PARPWestern BlotIncreased cleavage of PARP[4]
HeLa25PARPWestern BlotIncreased cleavage of PARP[4]
HEK293T10-50JNKWestern Blot (Phospho-JNK)Dose-dependent increase in JNK phosphorylation[3]
HeLa25BaxImmunofluorescenceIncreased punctate staining indicating Bax activation[6]
HEK293T10-50BidWestern BlotDose-dependent increase in Bid cleavage (tBid)[6]
HEK293T10-50BimWestern Blot (Mitochondrial Fraction)Increased levels of BimL and BimEL in mitochondria[6]

Signaling Pathways Modulated by this compound

The primary signaling cascade activated by this compound is the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses and apoptosis.

This compound-Induced JNK-Dependent Apoptotic Pathway

Upon cellular exposure, this compound activates Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4/7. These MAP kinase kinases then dually phosphorylate and activate JNK. Activated JNK translocates to the mitochondria where it phosphorylates and activates pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bid. This leads to the activation of Bax, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytosol. Cytochrome c then initiates the caspase cascade, culminating in the cleavage of effector caspases and apoptotic substrates like PARP, ultimately leading to programmed cell death.

Sphingolipid_Metabolism_and_2_Hexadecenal_Signaling S1P Sphingosine-1-Phosphate (S1P) SPL S1P Lyase (SPL) S1P->SPL Hexadecenal This compound SPL->Hexadecenal Phosphoethanolamine Phosphoethanolamine SPL->Phosphoethanolamine MLK3 MLK3 Hexadecenal->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis Bim_Bid Bim, Bid JNK->Bim_Bid Bax Bax Bim_Bid->Bax MOMP MOMP Bax->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Downstream Assays cluster_apoptosis Apoptosis Assays cluster_signaling Signaling Pathway Analysis cluster_metabolism Metabolic Assays cluster_analysis Data Analysis and Interpretation start Seed Cells in Culture Plates culture Culture to 70-80% Confluency start->culture treatment Treat with this compound (e.g., 25 µM) and Controls culture->treatment flow Annexin V/PI Flow Cytometry treatment->flow parp PARP Cleavage Western Blot treatment->parp bax Bax Activation Immunofluorescence treatment->bax jnk_wb Phospho-JNK Western Blot treatment->jnk_wb fao Fatty Acid Oxidation Assay treatment->fao glycogen Glycogen Synthesis Assay treatment->glycogen quant Quantify Results (e.g., % Apoptosis, Fold Change) flow->quant parp->quant bax->quant jnk_wb->quant fao->quant glycogen->quant conclusion Draw Conclusions quant->conclusion

References

Endogenous Formation of 2-Hexadecenal from Sphingosine-1-Phosphate Lyase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that regulates a multitude of cellular processes. Its irreversible degradation is exclusively catalyzed by the enzyme Sphingosine-1-phosphate lyase (SPL). This reaction is not merely a catabolic endpoint but a significant event in cell signaling, as it terminates S1P-mediated signals and generates two biologically active products: phosphoethanolamine and (E)-2-hexadecenal. While SPL's role in controlling S1P levels is well-documented, the functional significance of its aldehydic product, 2-hexadecenal, is an expanding area of research. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, its subsequent signaling roles, and detailed experimental protocols for its study. The content is tailored for researchers, scientists, and drug development professionals investigating sphingolipid metabolism and its therapeutic potential.

The Sphingolipid Rheostat and S1P Lyase

Sphingolipid metabolism is a dynamic network of interconnected pathways that produce a variety of signaling molecules. A central concept in this field is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[1][2] S1P, formed by the phosphorylation of sphingosine, exerts its effects both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[3][4] This signaling axis is crucial for processes including cell proliferation, migration, survival, angiogenesis, and immune cell trafficking.[1][4]

The cellular and circulating levels of S1P are tightly controlled by the interplay between its synthesis by sphingosine kinases and its degradation.[5] The final and irreversible step in sphingolipid catabolism is catalyzed by Sphingosine-1-phosphate lyase (SPL, EC 4.1.2.27), an integral membrane protein of the endoplasmic reticulum.[1][6][7] SPL is the sole enzyme responsible for irreversibly breaking down S1P, thus serving as a critical control point in the sphingolipid pathway.[6][8] Its action depletes the pro-survival S1P pool while generating two key products: phosphoethanolamine, which can be utilized for phospholipid synthesis, and the long-chain aldehyde (E)-2-hexadecenal (hereafter referred to as this compound).[6][9]

The S1P Lyase Enzymatic Reaction

The catalytic activity of SPL is a key regulatory node in lipid signaling. Understanding the specifics of this reaction is fundamental for researchers in the field.

  • Enzyme: Sphingosine-1-phosphate lyase (SPL), encoded by the SGPL1 gene.[8]

  • Substrate: The primary endogenous substrate is D-erythro-sphingosine-1-phosphate (S1P). SPL can also cleave dihydrosphingosine-1-phosphate (DHS1P), producing hexadecanal (a saturated aldehyde).[10]

  • Cofactor: The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[4][6]

  • Location: SPL is predominantly localized to the endoplasmic reticulum (ER) membrane, with its catalytic domain facing the cytosol.[6][7] Recent evidence also suggests its presence within the nucleus, implying a role in nuclear S1P metabolism.[11]

  • Mechanism: SPL catalyzes the cleavage of the C2-C3 carbon-carbon bond of S1P.[5][6] This is an irreversible retro-aldol type reaction.

  • Products: The reaction yields (E)-2-hexadecenal and ethanolamine phosphate.[6][12]

S1P_Lyase_Reaction S1P Sphingosine-1-Phosphate (S1P) SPL S1P Lyase (SPL) Cofactor: PLP S1P->SPL Hexadecenal (E)-2-Hexadecenal EthanolamineP Phosphoethanolamine SPL->Hexadecenal SPL->EthanolamineP

Figure 1. The enzymatic reaction catalyzed by S1P Lyase.

Biological Activity of this compound

Far from being an inert metabolic byproduct, this compound is a reactive α,β-unsaturated aldehyde with distinct biological activities. Its generation by SPL introduces a new layer of signaling downstream of S1P degradation.

Induction of Apoptosis via JNK Signaling

A primary documented role of this compound is the induction of apoptosis.[13][14] In various cell types, including HEK293T, NIH3T3, and HeLa cells, exposure to this compound leads to cytoskeletal reorganization, cell rounding, detachment, and ultimately, programmed cell death.[13][15]

This pro-apoptotic effect is mediated specifically through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[13][14] The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to the activation of the upstream kinase MLK3. MLK3 then phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK.[13] Activated JNK mediates apoptosis through downstream targets, including the phosphorylation of c-Jun and the modulation of Bcl-2 family proteins like Bid, Bax, and Bim.[13][14] Notably, this signaling is specific, as this compound does not appear to activate the ERK, AKT, or p38 MAPK pathways under the same conditions.[13][14]

Hexadecenal_Signaling cluster_cell Cellular Response cluster_targets JNK Targets Hex This compound ROS ROS Generation Hex->ROS MLK3 MLK3 ROS->MLK3 MKK47 MKK4/7 MLK3->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun P Bcl2 Bax, Bid, Bim JNK->Bcl2 activates Apoptosis Apoptosis & Cytoskeletal Reorganization cJun->Apoptosis Bcl2->Apoptosis

Figure 2. this compound-induced JNK-dependent apoptotic signaling pathway.
Nuclear Functions and Reactivity

The potential presence of SPL in the nucleus suggests that this compound can be generated in close proximity to chromatin.[11] Studies have shown that nuclear-generated this compound can act as a regulator of histone deacetylase (HDAC) activity.[11][16] By inhibiting HDACs, this compound can lead to increased histone acetylation, thereby influencing chromatin structure and gene expression.[11]

As a reactive aldehyde, this compound can also readily form adducts with cellular nucleophiles. It has been shown to react with deoxyguanosine in DNA and with cellular proteins and glutathione, suggesting it may contribute to cellular stress and damage if not efficiently detoxified.[15][17]

Quantitative Data Summary

The study of this compound formation requires precise quantification. The following tables summarize key data from the literature to aid in experimental design.

Table 1: S1P Lyase Kinetic and Inhibition Data

Parameter Value Substrate/Inhibitor System Reference
Km 2.68 µM C17-Dihydrosphingosine-1-Phosphate Cell Lysate [18]
IC50 52.4 ± 0.04 µM FTY720 (Fingolimod) Liver Microsomes [10]

| Activity | ~4-8 pmol/mg/min | Endogenous Substrates | Cell Lysate |[18][19] |

Table 2: Bioactive Concentrations of this compound in Cellular Assays

Cellular Effect Effective Concentration Cell Type(s) Reference
Induction of Apoptosis ≥ 25 µM HEK293T, NIH3T3, HeLa [13][20]
JNK Activation ~50 µM HEK293T [13]

| Histone Acetylation | 0.1 - 10.0 µM | Lung Epithelial Nuclear Fraction |[11] |

Table 3: Sensitivity of this compound Quantification Methods

Method Derivatization Reagent Limit of Detection (LOD) Reference
HPLC-FLD 5,5-dimethyl cyclohexanedione 2.5 pmol (LOQ) [18]
LC-MS/MS 2-diphenylacetyl-1,3-indandione-1-hydrazone 1 fmol [21]

| LC-FLD | 2-diphenylacetyl-1,3-indandione-1-hydrazone | 0.75 pmol |[21] |

Experimental Protocols

Accurate and reproducible methods are crucial for studying SPL activity and the effects of this compound. The following section details key experimental procedures.

Protocol: Measurement of S1P Lyase Activity by LC-MS/MS

This protocol is adapted from established methods for quantifying the enzymatic product this compound from a biological matrix.[10] It relies on derivatization of the aldehyde product to ensure sensitive and stable detection.

Materials:

  • Cell or tissue lysate (e.g., liver microsomal fraction)

  • Reaction Buffer: 35 mM potassium phosphate (pH 7.4), 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, 0.57 mM pyridoxal-5'-phosphate (P5P)

  • Substrate: 0.4 mM S1P in 1% Triton X-100

  • Internal Standard: (2E)-d5-hexadecenal (deuterated)

  • Stop Solution: Methanol

  • Derivatization Reagent: 5 mM semicarbazide in 5% formic acid in methanol

Procedure:

  • Protein Preparation: Prepare microsomal fractions from tissue homogenates or use total cell lysates. Determine total protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a glass tube, combine 175 µL of Reaction Buffer and 50 µL of protein preparation (e.g., 5-10 µg total protein).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of 0.4 mM S1P substrate (final concentration: 40 µM).

    • Incubate at 37°C for 20 minutes. The reaction is linear within this time frame and protein range.[10]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 2 mL of ice-cold methanol containing a known amount of the internal standard (e.g., 20 pmol (2E)-d5-hexadecenal).

    • Vortex thoroughly and centrifuge to pellet precipitated protein.

    • Transfer the supernatant to a new tube for derivatization.

  • Derivatization:

    • Add the Derivatization Reagent to the supernatant.

    • Incubate at 40°C for 2 hours to form the semicarbazone derivative of this compound.

  • Analysis:

    • Analyze the derivatized sample by liquid chromatography-electrospray ionization-tandem mass spectrometry (ESI-LC/MS/MS).

    • Quantify the amount of this compound produced by comparing its peak area to that of the deuterated internal standard.

SPL_Assay_Workflow start Prepare Microsomes or Cell Lysate reaction Incubate Lysate with S1P Substrate & PLP (37°C, 20 min) start->reaction stop Stop Reaction with Methanol & Add Deuterated Internal Standard reaction->stop derivatize Derivatize Aldehydes with Semicarbazide (40°C, 2h) stop->derivatize analyze Analyze via LC-MS/MS derivatize->analyze quantify Quantify Product vs. Internal Standard analyze->quantify

Figure 3. Experimental workflow for the quantification of S1P Lyase activity.
Protocol: Analysis of this compound-Induced Apoptosis

This protocol outlines the procedure to assess apoptosis in cultured cells following treatment with this compound, based on methods from Kumar et al.[13]

Materials:

  • Cultured cells (e.g., HEK293T, NIH3T3)

  • Standard growth medium and serum-free medium

  • This compound (dissolved in an appropriate vehicle, e.g., ethanol)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to approximately 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, wash cells with PBS and replace the growth medium with serum-free medium. Incubate for 3 hours.

  • Treatment: Treat cells with this compound (e.g., 25 µM final concentration) or vehicle control for the desired time period (e.g., 3-6 hours).

  • Cell Harvesting:

    • Collect both floating and attached cells. For attached cells, use trypsin and then neutralize.

    • Combine all cells from each well and centrifuge.

    • Wash the cell pellet twice with cold PBS.

  • Annexin V Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided with the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Quantify the percentage of apoptotic cells.

Conclusion and Therapeutic Perspectives

The enzymatic degradation of S1P by SPL is a pivotal event that extends beyond simple catabolism. It represents a switch, turning off a pro-survival signal (S1P) and simultaneously generating a pro-apoptotic signal (this compound). This dual action places SPL at a critical juncture in cell fate decisions. For drug development professionals, SPL is an attractive therapeutic target. Inhibition of SPL can elevate S1P levels, which is being explored for autoimmune diseases like multiple sclerosis and inflammatory conditions.[2] However, the consequent reduction in this compound and its downstream effects on apoptosis and histone modification must be carefully considered. Future research should focus on the in vivo relevance of this compound signaling, the identification of its specific protein adducts, and its role in the pathophysiology of diseases where sphingolipid metabolism is dysregulated, such as cancer, neurodegeneration, and fibrotic diseases.[4][22][23] A deeper understanding of the S1P/2-hexadecenal axis will undoubtedly unveil new therapeutic opportunities.

References

2-Hexadecenal: An Endogenous Signaling Molecule Orchestrating Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

trans-2-Hexadecenal (t2-HD), a long-chain fatty aldehyde, is emerging from the shadows of intermediary metabolism to be recognized as a potent endogenous signaling molecule. Historically viewed as a mere byproduct of sphingolipid degradation, recent evidence has illuminated its critical role in dictating cellular processes such as cytoskeletal organization, stress responses, and apoptosis.[1][2] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by t2-HD, detailed experimental protocols for its study, and quantitative data to support future research and therapeutic development.

Origin and Metabolism of 2-Hexadecenal

The primary endogenous source of trans-2-hexadecenal is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][3][4] This catabolic reaction is catalyzed by the enzyme S1P lyase (SPL), which cleaves S1P to yield phosphoethanolamine and t2-HD.[1][3] While S1P has well-established roles in a plethora of cellular functions, the biological activities of its degradation products are now coming into focus, revealing a new layer of signaling complexity within the sphingolipid metabolic pathway.[1] Under normal physiological conditions, t2-HD can be further oxidized to (2E)-hexadecenoic acid by long-chain fatty aldehyde dehydrogenase (FALDH).[3]

Cellular Effects and Signaling Pathways

trans-2-Hexadecenal exerts profound effects on cellular morphology and viability, primarily through the activation of a specific stress-activated signaling cascade.

Cytoskeletal Reorganization and Apoptosis

Exposure of various cell types, including HEK293T, NIH3T3, and HeLa cells, to t2-HD induces rapid and dramatic changes in cell structure.[1] These changes are characterized by cell rounding, detachment from the substratum, and reorganization of the actin cytoskeleton.[1][3] These morphological alterations are precursors to the induction of programmed cell death, or apoptosis.[1][2]

The JNK-Dependent Signaling Pathway

The cellular effects of t2-HD are predominantly mediated by the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Notably, other MAPK pathways, such as those involving ERK and p38, as well as the PI3K/Akt survival pathway, appear to be unaffected by t2-HD treatment.[1]

The activation of the JNK pathway by t2-HD is initiated by the generation of reactive oxygen species (ROS).[1] This oxidative stress leads to the activation of the upstream kinase MLK3 (Mixed Lineage Kinase 3), which in turn phosphorylates and activates MKK4/7 (MAPK Kinase 4/7).[1] MKK4/7 then directly phosphorylates and activates JNK.[1]

Activated JNK translocates to the nucleus and mitochondria to exert its pro-apoptotic effects through various downstream targets:[1][5][6]

  • Nuclear Events: JNK phosphorylates and activates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[1][5]

  • Mitochondrial Events: JNK activation promotes the release of cytochrome c from the mitochondria by activating pro-apoptotic Bcl-2 family members like Bax and Bid, and increasing the translocation of Bim to the mitochondria.[1]

The following diagram illustrates the JNK-dependent signaling pathway induced by trans-2-Hexadecenal.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion 2_Hexadecenal trans-2-Hexadecenal ROS ROS 2_Hexadecenal->ROS Induces MLK3 MLK3 ROS->MLK3 Activates MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Bax Bax JNK->Bax Activates Bid Bid JNK->Bid Cleavage Bim Bim JNK->Bim Translocation c_Jun c-Jun JNK->c_Jun Phosphorylates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bid->Cytochrome_c Bim->Cytochrome_c Apoptotic_Genes Pro-Apoptotic Gene Expression c_Jun->Apoptotic_Genes Activates G cluster_setup Experimental Setup cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293T, NIH3T3, HeLa) treatment Treatment with trans-2-Hexadecenal cell_culture->treatment morphology Microscopy for Morphological Changes treatment->morphology apoptosis Apoptosis Assay (Annexin V-FITC) treatment->apoptosis western_blot Immunoblotting (e.g., p-JNK, p-c-Jun) treatment->western_blot data_analysis Data Analysis and Quantification morphology->data_analysis apoptosis->data_analysis western_blot->data_analysis

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2-Hexadecenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of 2-Hexadecenal, a 16-carbon unsaturated aldehyde. It details the distinct properties of its (E)- and (Z)-isomers, presenting available physicochemical data in a structured format for comparative analysis. This document includes illustrative diagrams of the chemical structures and outlines experimental methodologies for their synthesis and analysis, serving as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.

Introduction

This compound (C₁₆H₃₀O) is a long-chain unsaturated aldehyde that exists as two stereoisomers: (E)-2-Hexadecenal and (Z)-2-Hexadecenal.[1][2] These isomers, arising from the geometry of the carbon-carbon double bond at the C-2 position, exhibit distinct physical and chemical properties, which in turn can lead to different biological activities. A thorough understanding of their individual characteristics is crucial for researchers investigating their roles in various biological pathways and for those involved in the development of new therapeutic agents.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a 16-carbon chain with a carbonyl group at one terminus (C-1) and a double bond between carbons 2 and 3.[1][2] The spatial arrangement of the substituents around this double bond gives rise to the (E) and (Z) stereoisomers.

Below is a summary of the available quantitative data for the stereoisomers of this compound. Data for the (Z)-isomer is notably limited in publicly accessible literature.

Property(E)-2-Hexadecenal(Z)-2-Hexadecenal
Molecular Formula C₁₆H₃₀O[3][4][5][6][7]C₁₆H₃₀O[2]
Molecular Weight 238.41 g/mol [3][6][7]238.41 g/mol [2]
Melting Point 27 °C[3]No experimental data available
Boiling Point 332.60 °C (estimated at 760 mmHg)No experimental data available
Kovats Retention Index (Standard Non-polar) 1845, 1858, 1913[8]1879[2]
Kovats Retention Index (Standard Polar) 2279[8]No experimental data available

Note: The majority of publicly available data pertains to the (E)-isomer. Further experimental investigation is required to fully characterize the physicochemical properties of the (Z)-isomer.

Stereoisomer Visualization

The distinct geometries of the (E)- and (Z)-isomers of this compound are depicted below.

G cluster_E (E)-2-Hexadecenal cluster_Z (Z)-2-Hexadecenal E_C1 O E_C2 C E_C2->E_C1 E_C3 C E_C2->E_C3 E_H1 H E_C2->E_H1 E_C4 C E_C3->E_C4 E_H2 H E_C3->E_H2 E_R C13H27 E_C4->E_R Z_C1 O Z_C2 C Z_C2->Z_C1 Z_C3 C Z_C2->Z_C3 Z_H1 H Z_C2->Z_H1 Z_C4 C Z_C3->Z_C4 Z_H2 H Z_C3->Z_H2 Z_R C13H27 Z_C4->Z_R

Caption: Chemical structures of (E)- and (Z)-2-Hexadecenal.

Experimental Protocols

Detailed experimental data for the synthesis and analysis of this compound isomers is not widely published. The following sections provide generalized protocols based on established methods for similar compounds.

Synthesis of (E)-2-Hexadecenal

The synthesis of (E)-2-Hexadecenal can be achieved through a multi-step process, often involving a Horner-Wadsworth-Emmons (HWE) reaction to establish the (E)-configured double bond, followed by oxidation of the resulting alcohol to the aldehyde.

Protocol: Horner-Wadsworth-Emmons Reaction and Oxidation

  • Ylide Formation: A phosphonate ester, such as diethyl (cyanomethyl)phosphonate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere to form the corresponding phosphonate carbanion (ylide).

  • Olefination: The ylide solution is then reacted with a long-chain aldehyde, such as pentadecanal. The reaction mixture is typically stirred at room temperature for several hours. The HWE reaction generally favors the formation of the (E)-alkene.

  • Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Oxidation: The resulting (E)-2-hexadecenenitrile is then reduced to the corresponding alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The alcohol is subsequently oxidized to (E)-2-Hexadecenal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane.

  • Final Purification: The final product is purified by column chromatography to yield pure (E)-2-Hexadecenal.

Synthesis of (Z)-2-Hexadecenal

The stereoselective synthesis of (Z)-alkenes is often accomplished using the Wittig reaction with non-stabilized ylides.[9][10][11]

Protocol: Wittig Reaction

  • Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: The phosphonium salt is treated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide) in an anhydrous, aprotic solvent (e.g., THF, ether) under an inert atmosphere to generate the ylide.

  • Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde at low temperature. The reaction of non-stabilized ylides with aldehydes typically yields the (Z)-alkene as the major product.[10]

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. The crude (Z)-2-Hexadecenal is then purified by column chromatography.

Analysis of this compound Stereoisomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques for the separation and quantification of the (E) and (Z) isomers of this compound.

Protocol: Gas Chromatography (GC) Analysis

  • Sample Preparation: Samples containing this compound isomers are dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane). An internal standard may be added for quantitative analysis.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column with a non-polar or medium-polarity stationary phase is typically employed for the separation of fatty aldehydes.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/minute to 250 °C, and held for 10 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Data Analysis: The retention times of the peaks are compared with those of authentic standards of (E)- and (Z)-2-Hexadecenal for identification. The peak areas are used for quantification.

Spectroscopic Data

Detailed, publicly available NMR and IR spectral data for the individual isomers of this compound are limited. However, based on the known spectral characteristics of similar unsaturated aldehydes, the following assignments can be predicted.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm) for (E)-IsomerPredicted Chemical Shift (δ, ppm) for (Z)-Isomer
Aldehydic proton (-CHO)9.5 - 10.09.4 - 9.9
Vinylic proton at C-26.0 - 6.2 (doublet of triplets)6.0 - 6.2 (doublet of triplets)
Vinylic proton at C-36.8 - 7.0 (doublet of triplets)6.7 - 6.9 (doublet of triplets)
Methylene protons at C-4~2.2~2.3
Other methylene protons1.2 - 1.61.2 - 1.6
Terminal methyl protons~0.9~0.9
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl carbon (C-1)190 - 205
Vinylic carbon (C-2)130 - 140
Vinylic carbon (C-3)150 - 160
Aliphatic carbons14 - 35
Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)
C-H stretch (aldehyde)2720 and 2820 (two weak bands)
C=O stretch (aldehyde)1680 - 1710 (strong)
C=C stretch (alkene)1620 - 1680 (variable)
C-H bend (trans-alkene)960 - 980 (strong for E-isomer)
C-H bend (cis-alkene)675 - 730 (strong for Z-isomer)

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of this compound stereoisomers.

G cluster_synthesis Synthesis cluster_analysis Analysis Starting Materials Starting Materials Stereoselective Reaction Stereoselective Reaction Starting Materials->Stereoselective Reaction Crude Product Crude Product Stereoselective Reaction->Crude Product Purification Purification Crude Product->Purification Isolated Isomer Isolated Isomer Purification->Isolated Isomer Sample Preparation Sample Preparation Isolated Isomer->Sample Preparation Structural Elucidation Structural Elucidation Isolated Isomer->Structural Elucidation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis Data Analysis->Structural Elucidation

Caption: Workflow for the synthesis and analysis of this compound isomers.

Conclusion

This technical guide has summarized the key chemical and physical characteristics of the (E) and (Z) stereoisomers of this compound. While data for the (E)-isomer is more readily available, there is a clear need for further experimental work to fully characterize the (Z)-isomer. The provided generalized experimental protocols for synthesis and analysis offer a starting point for researchers. The structural diagrams and workflow visualization aim to provide a clear and concise understanding of this important unsaturated aldehyde and its stereoisomers, facilitating further research and development in related fields.

References

The Biological Functions of 2-Hexadecenal in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal is a long-chain unsaturated fatty aldehyde that emerges from the catabolism of sphingolipids, crucial components of cell membranes involved in signaling. Specifically, it is a product of the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] While historically viewed as a simple metabolic byproduct, a growing body of evidence reveals that this compound is a bioactive molecule with potent effects on mammalian cells. It plays a significant role in critical cellular processes, including apoptosis, cytoskeletal dynamics, and inflammatory signaling.[1][3] This technical guide provides a comprehensive overview of the known biological functions of this compound in mammalian cells, with a focus on its underlying molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its functions.

Core Biological Functions and Signaling Pathways

Induction of Apoptosis and Cytoskeletal Reorganization

A primary and well-documented function of this compound is its ability to induce programmed cell death (apoptosis) and cause significant alterations to the cellular cytoskeleton.[1][2][3] This effect has been observed in a variety of mammalian cell lines, including human embryonic kidney (HEK293T), mouse fibroblast (NIH3T3), human cervical cancer (HeLa), rat glioma (C6), and polymorphonuclear leukocytes (PMNLs).[1][4][5][6]

Treatment of these cells with this compound leads to distinct morphological changes, including cell rounding, detachment from the substrate, reduction of stress fibers, and the formation of lamellipodia.[1] These cytoskeletal rearrangements are a prelude to the induction of apoptosis.[1][3]

Signaling Pathway: The JNK-Dependent Apoptotic Cascade

The pro-apoptotic and cytoskeletal effects of this compound are predominantly mediated through the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][3] The activation of this pathway by this compound is initiated by the generation of reactive oxygen species (ROS).[1]

The signaling cascade proceeds as follows:

  • ROS Generation: this compound treatment leads to an increase in intracellular ROS.

  • MLK3 Activation: The elevated ROS levels activate Mixed Lineage Kinase 3 (MLK3).

  • MKK4/7 Phosphorylation: Activated MLK3 then phosphorylates and activates MAP kinase kinases 4 and 7 (MKK4/7).

  • JNK Phosphorylation: MKK4/7, in turn, phosphorylate and activate JNK.

  • Activation of Downstream Apoptotic Effectors: Activated JNK translocates to the mitochondria and nucleus, where it modulates the activity of several pro- and anti-apoptotic proteins, leading to:

    • Phosphorylation of the transcription factor c-Jun.[1]

    • Activation of the pro-apoptotic Bcl-2 family members Bax and Bid.[1]

    • Increased translocation of Bim to the mitochondria.[1]

    • Release of cytochrome c from the mitochondria into the cytosol.[1]

    • Cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis.[7]

Notably, other major signaling pathways such as the ERK, AKT, and p38 pathways do not appear to be significantly affected by this compound in this context.[1]

JNK-Dependent Apoptotic Pathway Induced by this compound.
Modulation of Reactive Oxygen Species (ROS) Production

The effect of this compound on ROS production is concentration-dependent.[4][5] In polymorphonuclear leukocytes (PMNLs), submicromolar concentrations of this compound lead to an elevation in ROS production.[4][5] This effect is associated with an increased contribution of NADPH oxidase, myeloperoxidase (MPO), and the JNK-MAPK pathway to ROS generation.[2][4]

Conversely, at higher concentrations, this compound induces a decrease in ROS production, which correlates with the onset of apoptosis and a decline in mitochondrial membrane potential.[2][4] This suggests a biphasic role for this compound in modulating cellular redox status.

Metabolic Disturbances

Emerging evidence suggests that this compound may play a role in metabolic dysregulation. In human skeletal muscle cells, exposure to this compound has been shown to impair fatty acid oxidation.[3] Specifically, a concentration of 5µmol of this compound resulted in a 28% decrease in the efficiency of fatty acid oxidation.[3]

Furthermore, this compound treatment in these cells leads to a significant increase in the expression of the pro-inflammatory gene Interleukin-6 (IL-6).[3] A 5µmol concentration of this compound caused an 80% increase in IL-6 expression.[3] These findings suggest a potential link between elevated levels of this compound, impaired lipid metabolism, inflammation, and the development of insulin resistance and type II diabetes.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound in various mammalian cell models.

Table 1: Concentration-Dependent Effects of this compound

Biological EffectCell Type(s)Concentration RangeOutcomeReference(s)
Apoptosis InductionHEK293T, NIH3T3, HeLa25 µMIncreased percentage of apoptotic cells.[7]
Cytoskeletal ReorganizationHEK293T, NIH3T3, HeLa25-50 µMCell rounding, detachment, reduced stress fibers.[1][7]
JNK ActivationHEK293T25-50 µMDose-dependent increase in JNK phosphorylation.[7]
ROS Production (Elevation)Polymorphonuclear LeukocytesSubmicromolarIncreased ROS levels.[4][5]
ROS Production (Decrease)Polymorphonuclear LeukocytesHigh micromolarDecreased ROS levels, associated with apoptosis.[2][4]
Intracellular Ca2+ IncreasePolymorphonuclear LeukocytesHigh micromolarSignificant increase in free cytoplasmic Ca2+.[2]
Impaired Fatty Acid OxidationHuman Skeletal Muscle Cells5 µmol28% decrease in fatty acid oxidation efficiency.[3]
Increased IL-6 ExpressionHuman Skeletal Muscle Cells2-5 µmol54-80% increase in IL-6 gene expression.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture medium

    • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 25 µM) or vehicle control for a specified time (e.g., 3 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

G cluster_workflow Apoptosis Assay Workflow A Cell Culture & Treatment (this compound) B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & Propidium Iodide D->E F Incubate (15 min, RT, dark) E->F G Analyze by Flow Cytometry F->G

Workflow for Apoptosis Detection by Flow Cytometry.
Visualization of F-actin Cytoskeleton by Phalloidin Staining

This protocol allows for the fluorescent labeling and visualization of filamentous actin (F-actin) to observe cytoskeletal rearrangements induced by this compound.

  • Principle: Phalloidin is a bicyclic peptide toxin that binds with high affinity to F-actin. When conjugated to a fluorescent dye (e.g., Rhodamine or Alexa Fluor), it allows for the visualization of actin filaments by fluorescence microscopy.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS (for fixation)

    • 0.1% Triton X-100 in PBS (for permeabilization)

    • Fluorescently-conjugated Phalloidin (e.g., Rhodamine-Phalloidin)

    • Mounting medium with DAPI (for nuclear counterstain)

    • Fluorescence microscope

  • Procedure:

    • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound (e.g., 25-50 µM) or vehicle for the desired time.

    • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

    • Washing: Wash the cells three times with PBS.

    • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Washing: Wash the cells three times with PBS.

    • Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin (diluted in PBS, e.g., 1:1000) for 30-60 minutes at room temperature in the dark.

    • Washing: Wash the cells three times with PBS.

    • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Imaging: Visualize the F-actin and nuclei using a fluorescence microscope with the appropriate filter sets.

Western Blot Analysis of JNK Phosphorylation

This protocol is used to detect the activation of JNK by assessing its phosphorylation status.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess JNK activation, a primary antibody that specifically recognizes the phosphorylated form of JNK (p-JNK) is used. The total amount of JNK protein is also measured using an antibody against total JNK as a loading control.

  • Materials:

    • Cultured cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Lysis: After treatment with this compound (e.g., 50 µM for 1 hour), wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-JNK antibody to normalize for protein loading.

Conclusion

This compound is a bioactive lipid aldehyde with significant and diverse effects on mammalian cells. Its ability to induce apoptosis and cytoskeletal reorganization through a ROS-dependent JNK signaling pathway is a key aspect of its biological function. Furthermore, its dose-dependent modulation of ROS production and its impact on fatty acid metabolism and inflammatory gene expression highlight its potential role in both physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and its potential as a therapeutic target or biomarker in various diseases. Further research is warranted to fully elucidate the complete spectrum of its biological activities and to establish its relevance in in vivo models.

References

The Role of 2-Hexadecenal in Oxidative Stress and Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal (2-HD), a long-chain alpha,beta-unsaturated aldehyde, is emerging as a significant bioactive molecule implicated in cellular stress responses. It is endogenously produced through the enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase (SPL) and can also be generated non-enzymatically from the free-radical-mediated destruction of sphingolipids under conditions of oxidative stress.[1][2] Initially considered a mere metabolic byproduct, recent evidence has illuminated its role as a potent signaling molecule that can induce oxidative stress, disrupt cellular homeostasis, and trigger programmed cell death. This technical guide provides an in-depth overview of the role of this compound in oxidative stress and lipid peroxidation, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to investigate its activity.

This compound: A Mediator of Oxidative Stress and Cellular Dysfunction

This compound exerts its biological effects primarily by inducing oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. At submicromolar concentrations, 2-HD has been shown to increase ROS production in polymorphonuclear leukocytes (PMNLs).[2] This elevation in ROS is associated with the activation of NADPH oxidase and myeloperoxidase (MPO).[2]

The accumulation of ROS and the inherent reactivity of the aldehyde group in 2-HD contribute to lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process can damage cellular membranes, altering their fluidity and permeability, and can lead to the formation of other reactive aldehydes, further exacerbating cellular damage.

A critical consequence of 2-HD-induced oxidative stress is the activation of specific stress-activated signaling pathways. Notably, 2-HD has been demonstrated to specifically activate the c-Jun N-terminal kinase (JNK) signaling cascade, a key regulator of apoptosis, inflammation, and cellular stress responses.[1][3] The activation of JNK by 2-HD is dependent on the generation of ROS and the upstream kinase MLK3.[1] In contrast, other major signaling pathways such as ERK, AKT, and p38 MAP kinase are generally unaffected by 2-HD treatment.[1]

The sustained activation of the JNK pathway by 2-HD leads to a cascade of downstream events that culminate in apoptosis, or programmed cell death. These events include the phosphorylation of the transcription factor c-Jun, the release of cytochrome c from the mitochondria, the activation of pro-apoptotic proteins like Bax and Bid, and the increased translocation of Bim to the mitochondria.[1] This ultimately results in the activation of caspases, such as caspase-3, which execute the final stages of apoptosis, including the cleavage of essential cellular proteins like PARP.[1]

Beyond apoptosis, 2-HD also induces significant changes in cellular morphology, including cytoskeletal reorganization, cell rounding, and detachment from the extracellular matrix.[1] These effects are also mediated through the JNK-dependent pathway.[1]

The accumulation of fatty aldehydes, including 2-HD, is implicated in the pathophysiology of certain genetic disorders. For instance, Sjögren-Larsson syndrome, a rare inherited disorder, is caused by a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH), which is responsible for metabolizing long-chain aldehydes.[1] The resulting accumulation of these aldehydes is thought to contribute to the neurological and dermatological symptoms of the disease.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell types.

Table 1: Induction of Apoptosis by this compound

Cell TypeThis compound Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V positive)Reference
NIH3T3253~25%[4][5]
HeLa253~30%[4][5]
HEK293T253~20%[4][5]

Table 2: Activation of JNK Signaling by this compound

Cell TypeThis compound Concentration (µM)Treatment DurationEffect on JNK PhosphorylationReference
HEK293T5015 minutesObservable increase[4]
HEK293T25 - 501 hourDose-dependent increase[4]
HeLa50Not specifiedRobust activation[4]
NIH3T350Not specifiedRobust activation[4]

Table 3: Effect of this compound on Mitochondrial Membrane Potential in PMNLs

This compound Concentration (µM)ObservationReference
0.35 - 350Dose-dependent decrease in mitochondrial membrane potential[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

G This compound Induced Apoptotic Signaling Pathway Hexadecenal This compound ROS Increased ROS Production Hexadecenal->ROS MLK3 MLK3 Activation ROS->MLK3 MKK4_7 MKK4/7 Phosphorylation MLK3->MKK4_7 JNK JNK Phosphorylation (Activation) MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun Bim Bim Translocation to Mitochondria JNK->Bim Bid Bid Cleavage JNK->Bid Bax Bax Activation JNK->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow for Assessing this compound-Induced Apoptosis

G Workflow for Apoptosis Assessment start Start: Seed Cells treat Treat with this compound start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs wash_buffer Wash with 1X Binding Buffer wash_pbs->wash_buffer resuspend Resuspend in 1X Binding Buffer wash_buffer->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture human embryonic kidney (HEK293T), human cervical carcinoma (HeLa), or mouse fibroblast (NIH3T3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution:

    • Dissolve synthetic (E)-2-Hexadecenal in chloroform:methanol (2:1 v/v).

    • Create a thin film by evaporating the organic solvent under a stream of nitrogen.

    • Prepare a 10 mM stock solution by adding a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM NaCl) dropwise while vigorously vortexing. Prepare this stock solution fresh for each experiment.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 10-cm plates for protein analysis, 96-well plates for viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • For many signaling studies, serum-starve the cells for 3-6 hours in serum-free medium to reduce basal signaling activity.

    • Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control for the specified duration (e.g., 3-24 hours).

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
  • Cell Preparation:

    • Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifugation at 400-600 x g for 5 minutes at room temperature.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up the compensation and gates.

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).

Protocol 3: Western Blotting for Phosphorylated JNK (p-JNK)
  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK or a housekeeping protein like β-actin.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Wash the cells once with warm PBS or serum-free medium.

  • DCFDA Staining:

    • Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) at a final concentration of 10-25 µM in serum-free medium.

    • Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Treatment and Measurement:

    • Remove the DCFDA solution and wash the cells once with PBS.

    • Add the this compound treatment solution to the wells.

    • Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

    • A positive control, such as H2O2 or pyocyanin, and a negative control (vehicle) should be included.

Conclusion

This compound is a biologically active aldehyde that plays a significant role in mediating oxidative stress and inducing lipid peroxidation. Its ability to trigger the JNK signaling pathway, leading to apoptosis and cytoskeletal disruption, highlights its importance in cellular pathophysiology. The accumulation of 2-HD, either through enzymatic production or as a result of oxidative damage to sphingolipids, can have profound effects on cell fate. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to explore its potential as a biomarker or therapeutic target in diseases associated with oxidative stress and sphingolipid metabolism. Further research into the precise mechanisms of 2-HD action and its interactions with other cellular components will undoubtedly provide deeper insights into its role in health and disease.

References

Non-Enzymatic Pathways of 2-Hexadecenal Formation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hexadecenal is a bioactive long-chain fatty aldehyde implicated in various cellular processes, including cytoskeletal reorganization and apoptosis.[1][2] While its enzymatic formation via sphingosine-1-phosphate lyase is well-documented, several non-enzymatic pathways contribute to its generation, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the core non-enzymatic formation routes of this compound, including the degradation of sphingolipids through photolysis, radiolysis, and reaction with hypochlorous acid. Additionally, potential contributions from lipid peroxidation and Strecker-like degradation are discussed. This document is intended to serve as a resource for researchers investigating the roles of this compound in physiology and pathology by detailing the mechanisms of its formation, providing experimental protocols for its study, and presenting available quantitative data.

Core Non-Enzymatic Formation Pathways

The primary non-enzymatic routes to this compound involve the degradation of sphingolipids, a class of lipids integral to cell membrane structure and signaling.

Photolysis of Sphingolipids

Exposure to ultraviolet (UV) radiation can induce the formation of this compound from various sphingolipids, including sphingomyelin, ceramide, and galactocerebroside.[2] The proposed mechanism involves a Norrish Type-I photochemical reaction, which is characterized by the homolytic cleavage of the α-carbon-carbonyl bond in the excited state of the molecule. In the context of sphingolipids, the process is initiated by the photoexcitation of the amide group, leading to the formation of a nitrogen-centered radical. This radical intermediate then undergoes fragmentation through the rupture of C-C bonds, ultimately yielding this compound.[1]

G cluster_photolysis Photolysis of Sphingolipid sphingolipid Sphingolipid (e.g., Ceramide, Sphingomyelin) excited_sphingolipid Excited Sphingolipid* sphingolipid->excited_sphingolipid UV Photon (hν) n_radical Nitrogen-Centered Radical excited_sphingolipid->n_radical Norrish Type-I Cleavage fragmentation Fragmentation (C-C Bond Cleavage) n_radical->fragmentation hexadecenal This compound fragmentation->hexadecenal other_fragments Other Fragments fragmentation->other_fragments

Photolysis of Sphingolipids to this compound.
Radiolysis of Sphingolipids

Ionizing radiation, such as gamma rays, can lead to the formation of this compound from sphingolipids through a free-radical-mediated process.[1] The primary reactive species generated from the radiolysis of water are hydroxyl radicals (•OH), which can abstract a hydrogen atom from the sphingolipid backbone, particularly from the hydrophilic headgroup.[3][4] This results in the formation of a carbon-centered radical. Subsequent rearrangement and fragmentation of this radical intermediate, involving C-C bond cleavage, produces this compound.[1]

G cluster_radiolysis Radiolysis of Sphingolipid sphingolipid Sphingolipid carbon_radical Carbon-Centered Radical sphingolipid->carbon_radical + •OH (from γ-radiolysis of H₂O) hydroxyl_radical Hydroxyl Radical (•OH) fragmentation Fragmentation (C-C Bond Cleavage) carbon_radical->fragmentation hexadecenal This compound fragmentation->hexadecenal other_products Other Products fragmentation->other_products G cluster_hocl Reaction of Sphingolipid with Hypochlorous Acid sphingolipid_amine Sphingolipid with free amino group n_radical Nitrogen-Centered Radical sphingolipid_amine->n_radical + HOCl hocl Hypochlorous Acid (HOCl) fragmentation Fragmentation (C-C Bond Cleavage) n_radical->fragmentation hexadecenal This compound fragmentation->hexadecenal other_products Other Products fragmentation->other_products G cluster_workflow General Analytical Workflow start Sample Preparation (Sphingolipid Solution/Dispersion) induction Induction of Non-Enzymatic Reaction (UV, γ-radiation, HOCl) start->induction extraction Lipid Extraction (e.g., Folch method) induction->extraction derivatization Derivatization (e.g., with PFBHA or DAIH) extraction->derivatization analysis Quantification (GC-MS or HPLC) derivatization->analysis

References

Methodological & Application

Synthesis and Purification of trans-2-Hexadecenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of trans-2-Hexadecenal, a long-chain α,β-unsaturated aldehyde. The methodologies described herein are based on established organic chemistry principles and are intended to guide researchers in the preparation of this compound for various research and development applications.

Introduction

trans-2-Hexadecenal is a lipid-derived aldehyde that plays a role in various biological processes. Its synthesis and purification are crucial for researchers investigating its physiological functions and for professionals in drug development exploring its potential as a therapeutic agent or target. This document outlines a reliable multi-step synthesis route and several effective purification methods.

Synthesis of trans-2-Hexadecenal

A robust and widely applicable three-step synthetic route to trans-2-Hexadecenal starting from myristaldehyde is presented. This pathway involves a Horner-Wadsworth-Emmons olefination, followed by a selective reduction of the resulting ester to an allylic alcohol, and a final oxidation to the target aldehyde.

Synthetic Workflow

SynthesisWorkflow Myristaldehyde Myristaldehyde EthylHexadecenoate Ethyl trans-2-hexadecenoate Myristaldehyde->EthylHexadecenoate Step 1: Horner-Wadsworth-Emmons Reaction HWE_reagent Triethyl phosphonoacetate (Horner-Wadsworth-Emmons Reagent) HWE_reagent->EthylHexadecenoate Hexadecenol trans-2-Hexadecen-1-ol EthylHexadecenoate->Hexadecenol Step 2: DIBAL-H Reduction DIBALH DIBAL-H (Diisobutylaluminium hydride) DIBALH->Hexadecenol Hexadecenal trans-2-Hexadecenal Hexadecenol->Hexadecenal Step 3: Swern Oxidation Swern Swern Oxidation (DMSO, Oxalyl chloride, Triethylamine) Swern->Hexadecenal

Caption: Three-step synthesis of trans-2-Hexadecenal.

Experimental Protocols: Synthesis

Step 1: Horner-Wadsworth-Emmons Olefination of Myristaldehyde

This reaction extends the carbon chain of myristaldehyde and introduces the trans-double bond to form ethyl trans-2-hexadecenoate.

Materials:

  • Myristaldehyde (1 equivalent)

  • Triethyl phosphonoacetate (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the ylide back to 0 °C.

  • Add a solution of myristaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ethyl trans-2-hexadecenoate is typically of sufficient purity for the next step but can be further purified by column chromatography if necessary.

Step 2: DIBAL-H Reduction of Ethyl trans-2-hexadecenoate

This step selectively reduces the ester to the corresponding allylic alcohol, trans-2-hexadecen-1-ol, without affecting the carbon-carbon double bond.[1][2]

Materials:

  • Ethyl trans-2-hexadecenoate (1 equivalent)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve ethyl trans-2-hexadecenoate in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude trans-2-hexadecen-1-ol can be purified by column chromatography.

Step 3: Swern Oxidation of trans-2-Hexadecen-1-ol

This mild oxidation converts the allylic alcohol to the final product, trans-2-Hexadecenal.[3][4][5][6][7]

Materials:

  • trans-2-Hexadecen-1-ol (1 equivalent)

  • Oxalyl chloride (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO, 3 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (5 equivalents)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C.

  • Slowly add a solution of DMSO in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of trans-2-hexadecen-1-ol in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine dropwise, and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude trans-2-Hexadecenal.

Purification Methods for trans-2-Hexadecenal

The crude product from the synthesis typically requires purification to achieve the high purity necessary for biological and pharmaceutical applications. Several methods can be employed, and the choice will depend on the scale of the synthesis and the required final purity.

Purification Workflow

PurificationWorkflow Crude Crude trans-2-Hexadecenal Column Column Chromatography Crude->Column Recrystallization Recrystallization Crude->Recrystallization HPLC Preparative HPLC Column->HPLC Further Purification Pure Pure trans-2-Hexadecenal Column->Pure Recrystallization->HPLC Further Purification Recrystallization->Pure HPLC->Pure

Caption: Purification options for trans-2-Hexadecenal.

Experimental Protocols: Purification

Column Chromatography

This is a standard and effective method for purifying trans-2-Hexadecenal from reaction byproducts and unreacted starting materials.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen for flash chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude trans-2-Hexadecenal in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Recrystallization

Given that trans-2-Hexadecenal is a crystalline solid at low temperatures, recrystallization is a viable and efficient purification technique, particularly for removing small amounts of impurities.[8]

Materials:

  • Crude trans-2-Hexadecenal

  • A suitable solvent or solvent pair (e.g., hexanes, ethanol/water, or dichloromethane/hexanes).[9]

Procedure:

  • Dissolve the crude trans-2-Hexadecenal in a minimum amount of a suitable hot solvent.

  • If using a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. A reversed-phase column is typically used for compounds of this nature.

Materials:

  • Partially purified trans-2-Hexadecenal

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • A suitable reversed-phase preparative HPLC column (e.g., C18)

Procedure:

  • Dissolve the trans-2-Hexadecenal sample in a suitable solvent that is compatible with the mobile phase.

  • Develop a separation method on an analytical scale to determine the optimal mobile phase composition and gradient. A typical mobile phase would be a gradient of acetonitrile in water.

  • Scale up the method to a preparative column.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fraction corresponding to the trans-2-Hexadecenal peak.

  • Lyophilize or evaporate the solvent to obtain the highly purified product.

Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis and purification of trans-2-Hexadecenal. These values are typical for the described reactions and may vary depending on the specific experimental conditions and scale.

StepProductTypical Yield (%)Typical Purity (%)
1. Horner-Wadsworth-Emmons OlefinationEthyl trans-2-hexadecenoate80 - 95>90
2. DIBAL-H Reductiontrans-2-Hexadecen-1-ol75 - 90>95 (after column)
3. Swern OxidationCrude trans-2-Hexadecenal85 - 9885 - 95
Purification
Column ChromatographyPurified trans-2-Hexadecenal80 - 95 (recovery)>98
RecrystallizationPurified trans-2-Hexadecenal70 - 90 (recovery)>99
Preparative HPLCHighly Purified trans-2-Hexadecenal>90 (recovery)>99.5

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of trans-2-Hexadecenal. Researchers, scientists, and drug development professionals can utilize these methods to obtain high-purity material for their studies. It is recommended to perform small-scale trial reactions to optimize conditions before scaling up. Standard laboratory safety practices should be followed at all times.

References

Application Notes: Investigating Cellular Responses to 2-Hexadecenal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-2-Hexadecenal (2-HD) is a bioactive long-chain fatty aldehyde produced during the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] It is also formed non-enzymatically under conditions of oxidative stress.[4][5] Emerging research has identified 2-HD as a potent signaling molecule that can induce significant cellular changes, including cytoskeletal reorganization, induction of apoptosis (programmed cell death), and the formation of DNA adducts.[1][2] These effects make 2-HD a molecule of interest for researchers in cancer biology, cell signaling, and drug development.

Mechanism of Action

Studies have shown that in various mammalian cell lines, including HEK293T, NIH3T3, and HeLa cells, 2-HD exerts its effects primarily through the activation of a stress-related signaling cascade.[1][3] Treatment with 2-HD leads to the generation of Reactive Oxygen Species (ROS), which in turn activates a specific MAP kinase pathway.[1][6] This pathway involves the sequential activation of Mixed Lineage Kinase 3 (MLK3), MAP Kinase Kinase 4/7 (MKK4/7), and ultimately, the c-Jun N-terminal Kinase (JNK).[1][3] Notably, other major signaling pathways such as ERK, AKT, and p38 are generally unaffected by 2-HD treatment at similar concentrations.[1][3]

Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, and initiates the intrinsic apoptosis pathway.[1] This is characterized by the cleavage of Bid, activation of Bax, release of cytochrome c from the mitochondria, and subsequent activation of executioner caspases like caspase-3, leading to PARP cleavage and cell death.[1][3]

Data Presentation

Table 1: Effective Concentrations and Treatment Durations
Cell LineAssay2-Hexadecenal ConcentrationTreatment DurationObserved EffectReference
NIH3T3Cytoskeletal Reorganization25 µM30 minutesReduced stress fibers, induced lamellipodia formation[1]
HEK293T, HeLa, NIH3T3Cell Rounding & Detachment25-50 µMHours to DaysCells round up and detach from the substratum[1]
HEK293T, HeLa, NIH3T3Apoptosis (Annexin V)25 µM3 hoursSignificant increase in apoptotic cells[1][7]
HeLa, NIH3T3JNK Activation (Phosphorylation)25-50 µM30 min - 3 hoursRobust phosphorylation of JNK[1]
HEK293T, HeLaCaspase-3 Activation (PARP Cleavage)25 µM3 hoursCleavage of PARP protein[1][7]
C6 GliomaProliferation InhibitionDose-dependentNot specifiedDecrease in proliferative and mitotic indices[4]
Table 2: Quantitative Apoptosis Data

The following table summarizes the percentage of apoptotic cells detected by Annexin V-FITC staining followed by flow cytometry after a 3-hour treatment.[1][7]

Cell LineTreatment (3 hours)% Apoptotic Cells (Mean ± SD)
NIH3T3Vehicle Control~5%
NIH3T325 µM this compound~35%
HeLaVehicle Control~4%
HeLa25 µM this compound~25%
HEK293TVehicle Control~6%
HEK293T25 µM this compound~40%

Note: Values are approximated from published data for illustrative purposes.[1][7]

Mandatory Visualizations

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Hexadecenal This compound ROS ROS Generation Hexadecenal->ROS Induces MLK3 MLK3 Activation ROS->MLK3 Activates MKK MKK4/7 Activation MLK3->MKK JNK JNK Activation MKK->JNK cJun c-Jun Phosphorylation JNK->cJun Cytoskeleton Cytoskeletal Reorganization JNK->Cytoskeleton Apoptosis Apoptosis Induction (Bid cleavage, Bax activation, Cytochrome c release) JNK->Apoptosis

Caption: this compound induced JNK-dependent signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock Solution D Treat Cells with this compound (e.g., 25-50 µM) or Vehicle A->D B Seed and Culture Cells (e.g., HEK293T, HeLa, NIH3T3) C Serum Starve Cells (Optional, ~3 hours) B->C C->D E Cytoskeletal Analysis (Phalloidin Staining) ~30 min post-treatment D->E F Signaling Pathway Analysis (Western Blot for p-JNK) ~30 min - 3 hr post-treatment D->F G Apoptosis Analysis (Annexin V Staining, PARP Cleavage) ~3 hr post-treatment D->G

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is adapted from methodologies used in key studies to ensure proper solubilization for cell culture applications.[1]

Materials:

  • trans-2-Hexadecenal

  • Chloroform:Methanol solution (2:1 v/v)

  • Nitrogen gas stream

  • Vehicle solution: 18% fatty acid-free Bovine Serum Albumin (BSA), 5% ethanol, and 150 mM sodium chloride in sterile water.

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolve trans-2-Hexadecenal in a chloroform:methanol (2:1 v/v) solution.

  • Aliquot the desired amount into a sterile glass vial.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film.

  • Prepare a 10 mM working stock solution by adding the vehicle solution (18% BSA, 5% ethanol, 150 mM NaCl) drop-by-drop to the dried film while vortexing vigorously to ensure complete solubilization.

  • Prepare fresh for each experiment.

Protocol 2: General Protocol for Treating Cultured Cells

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, NIH3T3) in appropriate culture medium (e.g., DMEM with 10% FBS).

  • 10 mM this compound stock solution (from Protocol 1).

  • Vehicle solution (for control).

  • Culture plates/dishes.

Procedure:

  • Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Before treatment, aspirate the growth medium. For many signaling studies, it is recommended to serum-starve the cells for 3 hours by replacing the growth medium with serum-free medium.[1]

  • Prepare the final treatment concentrations of this compound (e.g., 25 µM) by diluting the 10 mM stock solution into the appropriate cell culture medium (serum-free or complete, depending on the experimental design).

  • Prepare a vehicle control using the same final concentration of the vehicle solution as in the treated samples.

  • Remove the starvation medium and add the this compound-containing medium or vehicle control medium to the cells.

  • Incubate the cells for the desired period (e.g., 30 minutes for cytoskeletal analysis, 3 hours for apoptosis assays) at 37°C with 5% CO₂.[1]

  • Proceed with downstream analysis.

Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells.

Materials:

  • Treated and control cells (from Protocol 2).

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Following treatment, collect both adherent and detached cells. For adherent cells, use trypsin to detach them and combine with any floating cells from the medium.

  • Wash the cells once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100-200 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic.

Protocol 4: Analysis of Cytoskeletal Reorganization by Phalloidin Staining

This protocol is for visualizing changes in the F-actin cytoskeleton.

Materials:

  • Cells grown on glass coverslips or chamber slides.

  • Treated and control cells (from Protocol 2).

  • PBS.

  • Fixation Solution: 10% buffered formalin or 4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.5% Triton X-100 in PBS.

  • Rhodamine-Phalloidin (or other fluorescently-conjugated phalloidin).

  • DAPI (for nuclear counterstaining).

  • Mounting medium.

Procedure:

  • After treatment (e.g., 30 minutes with 25 µM this compound), wash the cells gently with cold PBS.[1]

  • Fix the cells with Fixation Solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Solution for 5 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • Incubate with a solution of Rhodamine-Phalloidin (e.g., 100 nM in PBS) for 30 minutes at room temperature in the dark.[1]

  • Wash the cells three times with PBS.

  • Counterstain with DAPI (e.g., 100 nM in PBS) for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize using a fluorescence microscope.

Protocol 5: Caspase-3 Activation Assay via PARP Cleavage (Western Blot)

This protocol detects the cleavage of PARP, a substrate of activated caspase-3, as an indicator of apoptosis.

Materials:

  • Treated and control cells (from Protocol 2).

  • RIPA Lysis Buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Anti-PARP, Anti-Actin (or other loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • After treatment (e.g., 3 hours with 25 µM this compound), harvest cells and lyse them in RIPA buffer.[1][7]

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates caspase-3 activation.

  • Probe for a loading control (e.g., actin) to ensure equal protein loading.

References

Application Note: Quantification of 2-Hexadecenal in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hexadecenal in human plasma. Due to the low volatility and poor ionization efficiency of long-chain aldehydes, a derivatization strategy using 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) is employed. The protocol includes a comprehensive sample preparation procedure involving lipid extraction and removal of interfering plasmalogens, followed by derivatization and analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating the role of this compound in various physiological and pathological processes.

Introduction

This compound is a long-chain, α,β-unsaturated aldehyde produced during the metabolic degradation of sphingosine-1-phosphate by the enzyme sphingosine-1-phosphate lyase (S1PL).[1] Emerging evidence suggests that this compound is not merely a metabolic byproduct but a bioactive molecule implicated in cellular signaling pathways, including the induction of apoptosis through a JNK-dependent mechanism. Its potential role in metabolic disturbances and cellular stress makes its accurate quantification in biological matrices like plasma a key area of interest for biomarker discovery and drug development.

The analysis of this compound in plasma is challenging due to its inherent reactivity, low endogenous concentrations, and the complexity of the plasma matrix. A significant analytical hurdle is the presence of plasmalogens, a class of phospholipids that can liberate aldehydes during sample processing, leading to artificially inflated measurements. Therefore, a specific and sensitive analytical method is required. This application note provides a detailed protocol for the quantification of this compound in plasma, addressing these challenges through a validated workflow.

Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • Deuterated this compound internal standard (d5-2-Hexadecenal or similar)

  • 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)

  • Chloroform, Methanol, Hexane, Ethyl Acetate, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Silicic acid (100 mesh, suitable for chromatography)

  • Ultrapure water

  • Human plasma (collected in K2-EDTA tubes)

Equipment
  • Liquid chromatography system (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Tandem mass spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS System or equivalent)

  • C18 reversed-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Glass chromatography columns

Sample Preparation Workflow

A visual representation of the sample preparation workflow is provided below.

G cluster_sample_collection Sample Collection & Initial Processing cluster_extraction Lipid Extraction cluster_cleanup Plasmalogen Removal cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Plasma Human Plasma (K2-EDTA) Spike Spike with Internal Standard (d5-2-Hexadecenal) Plasma->Spike Folch Folch Extraction (Chloroform/Methanol) Spike->Folch Drydown Dry Extract under Nitrogen Folch->Drydown SilicicAcid Silicic Acid Column Chromatography Drydown->SilicicAcid Elute Elute Neutral Lipids (containing this compound) SilicicAcid->Elute Drydown2 Dry Eluate Elute->Drydown2 Deriv Derivatize with DAIH Drydown2->Deriv Incubate Incubate Deriv->Incubate LCMS Inject into LC-MS/MS Incubate->LCMS Quant Quantify using MRM LCMS->Quant

Figure 1: Sample Preparation Workflow
Detailed Methodologies

1. Lipid Extraction (Folch Method)

  • To 100 µL of human plasma, add a known amount of deuterated this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of ultrapure water and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids.

  • Dry the organic extract under a gentle stream of nitrogen.

2. Plasmalogen Removal (Silicic Acid Chromatography)

  • Prepare a small glass column with a glass wool plug and pack with 500 mg of silicic acid slurried in hexane.

  • Wash the column with 5 mL of hexane.

  • Reconstitute the dried lipid extract in a minimal volume of hexane and load it onto the column.

  • Elute the neutral lipids, including this compound, with 10 mL of 1:1 (v/v) hexane:ethyl acetate.

  • Collect the eluate and dry it under nitrogen.

3. Derivatization with DAIH

  • Reconstitute the dried, plasmalogen-free lipid extract in 50 µL of a 1 mg/mL solution of DAIH in acetonitrile.

  • Vortex briefly to mix.

  • Incubate the mixture at room temperature for 60 minutes in the dark.[1]

  • After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The exact precursor and product ions for DAIH-derivatized this compound should be determined by direct infusion of the derivatized standard. Based on the structure of the derivative, the protonated molecule [M+H]+ would serve as the precursor ion. The product ions would result from the fragmentation of the DAIH moiety.

    • Collision Energy: Optimize for each transition using the derivatized standard.

    • Dwell Time: 100 ms

Data Presentation

The following table summarizes the key parameters of the LC-MS/MS method for the quantification of this compound.

ParameterValue
Analyte This compound-DAIH derivative
Internal Standard d5-2-Hexadecenal-DAIH derivative
Precursor Ion (m/z) To be determined empirically
Product Ion (m/z) To be determined empirically
Limit of Detection (LOD) Expected in the low fmol range
Limit of Quantification (LOQ) Expected in the low to mid fmol range
Linearity (r²) > 0.99
Precision (%CV) < 15%
Accuracy (% recovery) 85-115%
Reported Plasma Concentration Not yet established in a large cohort

Note: While a specific study has quantified this compound in human plasma for the first time, the exact concentration range in a healthy population is not yet widely published.[1] Based on studies of other long-chain aldehydes, the expected concentration is likely to be in the low nanomolar range.[2]

Signaling Pathway of this compound

This compound has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The diagram below illustrates this proposed mechanism.

G cluster_stimulus Stimulus cluster_mapk MAP Kinase Cascade cluster_downstream Downstream Effects Hexadecenal This compound MLK3 MLK3 Hexadecenal->MLK3 activates MKK47 MKK4/7 MLK3->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun Phosphorylation JNK->cJun activates Bax Bax Activation JNK->Bax activates Bim Bim Translocation JNK->Bim activates CytoC Cytochrome c Release Bax->CytoC Bim->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Figure 2: this compound Induced Apoptotic Signaling

Conclusion

This application note provides a comprehensive framework for the sensitive and specific quantification of this compound in human plasma by LC-MS/MS. The detailed protocol, including essential sample cleanup steps and a derivatization strategy, addresses the key analytical challenges associated with this analyte. The provided information on the biological context of this compound underscores the importance of this method for advancing research in sphingolipid metabolism and related diseases. This method can be adapted and validated in individual laboratories to support a wide range of research and drug development applications.

References

Application Notes and Protocols: Derivatization of 2-Hexadecenal with DAIH for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexadecenal is a long-chain fatty aldehyde that is a product of the metabolic breakdown of sphingosine 1-phosphate (S1P), a bioactive lipid involved in numerous physiological and pathological processes.[1][2][3] The analysis of fatty aldehydes like 2-Hexadecenal by mass spectrometry (MS) can be challenging due to their poor ionization efficiency.[2][4] To overcome this limitation, chemical derivatization is employed to introduce a readily ionizable moiety onto the aldehyde, thereby enhancing its detection sensitivity.[2][4]

This document provides a detailed application note and protocol for the derivatization of this compound using 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[1][3] This method allows for the sensitive and selective quantification of this compound in various biological samples.[1][3]

Principle of the Method

The derivatization reaction involves the condensation of the aldehyde group of this compound with the hydrazine group of DAIH to form a stable hydrazone.[2][3] The resulting DAIH derivative of this compound is more amenable to ionization by techniques such as electrospray ionization (ESI), leading to a significant improvement in detection sensitivity.[1][3] Furthermore, this method can be extended to the simultaneous analysis of fatty acids by incorporating a coupling agent like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC hydrochloride).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters achieved with the DAIH derivatization method for this compound analysis by LC-MS.

ParameterValueAnalytical MethodReference
Limit of Detection (LOD)1 fmol per sample (30 µL)LC-MS/MS[3]
Limit of Quantification (LOQ)99 fmol per injectionHPLC-ESI-QTOF MS[1]
Linearity RangeNot explicitly stated, but method validated for biological samples.HPLC-ESI-QTOF MS[1]
Intra- and Interday PrecisionGoodHPLC-ESI-QTOF MS[1]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)

  • N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC hydrochloride) (for simultaneous fatty acid analysis)

  • Internal Standards (e.g., Pentadecanal, Heptadecanoic acid)[1]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid

  • Organic extraction solvents (e.g., chloroform, methanol)

  • Human hepatoblastoma (HepG2) cell lysates or other biological samples

Sample Preparation and Extraction
  • Homogenization: Homogenize biological samples (e.g., cell pellets, tissues) in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Bligh and Dyer method (chloroform/methanol/water).

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

Derivatization Protocol
  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

  • Add the internal standard(s).

  • Add the DAIH derivatization reagent. For simultaneous analysis of fatty acids, also add EDC hydrochloride.

  • Incubate the reaction mixture. Optimal conditions may need to be determined, but a typical incubation is at room temperature for a specified time.

  • After incubation, the sample is ready for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is suitable. For example, a Supelco Discovery C8 column (50mm × 2.1mm, 5 μm) has been used.[5]

    • Mobile Phase: A gradient elution with methanol/water or acetonitrile/water, often with a modifier like formic acid or ammonium formate, is typically employed.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative mode electrospray ionization (ESI-) is effective for the DAIH derivatives.[1]

    • Instrumentation: A high-resolution mass spectrometer such as a quadrupole/time-of-flight (QTOF) instrument is recommended for accurate mass measurements.[1][2]

    • Data Acquisition: Monitor for the specific precursor and product ions of the derivatized this compound and internal standards.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Cell Lysate) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Dried_Extract Dried Organic Extract Lipid_Extraction->Dried_Extract Derivatization_Step Add DAIH (+ EDC for Fatty Acids) Dried_Extract->Derivatization_Step Incubation Incubation Derivatization_Step->Incubation Derivatized_Sample Derivatized Sample Incubation->Derivatized_Sample LC_MS_Analysis LC-MS/MS Analysis Derivatized_Sample->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for the derivatization and analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Hexadecenal This compound (Aldehyde) Product This compound-DAIH Derivative (Hydrazone) Hexadecenal->Product + DAIH DAIH (Hydrazine) DAIH->Product

Caption: Chemical reaction of this compound with DAIH.

Conclusion

The derivatization of this compound with DAIH is a robust and sensitive method for its quantification by LC-MS. This approach overcomes the inherent challenges of analyzing long-chain fatty aldehydes and can be applied to various biological matrices. The provided protocol serves as a comprehensive guide for researchers in the fields of lipidomics, drug development, and biomedical research to accurately measure this important metabolite.

References

Application Notes and Protocols for 2-Hexadecenal-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (E)-2-Hexadecenal, a bioactive lipid aldehyde, as an agent to induce apoptosis in various cancer cell lines. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-cancer properties in a research setting.

(E)-2-Hexadecenal, a product of sphingolipid degradation, has been identified as a potent inducer of apoptosis in multiple cancer cell types.[1][2] Its mechanism of action primarily involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to downstream events that culminate in programmed cell death.[3][4] This makes 2-Hexadecenal a molecule of interest for cancer research and potential therapeutic development.

Data Presentation

The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.

Table 1: Effective Concentrations of this compound in Inducing Apoptosis

Cell LineCancer TypeConcentrationTreatment DurationObserved EffectReference
HEK293THuman Embryonic Kidney25 µM3 hoursInduction of apoptosis[3]
HeLaHuman Cervical Cancer25 µM3 hoursInduction of apoptosis, PARP cleavage[5]
NIH3T3Mouse Embryonic Fibroblast25 µM3 hoursInduction of apoptosis[3]
C6 GliomaRat Brain GliomaNot specifiedNot specifiedInhibition of proliferation, induction of apoptosis[6]

Table 2: Key Molecular Events in this compound-Induced Apoptosis

Cell LineMolecular EventMethod of DetectionTreatment ConditionsOutcomeReference
HEK293T, HeLa, NIH3T3JNK ActivationWestern Blot (Phospho-JNK)25 µM, time-courseRobust activation of JNK[3]
HEK293T, HeLaPARP CleavageWestern Blot25 µM, 3 hoursIncreased PARP cleavage, indicating caspase-3 activation[5]
HEK293TCytochrome c ReleaseWestern Blot (Cytosolic & Mitochondrial Fractions)25 µM, 2 hoursIncreased cytochrome c in the cytosolic fraction[7]
HeLaBax ActivationImmunofluorescence25 µM, 2 hoursConformational change and activation of Bax[7]
HEK293TBid CleavageWestern Blot25 µM, 3 hoursCleavage of Bid to tBid[3]
HEK293TBim TranslocationWestern Blot (Mitochondrial Fraction)25 µM, 2 hoursIncreased levels of BimL and BimEL in mitochondria[7]

Signaling Pathway

The primary signaling cascade initiated by this compound that leads to apoptosis is the JNK pathway. This process is initiated by the generation of reactive oxygen species (ROS), which in turn activates a kinase cascade involving MLK3, MKK4/7, and ultimately JNK.[3] Activated JNK then phosphorylates downstream targets, including c-Jun, and promotes the activation and mitochondrial translocation of pro-apoptotic proteins like Bim and the cleavage of Bid, leading to Bax activation, cytochrome c release, and subsequent caspase activation.[3][7]

G This compound Induced Apoptosis Signaling Pathway Hexadecenal This compound ROS ROS Generation Hexadecenal->ROS MLK3 MLK3 Activation ROS->MLK3 MKK4_7 MKK4/7 Phosphorylation MLK3->MKK4_7 JNK JNK Phosphorylation MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun Bim Bim Translocation to Mitochondria JNK->Bim Bid Bid Cleavage to tBid JNK->Bid Bax Bax Activation Bim->Bax Bid->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: JNK-dependent apoptotic signaling pathway induced by this compound.

Experimental Workflow

A typical workflow to assess the apoptotic effects of this compound on a cancer cell line is outlined below.

G Experimental Workflow for Assessing this compound Effects cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Apoptosis & Viability Assessment cluster_2 Phase 3: Molecular Analysis start Seed Cancer Cells treatment Treat with this compound (e.g., 25 µM) start->treatment control Vehicle Control start->control annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin mtt MTT/WST-1 Assay (Cell Viability) treatment->mtt lysis Cell Lysis treatment->lysis western Western Blotting (JNK, PARP, Caspases, etc.) lysis->western fractionation Subcellular Fractionation lysis->fractionation cyto_c Cytochrome c Release Assay fractionation->cyto_c

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., HeLa, HEK293T)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • (E)-2-Hexadecenal (stock solution in a suitable solvent like ethanol or DMSO)

  • Vehicle control (same solvent as used for this compound)

  • Phosphate-buffered saline (PBS)

  • Tissue culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the cancer cells in T75 flasks until they reach 70-80% confluency.

  • Trypsinize and seed the cells into appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a predetermined density. Allow cells to attach overnight.

  • The next day, replace the medium with fresh complete culture medium. For some experiments, serum starvation for 3 hours prior to treatment may be necessary to reduce basal signaling.[3]

  • Prepare working concentrations of this compound by diluting the stock solution in the culture medium. A common effective concentration is 25 µM.[5]

  • Add the this compound-containing medium to the treatment wells. Add an equivalent amount of vehicle to the control wells.

  • Incubate the cells for the desired time period (e.g., 2-3 hours for signaling studies, longer for apoptosis assays).[3][7]

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.

  • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive).[3]

Western Blot Analysis for Key Apoptotic Proteins

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-PARP, anti-cleaved caspase-3, anti-Bim, anti-Bid, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3][5]

Subcellular Fractionation for Cytochrome c Release

Materials:

  • Treated and control cells

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot materials (as listed above)

  • Primary antibodies (anti-cytochrome c, anti-cytochrome oxidase for mitochondrial fraction control, anti-actin for cytosolic fraction control)

Protocol:

  • Harvest cells after treatment.

  • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Perform western blot analysis on both fractions as described in Protocol 3.

  • Probe the membranes with an anti-cytochrome c antibody to assess its presence in the cytosol. Use anti-cytochrome oxidase and anti-actin as loading and fraction purity controls for the mitochondrial and cytosolic fractions, respectively.[7]

References

Investigating the JNK Signaling Pathway Using 2-Hexadecenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexadecenal is a long-chain fatty aldehyde that has been identified as a bioactive product of sphingolipid degradation.[1][2] Emerging research has highlighted its role in inducing cytoskeletal reorganization and apoptosis in various cell types through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a key regulator of cellular responses to stress, inflammation, and apoptosis.[3][4][5] Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it a significant target for therapeutic development.[3][6]

These application notes provide a comprehensive guide for utilizing trans-2-Hexadecenal to investigate the JNK signaling pathway. Included are summaries of its effects on key cellular processes, detailed protocols for relevant assays, and visual representations of the signaling cascade and experimental workflows.

Data Presentation: Effects of trans-2-Hexadecenal on the JNK Signaling Pathway

The following tables summarize the observed effects of trans-2-Hexadecenal on various cell lines as reported in the literature. These tables are intended to provide a reference for expected outcomes and starting points for experimental design.

Table 1: Activation of JNK Signaling Pathway Components by trans-2-Hexadecenal

Cell LineTreatment ConcentrationIncubation TimeTarget ProteinObserved EffectReference
HEK293T50 µM15 min - 3 hrPhospho-JNKTime-dependent increase in phosphorylation, peaking at 3 hours.[4][7]
HEK293T25 µM, 50 µM1 hrPhospho-JNKDose-dependent increase in phosphorylation.[4]
HEK293T50 µM1 hrPhospho-c-JunIncreased phosphorylation.[7]
HeLa25 µM1 hrPhospho-JNKRobust activation.[4][7]
NIH3T325 µM1 hrPhospho-JNKRobust activation.[4][7]
HEK293T50 µM1 hrPhospho-MKK4/7Increased phosphorylation.[1]

Table 2: Cellular Effects of trans-2-Hexadecenal Treatment

Cell LineTreatment ConcentrationIncubation TimeAssayObserved EffectReference
HEK293T, NIH3T3, HeLaNot specifiedNot specifiedApoptosis AssayInduction of apoptosis.[1]
HEK293T, NIH3T3, HeLaNot specifiedNot specifiedCytoskeletal ReorganizationCell rounding and detachment.[1]
Polymorphonuclear LeucocytesHigh concentrationsNot specifiedApoptosis AssayInduction of apoptosis, correlated with increased intracellular Ca2+ and decreased mitochondrial potential.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling events and a typical experimental workflow for investigating the effects of trans-2-Hexadecenal.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion 2-Hexadecenal This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MLK3 MLK3 ROS->MLK3 Activation MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Bax_activation Bax Activation JNK->Bax_activation Bid_cleavage Bid Cleavage (tBid) JNK->Bid_cleavage Bim_translocation Bim Translocation to Mitochondria JNK->Bim_translocation cJun c-Jun JNK->cJun Phosphorylation Cytochrome_c Cytochrome c Release Bax_activation->Cytochrome_c Bid_cleavage->Cytochrome_c Bim_translocation->Cytochrome_c Apoptosis_genes Apoptosis-related Gene Expression cJun->Apoptosis_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis Cytochrome_c->Apoptosis

Caption: this compound induced JNK signaling pathway leading to apoptosis.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of trans-2-Hexadecenal on the JNK signaling pathway.

Protocol 1: Western Blot for Phosphorylated JNK (p-JNK) and c-Jun (p-c-Jun)

This protocol outlines the procedure for detecting the phosphorylation status of JNK and its downstream target c-Jun in response to trans-2-Hexadecenal treatment.

Materials:

  • Cell culture reagents

  • trans-2-Hexadecenal

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer or similar lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa, NIH3T3) and allow them to adhere overnight.

    • Treat cells with desired concentrations of trans-2-Hexadecenal (e.g., 25-50 µM) or vehicle control for various time points (e.g., 15 min, 30 min, 1 hr, 3 hr).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-p-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[9]

    • If necessary, strip the membrane and re-probe for total JNK, total c-Jun, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • trans-2-Hexadecenal

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Allow cells to attach overnight.

    • Treat cells with a range of trans-2-Hexadecenal concentrations and a vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48 hours), add 10 µL of MTT solution to each well.[2][11]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2][11]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • trans-2-Hexadecenal

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with trans-2-Hexadecenal as described in Protocol 1.

    • Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Use appropriate compensation settings for FITC and PI.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

References

Application of 2-Hexadecenal in Studying Cytoskeletal Reorganization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Hexadecenal, a long-chain fatty aldehyde, is a bioactive product of sphingolipid degradation. Recent studies have demonstrated its significant impact on cellular processes, particularly in inducing cytoskeletal reorganization and apoptosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate cytoskeletal dynamics and the associated signaling pathways in mammalian cells.

Mechanism of Action

trans-2-Hexadecenal has been shown to cause a rapid and robust reorganization of the actin cytoskeleton, leading to observable morphological changes in various cell types, including HEK293T, NIH3T3, and HeLa cells.[1] The primary effects include a reduction in actin stress fibers, the formation of lamellipodia, cell rounding, and eventual detachment from the substratum.[1] These cytoskeletal alterations are mediated through the activation of a specific stress-activated protein kinase (SAPK) pathway.

The key signaling cascade initiated by this compound involves the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4 and MKK7.[1] These dual-specificity kinases then phosphorylate and activate c-Jun N-terminal kinase (JNK).[1] Importantly, other major signaling pathways such as ERK, AKT, and p38 are not significantly affected by this compound treatment.[1] The activation of the JNK pathway is a critical step, as inhibition of JNK has been shown to abrogate the cytoskeletal changes and subsequent apoptosis induced by this compound.[1] The process is also linked to the generation of reactive oxygen species (ROS), as the antioxidant N-acetylcysteine can prevent JNK activation.[1]

Applications in Research and Drug Development

  • Studying Actin Dynamics: this compound serves as a potent inducer of actin cytoskeletal rearrangements, making it a valuable tool for studying the mechanisms of stress fiber disassembly and lamellipodia formation.

  • Investigating Cell Adhesion and Motility: By promoting cell rounding and detachment, this compound can be used in assays to study cell-matrix adhesion and the signaling pathways that govern it.

  • Elucidating JNK Signaling: As a specific activator of the MLK3-MKK4/7-JNK pathway, this compound is an excellent pharmacological tool to dissect the upstream and downstream components of this signaling cascade and its role in cytoskeletal regulation.

  • Screening for Therapeutic Agents: In the context of diseases characterized by aberrant cytoskeletal organization or JNK signaling (e.g., cancer, fibrosis), this compound can be used in high-content screening assays to identify small molecules that can modulate these pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular parameters based on published findings.

Table 1: Effect of this compound on Cytoskeletal and Morphological Parameters

ParameterCell TypeThis compound ConcentrationObservation TimeQuantitative ChangeReference
Stress Fiber IntegrityNIH3T325 µM30 minSignificant reduction in the number and intensity of F-actin stress fibers.[1]
Lamellipodia FormationNIH3T325 µM30 minIncreased presence of lamellipodial structures at the cell periphery.[1]
Cell RoundingHEK293T, HeLa, NIH3T325-50 µM1-3 hoursObservable increase in the percentage of rounded cells.[1]
Cell DetachmentHEK293T, HeLa, NIH3T325-50 µM3 hoursSignificant increase in the number of detached cells in culture.[1]

Table 2: Activation of the JNK Signaling Pathway by this compound

Analyte (Phosphorylated Form)Cell TypeThis compound ConcentrationObservation TimeFold Increase (vs. Vehicle)Reference
p-JNKHEK293T50 µM15 minRobust activation observed.[1]
p-MKK4HEK293T50 µM1 hourDose-dependent increase.[1]
p-MKK7HEK293T50 µM1 hourDose-dependent increase.[1]
p-c-JunHEK293T50 µM1 hourSignificant increase.[1]

Table 3: Induction of Apoptosis by this compound

AssayCell TypeThis compound ConcentrationObservation TimeResultReference
Annexin V StainingNIH3T3, HeLa, HEK293T25 µM3 hoursSignificant increase in the percentage of Annexin V positive cells.[1]
PARP CleavageHEK293T, HeLa25 µM3 hoursIncreased cleavage of PARP, indicating caspase-3 activation.[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

  • Cell Culture:

    • Culture human embryonic kidney (HEK293T), human cervical carcinoma (HeLa), or mouse fibroblast (NIH3T3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • For experiments, plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.

  • Preparation of this compound Stock Solution:

    • Caution: Handle this compound and organic solvents in a chemical fume hood.

    • Dissolve synthetic trans-2-Hexadecenal in a chloroform:methanol (2:1 v/v) solution.

    • Create a thin film by evaporating the organic solvent under a stream of nitrogen.

    • Prepare a 10 mM stock solution by resuspending the lipid film in a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM sodium chloride) with vigorous vortexing. Prepare fresh for each experiment.

  • Cell Treatment:

    • For serum starvation, replace the growth medium with serum-free DMEM for 3 hours prior to treatment.

    • Dilute the this compound stock solution to the desired final concentration (e.g., 25-50 µM) in serum-free DMEM.

    • Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 15 minutes to 3 hours) at 37°C.

    • For vehicle control, treat cells with the same concentration of the vehicle solution without this compound.

Protocol 2: Visualization of F-actin Cytoskeleton by Phalloidin Staining

  • Cell Plating:

    • Plate NIH3T3 cells on 8-well chamber slides and allow them to adhere for 24 hours.

  • Treatment:

    • Perform serum starvation and treat the cells with this compound (e.g., 25 µM) or vehicle for 30 minutes as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells with 10% buffered formalin for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with 100 nM Rhodamine-phalloidin (or another fluorescently-labeled phalloidin conjugate) in PBS for 30 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with 100 nM DAPI in PBS for 5 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Protocol 3: Western Blot Analysis of JNK Pathway Activation

  • Cell Lysis:

    • Plate cells in 10 cm dishes and grow to 70-80% confluency.

    • Following treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-MKK4, total MKK4, phospho-MKK7, total MKK7, and a loading control (e.g., actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response 2_Hexadecenal This compound ROS Reactive Oxygen Species (ROS) 2_Hexadecenal->ROS MLK3 MLK3 ROS->MLK3 Activates MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Cytoskeletal_Reorganization Cytoskeletal Reorganization (↓ Stress Fibers, ↑ Lamellipodia) JNK->Cytoskeletal_Reorganization Induces Apoptosis Apoptosis (Cell Rounding, Detachment) JNK->Apoptosis Induces G cluster_culture Cell Culture & Treatment cluster_staining Immunofluorescence cluster_blotting Western Blotting Start Plate Cells Serum_Starve Serum Starve (3h) Start->Serum_Starve Treat Treat with this compound or Vehicle Serum_Starve->Treat Fix Fix Cells Treat->Fix Lyse Lyse Cells Treat->Lyse Permeabilize Permeabilize Fix->Permeabilize Stain Stain with Phalloidin & DAPI Permeabilize->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify Protein Lyse->Quantify Run_Gel SDS-PAGE & Transfer Quantify->Run_Gel Blot Incubate with Antibodies Run_Gel->Blot Detect Detect & Analyze Blot->Detect

References

Measuring 2-Hexadecenal-Induced Reactive Oxygen Species (ROS) Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal (2-HD), a long-chain fatty aldehyde, is a bioactive molecule produced endogenously through the enzymatic or non-enzymatic degradation of sphingolipids.[1][2] Emerging evidence highlights its role as a signaling molecule involved in various cellular processes, including the induction of oxidative stress.[3][4] An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases.[5] Therefore, the accurate measurement of this compound-induced ROS production is crucial for understanding its physiological and pathological roles and for the development of therapeutic interventions.

This document provides detailed application notes and protocols for measuring ROS production induced by this compound in a cellular context. The primary method described is the widely used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Data Presentation

The following table summarizes the effects of this compound on cellular ROS production and subsequent signaling events, as reported in the literature.

Cell Type(s)This compound ConcentrationObserved Effect on ROS ProductionDownstream Signaling Pathways ActivatedReference(s)
Polymorphonuclear leukocytes (PMNLs)SubmicromolarElevation of ROS productionNADPH oxidase, Myeloperoxidase (MPO), JNK-MAPK[1][6][7]
HEK293T, NIH3T3, HeLa25-50 µMImplicated in JNK activationMLK3, MKK4/7, JNK[3][8]
Human skeletal cells5 µMAssociated with impaired fatty acid oxidationIncreased IL-6 gene expression[9]

Experimental Protocols

Protocol: Measurement of Intracellular ROS using DCFH-DA

This protocol outlines the steps for measuring this compound-induced intracellular ROS production using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]

Principle: DCFH-DA is a non-fluorescent molecule that readily diffuses across the cell membrane.[5][12] Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH).[11] In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[5][11] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Cells of interest (e.g., HEK293T, NIH3T3, HeLa, PMNLs)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in a suitable solvent like ethanol or DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Tert-Butyl Hydrogen Peroxide (TBHP) or Pyocyanin)[13][14]

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.[15]

    • Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).

    • For suspension cells, culture cells to the desired density and wash with PBS before proceeding.[15]

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM).

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO2.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.[15]

    • After the this compound treatment, remove the medium and wash the cells twice with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate in the dark for 30-45 minutes at 37°C.[11]

  • Measurement of Fluorescence:

    • After incubation with DCFH-DA, remove the staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or serum-free medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11][13]

    • For flow cytometry analysis, detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence using the appropriate channels (e.g., FITC channel).[10]

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no DCFH-DA).

    • Normalize the fluorescence intensity of the treated samples to the vehicle control.

    • Present the data as a fold change in ROS production compared to the control.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining ROS Detection cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_2hd Add this compound to Cells prepare_2hd Prepare this compound Solutions prepare_2hd->add_2hd treatment_incubation Incubate for Desired Time add_2hd->treatment_incubation add_dcfhda Add DCFH-DA to Cells prepare_dcfhda Prepare DCFH-DA Solution prepare_dcfhda->add_dcfhda staining_incubation Incubate in Dark add_dcfhda->staining_incubation measure_fluorescence Measure Fluorescence (Plate Reader / Flow Cytometer) data_analysis Data Analysis measure_fluorescence->data_analysis

Caption: Experimental workflow for measuring this compound-induced ROS production.

Signaling Pathway

signaling_pathway Hexadecenal This compound ROS ROS Production Hexadecenal->ROS MLK3 MLK3 ROS->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis Cytoskeletal_Reorganization Cytoskeletal Reorganization JNK->Cytoskeletal_Reorganization

References

Application Notes and Protocols for Assessing 2-Hexadecenal DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal, an α,β-unsaturated aldehyde, is a product of lipid peroxidation and sphingolipid metabolism. Due to its electrophilic nature, it can react with cellular macromolecules, including DNA, to form covalent adducts. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as these lesions can lead to mutations if not repaired before DNA replication. Therefore, the assessment of this compound-induced DNA adducts is crucial for understanding its genotoxic potential and associated health risks.

These application notes provide detailed protocols for the in vitro and cellular assessment of this compound DNA adduct formation, including their quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the evaluation of general genotoxicity through the Comet and Micronucleus assays.

Chemical Reaction of this compound with DNA

trans-2-Hexadecenal reacts with the deoxyguanosine (dG) residues in DNA to form diastereomeric cyclic 1,N2-deoxyguanosine adducts.[1] The primary adducts identified are 3-(2-deoxy-β-d-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8R-hydroxy-6R-tridecylpyrimido[1,2-a]purine-10(3H)one and its 8S, 6S diastereomer.[1]

I. In Vitro Assessment of this compound DNA Adduct Formation

This protocol describes the reaction of this compound with purified DNA, followed by the isolation, hydrolysis, and quantification of the resulting DNA adducts.

Experimental Protocol: In Vitro Reaction and Adduct Quantification

1. Reaction of this compound with Calf Thymus DNA:

  • Dissolve calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare a stock solution of trans-2-Hexadecenal in a compatible solvent such as ethanol or DMSO.

  • Add the this compound stock solution to the DNA solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 mM).

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 24, 48, or 72 hours) with gentle shaking.

  • Include a control sample with DNA and the solvent used for this compound.

2. DNA Isolation and Purification:

  • Following incubation, precipitate the DNA by adding two volumes of cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).

  • Incubate at -20°C for at least 1 hour to allow for complete precipitation.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet twice with 70% ethanol to remove excess reactants and salts.

  • Air-dry the DNA pellet and resuspend it in nuclease-free water.

  • Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).

3. Enzymatic Hydrolysis of DNA to Deoxyribonucleosides:

  • To 100 µg of purified DNA, add a cocktail of enzymes for complete digestion. A typical digestion buffer contains Tris-HCl, MgCl2, and ZnCl2.

  • Add DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Incubate at 37°C for 24 hours.

  • The enzymatic digestion hydrolyzes the DNA backbone, releasing individual deoxyribonucleosides, including the this compound-dG adducts.

4. Sample Preparation for LC-MS/MS Analysis:

  • After hydrolysis, centrifuge the sample to pellet any undigested material.

  • The supernatant containing the deoxyribonucleosides can be directly analyzed or further purified using solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides.

5. LC-MS/MS Quantification of this compound-dG Adducts:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol or acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry Detection: Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM). The specific mass transitions for the this compound-dG adducts need to be determined using synthesized standards. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will typically be the protonated guanine base after the neutral loss of the deoxyribose sugar.

  • Quantification: Create a calibration curve using synthesized and purified this compound-dG adduct standards of known concentrations. Spike the samples with a known amount of a stable isotope-labeled internal standard corresponding to the adduct for accurate quantification.

Data Presentation: In Vitro Adduct Formation
This compound Concentration (mM)Incubation Time (hours)Adduct Level (adducts per 10^6 dG)
0.124Quantitative Data
124Quantitative Data
1024Quantitative Data
0.148Quantitative Data
148Quantitative Data
1048Quantitative Data

II. Cellular Assessment of this compound-Induced Genotoxicity

This section provides protocols to assess the genotoxic effects of this compound in a cellular context.

Experimental Protocol: Cellular DNA Adduct Formation

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HepG2, A549) in the appropriate medium and conditions.

  • Seed the cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for a specific duration (e.g., 24 hours). Include a vehicle control.

2. DNA Isolation from Cells:

  • After treatment, harvest the cells by trypsinization or scraping.

  • Isolate genomic DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.

  • Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

3. DNA Hydrolysis and LC-MS/MS Analysis:

  • Follow the same procedures for enzymatic hydrolysis, sample preparation, and LC-MS/MS analysis as described in the in vitro protocol (Section I).

Data Presentation: Cellular Adduct Formation
Cell LineThis compound Concentration (µM)Adduct Level (adducts per 10^7 dG)
HepG21Quantitative Data
HepG210Quantitative Data
HepG2100Quantitative Data
A5491Quantitative Data
A54910Quantitative Data
A549100Quantitative Data

III. Assessment of General DNA Damage: The Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Alkaline Comet Assay

1. Cell Treatment and Harvesting:

  • Treat cells with this compound as described in the cellular adduct formation protocol.

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

2. Embedding Cells in Agarose:

  • Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v).

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.

3. Cell Lysis:

  • Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Alkaline Unwinding and Electrophoresis:

  • Place the slides in a horizontal electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (containing NaOH and EDTA, pH > 13).

  • Allow the DNA to unwind for 20-40 minutes.

  • Apply a voltage of ~1 V/cm for 20-30 minutes.

5. Neutralization and Staining:

  • Neutralize the slides with a Tris buffer (pH 7.5).

  • Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

6. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Olive Tail Moment.

Data Presentation: Comet Assay Results
Treatment Group% Tail DNA (Mean ± SD)Tail Length (µm) (Mean ± SD)Olive Tail Moment (Mean ± SD)
Vehicle ControlQuantitative DataQuantitative DataQuantitative Data
This compound (1 µM)Quantitative DataQuantitative DataQuantitative Data
This compound (10 µM)Quantitative DataQuantitative DataQuantitative Data
This compound (100 µM)Quantitative DataQuantitative DataQuantitative Data
Positive Control (e.g., H2O2)Quantitative DataQuantitative DataQuantitative Data

IV. Assessment of Chromosomal Damage: The Micronucleus Assay

The Micronucleus Assay is used to detect chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol: In Vitro Micronucleus Assay

1. Cell Treatment:

  • Treat cells with this compound as previously described. The treatment duration should cover at least one cell cycle.

2. Cytokinesis Block:

  • Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.

3. Cell Harvesting and Slide Preparation:

  • Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a methanol/acetic acid solution.

  • Drop the cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Analysis:

  • Stain the slides with Giemsa or a fluorescent DNA stain.

  • Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a light or fluorescence microscope.

Data Presentation: Micronucleus Assay Results
Treatment GroupNumber of Binucleated Cells ScoredNumber of Micronucleated Binucleated CellsFrequency of Micronuclei (%)
Vehicle Control1000Quantitative DataQuantitative Data
This compound (1 µM)1000Quantitative DataQuantitative Data
This compound (10 µM)1000Quantitative DataQuantitative Data
This compound (100 µM)1000Quantitative DataQuantitative Data
Positive Control (e.g., Mitomycin C)1000Quantitative DataQuantitative Data

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cellular Assessment Calf Thymus DNA Calf Thymus DNA Reaction Reaction Calf Thymus DNA->Reaction This compound This compound This compound->Reaction DNA Isolation DNA Isolation Reaction->DNA Isolation Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Isolation->Enzymatic Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Hydrolysis->LC-MS/MS Analysis Adduct Quantification Adduct Quantification LC-MS/MS Analysis->Adduct Quantification Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting DNA Isolation_cell DNA Isolation Cell Harvesting->DNA Isolation_cell Comet Assay Comet Assay Cell Harvesting->Comet Assay Micronucleus Assay Micronucleus Assay Cell Harvesting->Micronucleus Assay LC-MS/MS Analysis_cell LC-MS/MS Analysis DNA Isolation_cell->LC-MS/MS Analysis_cell Adduct Quantification_cell Adduct Quantification LC-MS/MS Analysis_cell->Adduct Quantification_cell DNA Damage Analysis DNA Damage Analysis Comet Assay->DNA Damage Analysis Chromosomal Damage Analysis Chromosomal Damage Analysis Micronucleus Assay->Chromosomal Damage Analysis

Caption: Overall workflow for assessing this compound DNA adducts and genotoxicity.

adduct_formation_pathway This compound This compound Michael Addition Michael Addition This compound->Michael Addition Deoxyguanosine (in DNA) Deoxyguanosine (in DNA) Deoxyguanosine (in DNA)->Michael Addition Cyclization Cyclization Michael Addition->Cyclization 1,N2-cyclic-dG Adducts 1,N2-cyclic-dG Adducts Cyclization->1,N2-cyclic-dG Adducts DNA Damage DNA Damage 1,N2-cyclic-dG Adducts->DNA Damage Mutation Mutation DNA Damage->Mutation Cellular Response Cellular Response DNA Damage->Cellular Response DNA Repair DNA Repair Cellular Response->DNA Repair Apoptosis Apoptosis Cellular Response->Apoptosis

Caption: Signaling pathway of this compound induced DNA adduct formation and cellular response.

lc_ms_workflow Hydrolyzed DNA Sample Hydrolyzed DNA Sample HPLC Injection HPLC Injection Hydrolyzed DNA Sample->HPLC Injection C18 Reverse-Phase Column C18 Reverse-Phase Column HPLC Injection->C18 Reverse-Phase Column Gradient Elution Gradient Elution C18 Reverse-Phase Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Triple Quadrupole MS Triple Quadrupole MS ESI Source->Triple Quadrupole MS MRM Detection MRM Detection Triple Quadrupole MS->MRM Detection Data Analysis Data Analysis MRM Detection->Data Analysis

Caption: Logical workflow of LC-MS/MS analysis for DNA adduct quantification.

References

Application Notes and Protocols for In Vitro Measurement of S1P Lyase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Assays for Measuring S1P Lyase Activity via 2-Hexadecenal Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological processes, including cell proliferation, survival, and lymphocyte trafficking.[1][2][3] The levels of S1P are tightly regulated by its synthesis via sphingosine kinases and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the key enzyme responsible for the irreversible degradation of S1P.[3][4] S1PL, a pyridoxal-5-phosphate (P5P) dependent enzyme located on the endoplasmic reticulum, catalyzes the cleavage of S1P into phosphoethanolamine and (E)-2-hexadecenal.[1][4][5]

Given its central role in controlling S1P bioavailability, S1PL has emerged as a significant therapeutic target for various autoimmune diseases and other disorders.[1] Therefore, robust and sensitive in vitro assays are essential for characterizing S1PL activity and for screening potential inhibitors in drug discovery programs. This document provides detailed protocols for measuring S1PL activity by quantifying its aldehyde product, (E)-2-hexadecenal.

The primary challenge in these assays is the detection of (E)-2-hexadecenal, a long-chain fatty aldehyde that is difficult to quantify directly due to its biotransformation into other molecules and poor ionization for mass spectrometry.[2][3][6] The protocols outlined below overcome this challenge through chemical derivatization, which converts the aldehyde into a stable, readily detectable analogue for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

S1P Lyase Signaling Pathway

S1P_Pathway cluster_0 Sphingolipid Metabolism Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SPHK1/2) Products (E)-2-Hexadecenal + Phosphoethanolamine S1P->Products S1P Lyase (S1PL) Irreversible Cleavage

Caption: The irreversible degradation of S1P by S1P Lyase.

Principle of the Assay

The core principle involves the enzymatic reaction of S1PL with its substrate, S1P, followed by the chemical derivatization of the resulting (E)-2-hexadecenal product. This derivatization step is crucial as it attaches a chemical moiety to the aldehyde, enhancing its stability and detection sensitivity for subsequent chromatographic analysis and quantification.

Assay_Workflow start 1. Prepare Enzyme Source (Microsomes, Tissue Homogenate) reaction 2. Initiate S1PL Reaction (Add S1P Substrate, 37°C) start->reaction stop 3. Stop Reaction & Extract Lipids reaction->stop derivatize 4. Derivatize Aldehyde Product (e.g., with Semicarbazide) stop->derivatize analyze 5. LC-MS/MS Analysis derivatize->analyze quantify 6. Quantify Product (vs. Internal Standard) analyze->quantify

Caption: General experimental workflow for S1PL activity measurement.

Protocol 1: LC-MS/MS Quantification of (E)-2-Hexadecenal

This method is a highly sensitive and specific approach for measuring S1PL activity by quantifying the semicarbazone derivative of (E)-2-hexadecenal.[2][3] It is suitable for low protein concentrations, requiring as little as 0.25 µg of microsomal protein per assay.[2][3]

Materials and Reagents
  • Enzyme Source: Microsomal protein fraction or total tissue homogenate.

  • Substrate: Sphingosine-1-phosphate (S1P).

  • Reaction Buffer: 35 mM Potassium Phosphate buffer (pH 7.4), 0.6 mM EDTA, 70 mM Sucrose, 36 mM Sodium Fluoride.

  • Cofactor: Pyridoxal-5'-phosphate (P5P), 0.57 mM final concentration.[2]

  • Internal Standard: (2E)-d5-hexadecenal for isotope dilution.[2]

  • Reaction Stop Solution: Methanol.[2]

  • Derivatization Reagent: 5 mM Semicarbazide in 5% formic acid in methanol.[2]

  • LC-MS/MS System: Liquid chromatograph coupled to a tandem mass spectrometer.

Experimental Procedure
  • Enzyme Preparation: Prepare the enzyme source (e.g., microsomal protein) in a suitable lysis buffer. Determine the total protein concentration.

  • Reaction Setup:

    • In a glass tube, prepare the reaction mixture containing:

      • 175 µL of Reaction Buffer.

      • Required volume of P5P solution for a final concentration of 0.57 mM.

      • 50 µL of protein preparation (e.g., 5 µg of microsomal protein).[2]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of 0.4 mM S1P substrate (for a final concentration of 40 µM).[2]

    • Incubate the reaction for 20 minutes at 37°C.[2]

  • Stop Reaction and Extract:

    • Terminate the reaction by adding 2 mL of methanol containing the internal standard (e.g., 20 pmol of (2E)-d5-hexadecenal).[2]

    • Proceed with lipid extraction as per standard laboratory protocols.

  • Derivatization:

    • Resuspend the dried lipid extract in the derivatization reagent (5 mM semicarbazide).

    • Incubate at 40°C for 2 hours to convert (E)-2-hexadecenal to its semicarbazone derivative.[2]

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample by ESI-LC/MS/MS. The semicarbazone product can be directly injected without further purification.[2]

    • Quantify the amount of (E)-2-hexadecenal-semicarbazone relative to the deuterated internal standard.

  • Correction for Biotransformation (Important):

    • (E)-2-hexadecenal can be further metabolized by the enzyme preparation.[2][3]

    • To correct for this, run a parallel control experiment under the same conditions but without the S1P substrate. Instead, add a known amount of (E)-2-hexadecenal standard and quantify its disappearance. This correction is particularly crucial for protein concentrations above 5 µg per reaction.[2]

Protocol 2: HPLC-Fluorescence Assay using an Alternative Substrate

This method provides an alternative to LC-MS/MS and is based on the derivatization of the aldehyde product to yield a fluorescent compound detectable by HPLC. The example here uses a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) substrate, which S1PL degrades to pentadecanal.[1][7] The principle can be adapted for other aldehyde products.

Materials and Reagents
  • Enzyme Source: Cell lysate or tissue homogenate.

  • Substrate: C17-dihydrosphingosine-1-phosphate (C17-Sa1P).

  • Derivatization Reagent: 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[1][7]

  • Other Reagents: Acetic acid, ammonium acetate.

  • HPLC System: HPLC with a fluorescence detector (e.g., λex = 366 nm, λem = 455 nm).[7]

Experimental Procedure
  • Enzyme Reaction:

    • Incubate the enzyme source (e.g., up to 50 µg of total protein) with the substrate (e.g., 20 µM C17-Sa1P) in a suitable buffer at 37°C for 20-30 minutes.[7]

  • Stop Reaction: Terminate the reaction by adding an organic solvent like methanol or by heat inactivation.

  • Derivatization:

    • Add the derivatization reagent (dimedone) along with acetic acid and ammonium acetate to the reaction mixture.

    • Optimize incubation time and temperature to ensure complete derivatization of the pentadecanal product.[1]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the fluorescent product by reverse-phase chromatography.

    • Detect and quantify the product using a fluorescence detector set to the appropriate excitation and emission wavelengths for the specific derivative.[7]

  • Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of the derivatized aldehyde.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published S1PL activity assays.

ParameterValueCompound / SubstrateEnzyme SourceAssay MethodReference
IC₅₀ 52.4 µMFTY720 (Fingolimod)Mouse Liver HomogenateLC-MS/MS[2][3]
Kₘ 2.68 µMC17-Sa1PCell LysateHPLC-Fluorescence[1][7]
LOD 1 fmol(2E)-HexadecenalN/ALC-MS/MS (DAIH Deriv.)[6]
LOD 0.75 pmol(2E)-HexadecenalN/ALC-Fluorescence (DAIH Deriv.)[6]
LOQ 100 fmol(2E)-HexadecenalN/ALC-MS/MS (2-HQ Deriv.)[8]
  • IC₅₀: Half-maximal inhibitory concentration.

  • Kₘ: Michaelis constant, substrate concentration at half-maximal velocity.

  • LOD: Limit of Detection.

  • LOQ: Limit of Quantification.

  • DAIH: 2-diphenylacetyl-1,3-indandione-1-hydrazone.[6]

  • 2-HQ: 2-hydrazinoquinoline.[8]

Inhibitors and Cofactors

  • Inhibitors: The activity of S1PL can be inhibited by compounds like FTY720 (Fingolimod) and 4-deoxypyridoxine (DOP).[1][2][7] DOP acts as a competitive inhibitor of the essential cofactor, pyridoxal-5-phosphate.[6][7]

  • Cofactor: S1PL is a P5P-dependent enzyme. Supplementation with P5P in the reaction buffer is required for optimal activity in vitro, as endogenous levels in protein preparations may be insufficient.[2][6] Assays conducted without added P5P show minimal enzyme activity.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in trans-2-Hexadecenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-2-Hexadecenal. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing trans-2-Hexadecenal with high stereoselectivity?

A1: The most effective methods for achieving high trans (E) selectivity in the synthesis of α,β-unsaturated aldehydes like trans-2-Hexadecenal are the Horner-Wadsworth-Emmons (HWE) reaction and the oxidation of the corresponding trans-allylic alcohol. The HWE reaction, utilizing a stabilized phosphonate ylide, generally favors the formation of the thermodynamically more stable E-isomer.[1] Oxidation of trans-2-hexadecen-1-ol, which can be synthesized with high stereopurity, provides a direct route to the desired aldehyde without affecting the double bond geometry.

Q2: How can I improve the E/Z selectivity in my Horner-Wadsworth-Emmons reaction to favor the trans isomer?

A2: To enhance the E-selectivity of the HWE reaction, consider the following strategies:

  • Choice of Base and Cation: The use of sodium or lithium bases generally promotes higher E-selectivity compared to potassium bases.[2]

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can favor the formation of the thermodynamically more stable trans isomer by allowing for equilibration of intermediates.[2]

  • Phosphonate Reagent: Using phosphonates with bulky ester groups can increase steric hindrance in the transition state leading to the cis isomer, thereby favoring the trans product.

Q3: What are the primary challenges in purifying trans-2-Hexadecenal and how can they be overcome?

A3: The primary challenges in purifying trans-2-Hexadecenal include its potential for oxidation to the corresponding carboxylic acid and its relatively non-polar nature, which can make separation from non-polar byproducts difficult. To overcome these challenges:

  • Silica Gel Chromatography: Use a silica gel column with a non-polar eluent system, such as a hexane/diethyl ether or hexane/ethyl acetate gradient. It is advisable to use silica gel that has been neutralized with a base like triethylamine to prevent acid-catalyzed decomposition of the aldehyde.[3]

  • Bisulfite Adduct Formation: For removing unreacted aldehyde from a mixture, formation of a water-soluble bisulfite adduct can be an effective purification strategy. The aldehyde can then be regenerated by basification.

  • Minimize Air Exposure: To prevent oxidation, handle the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures.

Q4: What analytical techniques are suitable for determining the purity and isomeric ratio of trans-2-Hexadecenal?

A4: The purity and isomeric ratio of trans-2-Hexadecenal can be effectively determined using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and can separate E and Z isomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for determining the E/Z ratio by integrating the signals of the vinylic protons. The coupling constant between the two vinylic protons is characteristically larger for the trans isomer (typically 15-18 Hz) compared to the cis isomer.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Horner-Wadsworth-Emmons Reaction: Low conversion of starting aldehyde.1. Incomplete deprotonation of the phosphonate reagent.2. Sterically hindered aldehyde.3. Low reaction temperature inhibiting the reaction rate.1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, LDA).2. Increase reaction time and/or temperature.3. Use a more reactive phosphonate reagent.
Oxidation of trans-2-hexadecen-1-ol: Incomplete oxidation.1. Insufficient amount of oxidizing agent.2. Deactivation of the catalyst/reagent.1. Increase the equivalents of the oxidizing agent (e.g., PCC, Dess-Martin periodinane).2. Ensure the oxidizing agent is fresh and active. For Swern oxidation, maintain cryogenic temperatures to prevent reagent decomposition.[4]
General: Product loss during workup.1. Incomplete extraction from the aqueous phase.2. Adsorption of the product onto drying agents or filter media.1. Perform multiple extractions with the organic solvent.2. Thoroughly wash drying agents and filter cakes with the extraction solvent.
Low Purity
Symptom Possible Cause(s) Suggested Solution(s)
Presence of cis isomer. Non-optimal conditions for the Horner-Wadsworth-Emmons reaction.Refer to FAQ Q2 for strategies to improve trans selectivity.
Presence of triphenylphosphine oxide (from Wittig reaction). Difficulty in separating the byproduct from the desired product.1. Use the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed.[1]2. For Wittig reactions, purify by column chromatography, or precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane.
Presence of starting alcohol (from oxidation reaction). Incomplete oxidation.1. Increase the amount of oxidizing agent and/or reaction time.2. Re-subject the crude product to the oxidation conditions.
Presence of trans-2-hexadecenoic acid. Oxidation of the aldehyde product.Minimize exposure to air during the reaction, workup, and storage. Store the purified product under an inert atmosphere at low temperatures.

Data Presentation

Table 1: Comparison of Synthetic Methods for trans-2-Alkenals

Method Starting Materials Typical Yield Purity (after purification) Key Advantages Key Disadvantages
Horner-Wadsworth-Emmons Myristaldehyde, Triethyl phosphonoacetateGood to Excellent (e.g., 83-97% for similar systems)[5]High (>95%)High trans selectivity, water-soluble byproduct.[1]Requires an additional reduction step if the ester is the initial product.
Oxidation (Dess-Martin) trans-2-hexadecen-1-olHigh (e.g., up to 93%)[6]High (>95%)Mild reaction conditions, high yields.[7]Reagent is sensitive to moisture and can be explosive.
Oxidation (Swern) trans-2-hexadecen-1-olHigh (Good to excellent yields reported)[8]High (>95%)Mild conditions, avoids heavy metals.[9]Requires cryogenic temperatures, produces malodorous byproduct.[4]
Oxidation (PCC) trans-2-hexadecen-1-olGood to HighGood to HighReadily available and effective reagent.Chromium-based reagent, which is toxic.

Experimental Protocols

Protocol 1: Synthesis of Ethyl trans-2-Hexadecenoate via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on the Horner-Wadsworth-Emmons reaction for the synthesis of a precursor to trans-2-Hexadecenal.

Materials:

  • Myristaldehyde (tetradecanal)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of myristaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ethyl trans-2-hexadecenoate by silica gel column chromatography using a hexane/ethyl acetate gradient.

The resulting ester can then be reduced to trans-2-hexadecen-1-ol using a reagent like diisobutylaluminium hydride (DIBAL-H), followed by oxidation to trans-2-Hexadecenal.

Protocol 2: Oxidation of trans-2-Hexadecen-1-ol using Dess-Martin Periodinane (DMP)

Materials:

  • trans-2-Hexadecen-1-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Sodium thiosulfate (Na2S2O3)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve trans-2-hexadecen-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude trans-2-Hexadecenal by silica gel column chromatography using a hexane/diethyl ether gradient.

Visualizations

experimental_workflow cluster_olefination Method A: Horner-Wadsworth-Emmons Route cluster_oxidation Method B: Direct Oxidation Route myristaldehyde Myristaldehyde hwe_reaction HWE Reaction myristaldehyde->hwe_reaction hwe_reagent Triethyl phosphonoacetate hwe_reagent->hwe_reaction ester_intermediate Ethyl trans-2- Hexadecenoate hwe_reaction->ester_intermediate reduction Reduction (DIBAL-H) ester_intermediate->reduction alcohol_intermediate trans-2-Hexadecen-1-ol reduction->alcohol_intermediate oxidation Oxidation (DMP, Swern, etc.) alcohol_intermediate->oxidation start_alcohol trans-2-Hexadecen-1-ol start_alcohol->oxidation purification Purification (Column Chromatography) oxidation->purification final_product trans-2-Hexadecenal purification->final_product

Caption: General experimental workflows for the synthesis of trans-2-Hexadecenal.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction (Starting Material Remains) check_reaction->incomplete_reaction Yes side_products Side Products Present check_reaction->side_products Yes purification_issue Product Loss During Purification check_reaction->purification_issue No (Clean Reaction) optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Increase reagent equivalents - Check reagent purity incomplete_reaction->optimize_conditions side_products->optimize_conditions change_method Consider Alternative Synthetic Route side_products->change_method modify_workup Modify Workup/Purification: - Adjust pH - Change chromatography solvent system - Use alternative purification method purification_issue->modify_workup

Caption: Logical workflow for troubleshooting low yield and purity issues.

References

Challenges in dissolving 2-Hexadecenal for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hexadecenal in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve directly in my aqueous cell culture medium?

A1: this compound is a long-chain aliphatic aldehyde, making it highly hydrophobic (fat-soluble).[1][2] Its chemical structure results in very poor solubility in water-based solutions like cell culture media.[2] Direct addition will likely result in the compound floating, precipitating, or failing to disperse, leading to inaccurate and non-reproducible experimental results.

Q2: What is the best solvent for creating a stock solution of this compound?

A2: Due to its hydrophobicity, an organic solvent is required to create a concentrated stock solution. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for this compound.[3][4] The choice of solvent may depend on the specific cell line and experimental design, as solvent toxicity can be a concern.[5][6]

Q3: My this compound stock solution is prepared, but it precipitates when I add it to the cell culture medium. What can I do?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.[7][8] Here are some troubleshooting steps:

  • Increase Dilution Factor: Make an intermediate dilution of your stock solution in the culture medium. Adding a small volume of highly concentrated stock directly to a large volume of medium can cause the compound to crash out of solution. A stepwise or serial dilution is often more effective.

  • Ensure Rapid Mixing: When adding the stock solution to the medium, gently vortex or pipette the mixture immediately to facilitate rapid dispersion.[8]

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help with solubility.[8]

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is very low, typically below 0.5%, as higher concentrations can be cytotoxic and can also cause solubility issues.[5][9]

Q4: What is the maximum concentration of solvent I can safely use in my cell culture without affecting the results?

A4: The maximum tolerated concentration of a solvent is cell-line dependent.[5][6] However, a general guideline is to keep the final concentration as low as possible. For many cell lines, DMSO, ethanol, and acetone concentrations of 0.1% to 0.5% show minimal toxicity.[5][9] It is crucial to perform a vehicle control experiment, where cells are treated with the same final concentration of the solvent alone, to ensure that the observed effects are due to the this compound and not the solvent.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Incomplete dissolution or precipitation of this compound in the culture medium.Prepare a fresh stock solution. Use a serial dilution method to add the compound to the medium. Visually inspect the medium for any precipitate before adding it to the cells.
High cell death in control group The concentration of the organic solvent (vehicle) is too high, causing cytotoxicity.[11]Determine the IC50 of the solvent on your specific cell line. Keep the final solvent concentration well below its toxic level (typically ≤ 0.5%).[9] Always run a vehicle-only control.
Compound appears insoluble even in organic solvent The compound may be a waxy solid or may have reached its solubility limit.Gently warm the solution to 37°C and vortex or sonicate for several minutes to aid dissolution.[8] Refer to solubility data to ensure you are not exceeding the limit.

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₀O[1]
Molecular Weight 238.41 g/mol [1]
LogP (o/w) ~6.9[1][2]
Water Solubility Very Low (est. 0.07787 mg/L at 25°C)[2]

Table 2: Solubility of (E)-2-Hexadecenal in Common Organic Solvents

SolventApproximate SolubilityReference
DMSO 10 mg/mL[3]
Ethanol 30 mg/mL[3]
DMF 30 mg/mL[3]

Table 3: General Cytotoxicity Guidelines for Common Solvents in Cell Culture

SolventRecommended Max. Concentration (v/v)NotesReference
DMSO ≤ 0.5%Can induce cellular differentiation and affect gene expression.[4][12][5][9]
Ethanol ≤ 0.5%Generally well-tolerated at low concentrations.[5][9]
Acetone ≤ 0.5%Can alter cell membrane permeability.[5][5]
DMF ≤ 0.1%Generally shows higher toxicity compared to DMSO and ethanol.[5][9]
Note: These are general guidelines. It is imperative to validate the maximum tolerated solvent concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 238.41 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipette

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 238.41 g/mol * (1000 mg / 1 g) = 2.38 mg

  • Weigh Compound: Carefully weigh out 2.38 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Diluting this compound Stock for Cell Treatment (Example)

Objective: To treat cells with a final concentration of 25 µM this compound in a final volume of 2 mL, ensuring the final DMSO concentration is ≤ 0.1%.

Methodology:

  • Prepare Intermediate Dilution:

    • Thaw the 10 mM stock solution.

    • Perform a 1:100 intermediate dilution in sterile, pre-warmed (37°C) cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium. This creates a 100 µM working solution.

    • Vortex the working solution gently and immediately after adding the stock to prevent precipitation.

  • Final Dilution (Cell Treatment):

    • The 100 µM working solution now contains 1% DMSO.

    • To achieve a final concentration of 25 µM, you will perform a 1:4 dilution into the final cell culture volume.

    • Calculation: (100 µM) * V1 = (25 µM) * (2000 µL). Therefore, V1 = 500 µL.

    • Add 500 µL of the 100 µM working solution to 1500 µL of medium in your cell culture plate/well.

  • Final Concentrations:

    • This compound: 25 µM

    • DMSO: The final DMSO concentration will be 0.25% (the 1% in the working solution diluted 1:4). To achieve ≤0.1% DMSO, a higher intermediate dilution (e.g., 1:250) would be necessary.

  • Vehicle Control: Prepare a control well by adding 500 µL of a "mock" working solution (containing only 1% DMSO in medium, no this compound) to 1500 µL of medium.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol cluster_control Essential Controls weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm to Dissolve add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final_dilution Add to Cells for Final Concentration intermediate->final_dilution incubate Incubate Cells final_dilution->incubate vehicle Vehicle Control (Medium + same % DMSO) untreated Untreated Control (Medium Only)

Caption: Workflow for preparing and using this compound in cell culture.

G cluster_mapk MAP Kinase Cascade cluster_downstream Downstream Apoptotic Events compound This compound mlk3 MLK3 compound->mlk3 mkk47 MKK4/7 mlk3->mkk47 jnk JNK mkk47->jnk cjun c-Jun Phosphorylation jnk->cjun bid Bid Cleavage jnk->bid bax Bax Activation jnk->bax apoptosis Cytoskeletal Reorganization & Apoptosis cjun->apoptosis bid->apoptosis bax->apoptosis

References

Technical Support Center: Optimizing DAIH Derivatization for 2-Hexadecenal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of 2-Hexadecenal using DAIH (a 2,4-dinitrophenylhydrazine analogue, hereafter referred to as DNPH). This process converts the aldehyde into a stable, chromophoric dinitrophenylhydrazone derivative, enabling sensitive quantification by HPLC-UV or LC-MS.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound with a DNPH analogue? this compound is a long-chain unsaturated aldehyde that can be volatile and unstable, making direct analysis challenging.[2] Derivatization with a DNPH analogue converts it into a stable, non-volatile 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it easily detectable by HPLC with UV-Vis detection, typically at a wavelength around 360-365 nm.[1][5]

Q2: What are the critical parameters that influence the derivatization reaction? The success of the derivatization hinges on several key parameters:

  • Molar Ratio: An excess of the DNPH reagent is used to drive the reaction to completion.[1]

  • pH: The reaction is acid-catalyzed and is most efficient in an acidic pH range, typically between 2 and 4.[1]

  • Temperature: Gentle heating (e.g., 40-65°C) can increase the reaction rate, but excessive heat should be avoided.[1][6]

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion, often ranging from 20 minutes to over an hour.

  • Solvent: Acetonitrile is a common solvent for both the DNPH reagent and the sample.[1][4]

Q3: Why do I sometimes see two adjacent peaks for my single this compound derivative in the chromatogram? The reaction between this compound and DNPH forms a C=N double bond in the resulting hydrazone. This bond can exist as two distinct geometric isomers (syn and anti, or E/Z). These isomers often separate slightly under typical reversed-phase HPLC conditions, appearing as two closely eluting peaks.[1][7] For quantitative analysis, it is common practice to sum the areas of both isomer peaks.

Q4: How should the DNPH derivatizing reagent be prepared and stored? A common method is to dissolve high-purity DNPH in acetonitrile with a small amount of strong acid (e.g., sulfuric, hydrochloric, or phosphoric acid) to act as a catalyst.[1][8] The reagent is sensitive to light and carbonyl contaminants from the air. It should be stored in a tightly sealed, dark glass container at low temperatures (e.g., 4°C) to minimize degradation.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Problem CategoryQuestion & Answer
Low/No Derivative Yield Q: My chromatogram shows a very small or no peak for the this compound derivative. What are the likely causes? A: This is a common issue that can stem from several factors:1. Suboptimal Reaction Conditions: The pH may be outside the optimal 2-4 range, or the reaction time and temperature may be insufficient. Verify the pH of your reaction mixture and consider optimizing the reaction time (e.g., 30-60 min) and temperature (e.g., 50-65°C).[1]2. Degraded DNPH Reagent: The DNPH reagent can degrade over time or become contaminated. Prepare a fresh solution using high-purity DNPH and HPLC-grade solvents.[1]3. Insufficient Reagent: The molar ratio of DNPH to the aldehyde may be too low to drive the reaction to completion. A 5- to 10-fold molar excess of DNPH is a good starting point.[1] For challenging analytes, this ratio may need to be significantly higher.4. Analyte Instability: this compound, as an unsaturated aldehyde, can be prone to oxidation or polymerization, especially if samples are not handled properly.[9] Ensure samples are fresh or have been stored correctly (at -20°C or lower).[9][10]5. Sample Matrix Interference: Components within your sample matrix could be inhibiting the reaction. A sample cleanup step, such as Solid-Phase Extraction (SPE), may be necessary before derivatization.[1][11]
Poor Reproducibility Q: My results are inconsistent between different runs or samples. How can I improve precision? A: Inconsistent results often point to a lack of control over critical variables:1. Temperature Fluctuation: Use a calibrated water bath or heating block to ensure a consistent reaction temperature for all samples and standards.2. Inaccurate Timing: Standardize the reaction time precisely for all samples. Use a timer and quench the reaction (e.g., by neutralization or dilution) consistently.3. Pipetting Errors: Ensure all volumetric additions of the sample, internal standard, and DNPH reagent are performed with calibrated pipettes.4. Inhomogeneous Reagent: If the DNPH reagent was not fully dissolved or has started to precipitate, it will lead to inconsistent dosing. Ensure the solution is homogenous before use.[5]
Extraneous/Ghost Peaks Q: My chromatogram has high background noise or large, unidentified "ghost" peaks. Where are they coming from? A: Extraneous peaks are typically due to contamination:1. Contaminated Solvents/Reagents: Carbonyl impurities (like formaldehyde or acetone) are common in solvents and can react with the DNPH reagent. Running a "reagent blank" (all reagents except the sample) is crucial to identify these contaminant peaks.[1][7] Use high-purity, HPLC-grade solvents and water.[7]2. Glassware Contamination: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use. Avoid rinsing with acetone.[5]3. Carryover from Autosampler: If a peak appears at the same retention time in subsequent runs, it may be due to carryover. Implement a robust needle wash protocol in your HPLC method, using a strong solvent like acetonitrile.
Peak Shape Issues Q: My derivative peak is broad, split, or tailing. What can I do to improve it? A: Poor peak shape can be a chromatographic or a chemical issue:1. Isomer Co-elution: As mentioned, the syn and anti isomers can cause shouldered or partially split peaks. This is often inherent to the analysis. Ensure your integration method correctly captures the total area of both isomers.2. Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.3. Column Degradation: The HPLC column may be contaminated or worn. Try flushing the column with a strong solvent or replace it if necessary.4. Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the final sample in the mobile phase itself.

Experimental Protocols & Data

Protocol 1: DAIH/DNPH Derivatization of this compound
  • Reagent Preparation: Prepare a 2 mg/mL DNPH solution by dissolving 200 mg of high-purity DNPH in a 100 mL volumetric flask with acetonitrile. Carefully add 1.0-1.25 mL of concentrated hydrochloric or sulfuric acid.[1][6] Sonicate to dissolve, bring to volume with acetonitrile, and store at 4°C in the dark.

  • Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create working standards by serial dilution. Samples should be dissolved or extracted in acetonitrile.

  • Derivatization Reaction:

    • In a 4 mL glass vial, add 500 µL of the sample or standard solution.

    • Add 1.0 mL of the DNPH reagent solution. This ensures a significant molar excess.

    • Cap the vial tightly and vortex briefly.

    • Place the vial in a heating block or water bath set to 60°C for 30 minutes.[6]

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • If necessary, dilute the sample to the final volume with mobile phase (e.g., bring to 2.0 mL with a 60:40 acetonitrile:water mixture).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze using a C18 column with UV detection at 365 nm.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

For complex matrices, an SPE cleanup step can remove interferences.[11][12]

  • Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).

  • Conditioning: Condition the cartridge by passing 3 mL of acetonitrile followed by 3 mL of reagent water. Do not let the sorbent go dry.

  • Sample Loading: Load the crude sample extract onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of a mild organic/water mixture (e.g., 20% acetonitrile in water) to remove polar interferences.

  • Elution: Elute the this compound-DNPH derivative with 2-3 mL of acetonitrile into a clean collection tube.

  • Analysis: The eluate can then be diluted as needed and injected into the HPLC.

Data Tables: Optimization Parameters

The following tables summarize expected outcomes from optimization experiments.

Table 1: Effect of Reaction Temperature on Derivative Yield (Reaction Time: 30 min, pH: ~2.5)

Temperature (°C)Relative Peak Area (Normalized)Observations
25 (Room Temp)65%Incomplete reaction
4088%Improved yield
60 100% Optimal yield observed
8095%No significant improvement, potential for analyte degradation

Table 2: Effect of Reaction Time on Derivative Yield (Temperature: 60°C, pH: ~2.5)

Time (minutes)Relative Peak Area (Normalized)Observations
1070%Reaction is still proceeding
2092%Nearing completion
30 100% Reaction appears complete
60101%No significant increase, confirming completion at 30 min

Visual Guides (Diagrams)

Below are diagrams illustrating the experimental workflow and troubleshooting logic.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard (in Acetonitrile) Mix Combine & Vortex Sample->Mix Reagent DAIH/DNPH Reagent (Acidified Acetonitrile) Reagent->Mix Incubate Incubate (e.g., 60°C, 30 min) Mix->Incubate Cool Cool to RT Incubate->Cool Dilute Dilute & Filter Cool->Dilute HPLC HPLC-UV Analysis (C18 Column, 365 nm) Dilute->HPLC

Caption: Overall experimental workflow for DAIH/DNPH derivatization.

G Start Problem: Low/No Derivative Peak Check_Conditions Are reaction conditions (T, t, pH) optimal? Start->Check_Conditions Check_Reagent Is DNPH reagent fresh and in excess? Start->Check_Reagent Check_Matrix Is the sample matrix complex? Start->Check_Matrix Check_Conditions->Check_Reagent Yes Action_Optimize ACTION: Optimize Temp (40-65°C) & Time (20-60 min) Check_Conditions->Action_Optimize No Check_Reagent->Check_Matrix Yes Action_Reagent ACTION: Prepare fresh reagent & increase molar excess Check_Reagent->Action_Reagent No Action_SPE ACTION: Implement SPE cleanup protocol Check_Matrix->Action_SPE Yes End Problem Resolved Action_Optimize->End Action_Reagent->End Action_SPE->End

Caption: Troubleshooting logic for low or no derivatization yield.

References

Troubleshooting common interferences in 2-Hexadecenal mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the mass spectrometry analysis of 2-Hexadecenal.

Troubleshooting Guides & FAQs

1. Why am I seeing unexpected peaks in my this compound mass spectrum?

Unexpected peaks, often referred to as "ghost peaks," can originate from various sources of contamination.[1] Common culprits include plasticware, solvents, glassware, and the laboratory environment itself. To identify the source of contamination, a systematic approach is recommended.

Recommended Action:

  • Analyze a Solvent Blank: Inject the solvent used for your sample preparation. Any peaks present in the blank are likely contaminants from the solvent or the LC-MS system.[1]

  • Analyze a Method Blank: Process a sample without the analyte through the entire sample preparation procedure. This helps identify contaminants introduced during sample handling and preparation.

  • Consult a Contaminant Database: Compare the m/z values of the unexpected peaks with known mass spectrometry contaminants.

2. My blank runs show significant contamination. What are the likely sources and how can I minimize them?

Contamination in blank runs points to issues with your reagents, consumables, or laboratory environment. Plasticware is a major contributor, leaching plasticizers and slip agents.[1][2][3] Solvents, even high-purity grades, can also contain interfering compounds.[1]

Troubleshooting Workflow for Contamination

cluster_0 Identify Source cluster_1 Mitigation Steps A Contamination Detected in Blank B Run Solvent Blank A->B C Run Method Blank A->C D Peaks in Solvent Blank? B->D Evaluate E Peaks in Method Blank Only? C->E Evaluate F Source: Solvents / System D->F Yes G Source: Sample Prep (Labware, Handling) D->G No E->G Yes H Use fresh, high-purity solvents. Pre-rinse plasticware. Use glass or PTFE labware. F->H I Clean glassware thoroughly. Minimize sample contact time with plastics. Check personal care product use. G->I

Caption: Troubleshooting workflow for identifying and mitigating contamination sources.

Common Contaminants in Lipid Mass Spectrometry

ContaminantCommon Source(s)Observed m/z (Positive Ion Mode)
Phthalates Plastic labware (e.g., tubes, pipette tips)Varies (e.g., Di(2-ethylhexyl) phthalate [M+H]⁺ at 391.284)
Oleamide Polypropylene plastics[M+H]⁺ at 282.279
Erucamide Polypropylene and polyethylene plastics[M+H]⁺ at 338.342[1]
Polysiloxanes Silicone tubing, septa, greaseVaries depending on the repeating unit
Keratin Dust, skin, hairVaries (peptide fragments)

3. I am observing peaks at M+23, M+39, or other unexpected molecular weights. What are these?

These are likely adduct ions, which form when your analyte molecule associates with other ions present in the sample or mobile phase.[4][5] This is common in electrospray ionization (ESI). Sodium ([M+Na]⁺, M+23) and potassium ([M+K]⁺, M+39) adducts are frequently observed, often from glassware or trace impurities in solvents and salts.

Common Adducts in Positive Ion ESI-MS

Adduct IonNominal Mass AddedExact Mass Added
[M+H]⁺11.007276
[M+NH₄]⁺1818.03382
[M+Na]⁺2322.989218
[M+K]⁺3938.963158
[M+CH₃CN+H]⁺4242.033823

Mitigation Strategies for Adduct Formation:

  • Improve Sample Purity: Use high-purity solvents and reagents.

  • Modify Mobile Phase: Adding a small amount of a proton source like formic acid can promote the formation of the protonated molecule [M+H]⁺ over other adducts.

  • Use Fresh Glassware: Older glassware can be a source of sodium ions.[4]

  • Consider Additives: In some cases, specific additives like ascorbic acid have been shown to reduce adduct formation.[6]

4. My this compound signal is weak or inconsistent, especially in complex samples. What could be the cause?

Weak or inconsistent signals, particularly in biological matrices, are often a symptom of ion suppression .[7][8] This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source, reducing the analyte's signal intensity.[8][9]

Logical Relationship of Ion Suppression

A Complex Sample Matrix (e.g., plasma, tissue extract) B Co-eluting Matrix Components (Salts, Lipids, etc.) A->B C Competition for Ionization in ESI Source B->C D Reduced Analyte Ionization Efficiency C->D E Ion Suppression D->E F Weak & Inconsistent Analyte Signal E->F

Caption: The process of ion suppression in LC-MS analysis.

Troubleshooting Ion Suppression:

  • Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the interfering matrix components.[7]

  • Enhance Sample Preparation: Implement more rigorous sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[7][8]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes alleviate suppression, though this may also reduce the analyte signal.[8]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for signal variability caused by ion suppression.[9]

  • Consider Metal-Free Systems: For certain analytes, interactions with metal components in the HPLC system can cause signal loss. Metal-free columns and tubing can mitigate this issue.[10]

5. What is the expected fragmentation pattern for this compound?

Free fatty aldehydes like this compound are often derivatized to improve their chromatographic and mass spectrometric properties.[11] A common derivatization agent is semicarbazide. The fragmentation of the (2E)-hexadecenal semicarbazone derivative has been characterized.[11]

Experimental Protocol: Semicarbazide Derivatization

This protocol is adapted for the derivatization of aldehydes for LC-MS/MS analysis.[11]

  • Reagent Preparation: Prepare a solution of semicarbazide in methanol under acidic conditions.

  • Reaction: Add the semicarbazide solution to your dried sample extract.

  • Incubation: Incubate the mixture at 40°C for 2 hours.

  • Analysis: The reaction product can be directly infused or injected into the LC-MS/MS system.

Fragmentation of (2E)-Hexadecenal Semicarbazone Derivative (Positive Ion Mode)

Ionm/zDescription
[M+H]⁺ 296Molecular Ion
Product Ion 1 279Major Fragment
Product Ion 2 253Major Fragment
Product Ion 3 251Major Fragment
Product Ion 4 97Major Fragment

Data sourced from studies on aldehyde semicarbazone derivatives.[11]

Fragmentation Pathway of (2E)-Hexadecenal Semicarbazone

MolIon [M+H]⁺ m/z 296 Frag279 Fragment m/z 279 MolIon->Frag279 Frag253 Fragment m/z 253 MolIon->Frag253 Frag251 Fragment m/z 251 Frag279->Frag251 Frag97 Fragment m/z 97 Frag279->Frag97

Caption: Simplified fragmentation pathway for the semicarbazone derivative of this compound.

6. My sample is complex and I am using GC-MS. What are the key considerations?

For GC-MS analysis of this compound, especially in biological matrices, derivatization is crucial to improve volatility and thermal stability.[12] A common method is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

Experimental Protocol: PFBHA Oximation for GC-MS

This protocol enhances the sensitivity of aldehyde detection.[12][13]

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine or a suitable solvent.

  • Reaction: Add 50 µL of the PFBHA solution to the dried sample extract.

  • Incubation: Cap the vial and heat at 60-70°C for 60 minutes.

  • Extraction: After cooling, add hexane and ultrapure water, then vortex and centrifuge.

  • Analysis: Transfer the upper hexane layer containing the derivative to a GC vial for analysis.

Key Mass Spectral Ions for PFBHA-Oxime Derivative of Hexadecenal

DerivativeMolecular Ion (M⁺)Key Fragment Ions (m/z)
PFBHA-Oxime 435415 ([M-HF]⁻), 181

Note: The fragmentation can vary based on the specific isomer and instrument conditions.

References

Determining optimal concentration of 2-Hexadecenal for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Hexadecenal to induce apoptosis. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to induce apoptosis?

A1: Based on published studies, a concentration of 25 µM this compound has been shown to effectively induce apoptosis in various human and murine cell lines, including HEK293T, NIH3T3, and HeLa cells.[1][2] Concentrations in the range of 25-50 µM typically cause cell rounding and detachment, which are precursors to apoptosis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is the underlying signaling pathway of this compound-induced apoptosis?

A2: this compound induces apoptosis through a c-Jun N-terminal kinase (JNK)-dependent signaling pathway.[1][3] This process is initiated by oxidant stress and involves the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4/7.[1][3] Activated MKK4/7 then phosphorylates and activates JNK.[1][3] Downstream of JNK, the apoptotic cascade includes c-Jun phosphorylation, cytochrome c release from the mitochondria, activation of Bax, cleavage of Bid, and increased translocation of Bim to the mitochondria.[1][3]

Q3: How should I prepare the this compound stock solution?

A3: A common method for preparing a this compound stock solution is as follows:

  • Dissolve this compound in a chloroform:methanol (2:1 v/v) solution.

  • Create a thin film by evaporating the organic solvent under a stream of nitrogen.

  • Prepare a 10 mM working stock solution by resuspending the lipid film in a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM sodium chloride) by vortexing vigorously while adding the vehicle drop-by-drop.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Apoptosis Observed After this compound Treatment
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line.
Incorrect this compound Preparation Ensure the this compound is properly solubilized. The vehicle used for resuspension is critical for its biological activity. Refer to the recommended stock solution preparation protocol.
Cell Line Resistance Some cell lines may be more resistant to this compound-induced apoptosis. Confirm the expression of key signaling proteins (e.g., JNK, MLK3) in your cell line.
Insufficient Incubation Time Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 3h, 6h, 12h, 24h) to identify the optimal treatment duration.[1][2]
Inactivated this compound (E)-2-Hexadecenal can be oxidized.[4] Ensure proper storage of the compound and use freshly prepared solutions for experiments.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variable Cell Health and Density Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments.
Inconsistent this compound Treatment Prepare fresh this compound working solutions for each experiment from a reliable stock. Ensure thorough mixing when adding the compound to the cell culture medium.
Variability in Reagent Quality Use high-quality reagents and check the expiration dates of all components, including cell culture media, serum, and assay kits.

Experimental Protocols & Data Presentation

Quantitative Data Summary
Cell Line This compound Concentration Treatment Duration Observed Effect Reference
HEK293T25 µM3 hoursInduction of apoptosis (Annexin V positive)[1][2]
NIH3T325 µM3 hoursInduction of apoptosis (Annexin V positive)[1][2]
HeLa25 µM3 hoursInduction of apoptosis (Annexin V positive)[1][2]
HEK293T, HeLa25 µM3 hoursPARP cleavage[1][2]
C6 GliomaDose-dependentNot specifiedInhibition of proliferation, apoptosis induction[5]
Detailed Methodologies

1. Cell Culture and this compound Treatment

  • Cell Lines: HEK293T, NIH3T3, or HeLa cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in the appropriate culture vessel (e.g., 10-cm dishes for protein analysis, 96-well plates for viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 3 hours prior to treatment, if required by the specific assay.

    • Treat cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for the specified duration.

2. Apoptosis Detection by Annexin V Staining and Flow Cytometry

  • Principle: This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.

  • Procedure:

    • Harvest cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add FITC-labeled Annexin V and PI to the cell suspension.

    • Incubate for 10-15 minutes in the dark at room temperature.[1]

    • Analyze the stained cells by flow cytometry.

3. Assessment of PARP Cleavage by Western Blot

  • Principle: Caspase-3 activation during apoptosis leads to the cleavage of PARP (116 kDa) into an 89 kDa fragment, which is a hallmark of apoptosis.

  • Procedure:

    • Lyse the treated and control cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for cleaved PARP.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

Visualizations

G cluster_0 This compound Apoptosis Induction Workflow cluster_1 Apoptosis Analysis prep Prepare this compound Stock Solution treat Treat Cells with This compound (25 µM) prep->treat culture Cell Culture (e.g., HEK293T, HeLa) culture->treat harvest Harvest Cells treat->harvest annexin Annexin V/PI Staining & Flow Cytometry harvest->annexin western Western Blot for Cleaved PARP harvest->western

Caption: Experimental workflow for studying this compound-induced apoptosis.

G hex This compound ros Oxidant Stress hex->ros mlk3 MLK3 ros->mlk3 mkk47 MKK4/7 mlk3->mkk47 jnk JNK mkk47->jnk cjun c-Jun Phosphorylation jnk->cjun bim Bim Translocation to Mitochondria jnk->bim bid Bid Cleavage (tBid) jnk->bid bax Bax Activation bim->bax bid->bax cyto_c Cytochrome c Release bax->cyto_c apoptosis Apoptosis cyto_c->apoptosis

Caption: JNK-dependent signaling pathway in this compound-induced apoptosis.

References

Improving the signal-to-noise ratio in 2-Hexadecenal LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio in 2-Hexadecenal liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis, offering step-by-step solutions to enhance signal intensity and reduce background noise.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not detecting a clear peak for this compound, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low signal intensity for this compound is a common challenge, often stemming from its poor ionization efficiency and potential for degradation.[1][2] The following steps can help diagnose and resolve this issue:

Troubleshooting Workflow:

start Start: Low Signal Intensity check_derivatization Verify Derivatization (e.g., with Semicarbazide or DAIH) start->check_derivatization derivatization_fail Derivatization Incomplete/Failed check_derivatization->derivatization_fail Issue Found derivatization_ok Derivatization Successful check_derivatization->derivatization_ok No Issue optimize_derivatization Optimize Reaction Conditions: - Reagent Concentration - pH - Temperature - Incubation Time derivatization_fail->optimize_derivatization optimize_derivatization->check_derivatization Re-evaluate end Signal Improved optimize_derivatization->end Resolved check_ms_params Review MS Parameters derivatization_ok->check_ms_params ms_params_fail Suboptimal MS Settings check_ms_params->ms_params_fail Issue Found ms_params_ok MS Parameters Optimized check_ms_params->ms_params_ok No Issue optimize_ms Optimize: - Ionization Source (ESI vs. APCI) - MRM Transitions - Collision Energy - Source Temperature ms_params_fail->optimize_ms optimize_ms->check_ms_params Re-evaluate optimize_ms->end Resolved check_sample_prep Evaluate Sample Preparation ms_params_ok->check_sample_prep sample_prep_fail Sample Loss or Degradation check_sample_prep->sample_prep_fail Issue Found check_sample_prep->end No Issue Found (Consider Other Factors) improve_sample_prep Improve Extraction Efficiency and Ensure Sample Stability sample_prep_fail->improve_sample_prep sample_prep_fail->end Resolved improve_sample_prep->check_sample_prep Re-evaluate improve_sample_prep->end Resolved

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Confirm Derivatization: this compound, as a long-chain aldehyde, often exhibits poor ionization in its native form.[3] Derivatization is a crucial step to enhance its detectability.

    • Action: Ensure your derivatization protocol is working correctly. Common derivatizing agents for aldehydes include semicarbazide and 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH).[3]

    • Verification: Analyze a known standard of this compound that has undergone the derivatization process. If the standard also shows a low signal, the issue likely lies within the derivatization step or downstream.

  • Optimize Mass Spectrometer Settings: Incorrect or unoptimized MS parameters can significantly reduce signal intensity.[1][2]

    • Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar compounds or certain derivatives.[4][5] It is advisable to test both ionization modes.

    • MRM Transitions: Verify that you are using the correct precursor and product ions for your this compound derivative.[6] The fragmentation pattern of the derivatized analyte should be confirmed by infusing a standard.

    • Collision Energy (CE) and Source Parameters: Optimize the CE to achieve the most intense product ion signal.[7] Additionally, optimize source parameters such as temperature and gas flows, as these can influence ionization efficiency.[8]

  • Evaluate Sample Preparation and Stability: Analyte loss during sample preparation or degradation can lead to a reduced signal.

    • Extraction Efficiency: Ensure your sample extraction method effectively recovers this compound. Solid-phase extraction (SPE) can be a useful technique for cleanup and concentration.[9]

    • Sample Stability: Aldehydes can be unstable. Keep samples cold and analyze them as soon as possible after preparation.

Issue 2: High Background Noise and Poor Signal-to-Noise Ratio

Question: I can see a peak for this compound, but the baseline is very noisy, resulting in a poor S/N ratio. How can I reduce the noise?

Answer:

High background noise can obscure your analyte signal and is often caused by contaminants, matrix effects, or suboptimal LC-MS conditions.[1][8]

Troubleshooting Workflow:

start Start: High Background Noise check_solvents Check Solvents and Mobile Phase start->check_solvents solvents_contaminated Contaminated Solvents check_solvents->solvents_contaminated Issue Found solvents_ok Solvents OK check_solvents->solvents_ok No Issue use_high_purity Use High-Purity LC-MS Grade Solvents solvents_contaminated->use_high_purity use_high_purity->check_solvents Re-evaluate end Noise Reduced use_high_purity->end Resolved evaluate_sample_cleanup Evaluate Sample Cleanup solvents_ok->evaluate_sample_cleanup matrix_effects Significant Matrix Effects evaluate_sample_cleanup->matrix_effects Issue Found cleanup_ok Cleanup Adequate evaluate_sample_cleanup->cleanup_ok No Issue improve_cleanup Improve Sample Cleanup: - SPE - LLE - Sample Dilution matrix_effects->improve_cleanup improve_cleanup->evaluate_sample_cleanup Re-evaluate improve_cleanup->end Resolved optimize_lc Optimize LC Method cleanup_ok->optimize_lc coelution Co-elution with Interferences optimize_lc->coelution Issue Found optimize_lc->end No Issue Found (Consider Instrument Contamination) adjust_gradient Adjust Gradient Profile or Change Column coelution->adjust_gradient adjust_gradient->optimize_lc Re-evaluate adjust_gradient->end Resolved

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Check for Contamination Sources:

    • Solvents and Reagents: Use only high-purity, LC-MS grade solvents and reagents.[8] Contaminants in the mobile phase can lead to a high baseline.

    • System Contamination: Run a blank injection (mobile phase only) to assess the cleanliness of the system. If the baseline is still high, the system may need to be cleaned.[10]

  • Mitigate Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, either suppressing or enhancing the signal and contributing to noise.[11][12][13]

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[9]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[11]

  • Optimize Chromatographic Separation:

    • Gradient Adjustment: Modify the LC gradient to better separate this compound from any co-eluting interferences.

    • Column Selection: Consider using a different column chemistry or a column with a smaller particle size to improve peak shape and resolution.[14]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for this compound analysis by LC-MS/MS?

A1: While not strictly mandatory in all cases, derivatization is highly recommended for improving the sensitivity and reproducibility of this compound analysis.[15] As a long-chain aldehyde, it tends to have low ionization efficiency in common ESI and APCI sources.[3] Derivatization with reagents like semicarbazide or DAIH introduces a readily ionizable group, significantly enhancing the signal intensity.[3]

Q2: Which ionization technique, ESI or APCI, is better for derivatized this compound?

A2: The choice between ESI and APCI depends on the specific derivative formed.[4] ESI is generally suitable for polar and ionizable compounds, while APCI is often better for less polar molecules.[4][5] For semicarbazone derivatives of aldehydes, ESI in positive ion mode has been shown to produce strong molecular ions. It is best to empirically test both ionization sources with a derivatized standard to determine the optimal choice for your specific method.

Q3: What are the typical MRM transitions for this compound derivatives?

A3: The MRM transitions are specific to the derivative used. For example, the semicarbazone derivative of (2E)-hexadecenal (molecular weight of the derivative is ~295.5 g/mol ) produces a strong molecular ion at m/z 296 in positive ESI mode. Major product ions have been observed at m/z 279, 253, 251, and 97. It is crucial to determine the optimal precursor and product ions by infusing a derivatized standard into the mass spectrometer and performing a product ion scan.

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is critical for accurate quantification.[13][16] Several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like SPE to remove interfering compounds.[9]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[11]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[17]

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix similar to your samples can help to correct for signal suppression or enhancement.[11]

Experimental Protocols

Protocol 1: Derivatization of this compound with Semicarbazide

This protocol is adapted from established methods for aldehyde derivatization.

Materials:

  • This compound standard

  • Semicarbazide hydrochloride

  • Methanol (LC-MS grade)

  • Formic acid

  • Sample extracts dried and ready for reconstitution

Procedure:

  • Prepare a derivatizing solution of 10 mg/mL semicarbazide hydrochloride in methanol.

  • Reconstitute the dried sample extracts or an aliquot of the this compound standard in a suitable volume of the semicarbazide solution.

  • Acidify the reaction mixture by adding a small amount of formic acid to catalyze the reaction.

  • Incubate the mixture at 40°C for 2 hours.

  • After incubation, the sample is ready for direct injection into the LC-MS/MS system or can be further diluted if necessary.

Experimental Workflow:

sample Dried Sample Extract or Standard add_reagent Add Semicarbazide in Methanol sample->add_reagent acidify Acidify with Formic Acid add_reagent->acidify incubate Incubate at 40°C for 2 hours acidify->incubate analyze Analyze by LC-MS/MS incubate->analyze

Caption: Workflow for this compound derivatization.

Quantitative Data Summary

The following table summarizes the impact of derivatization on the detection of long-chain aldehydes.

ParameterWithout DerivatizationWith Semicarbazide DerivatizationReference
Ionization Efficiency PoorSignificantly Improved
Signal Intensity Low to undetectableStrong molecular ion signal
Limit of Detection (LOD) HighLow

The next table provides a comparison of ionization techniques for aldehyde analysis.

Ionization TechniqueApplicability for Aldehyde DerivativesKey ConsiderationsReference
Electrospray Ionization (ESI) Effective for polar/ionizable derivatives (e.g., semicarbazones)Good for pre-charged molecules in solution[4]
Atmospheric Pressure Chemical Ionization (APCI) Suitable for less polar derivativesRequires analyte volatility and thermal stability[4][5]

References

Overcoming matrix effects in 2-Hexadecenal quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 2-Hexadecenal in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant ion suppression/enhancement when analyzing this compound in plasma samples. What is causing this and how can I mitigate it?

A1: Ion suppression or enhancement, collectively known as matrix effects, is a common issue in LC-MS analysis of biological samples.[1][2][3] It occurs when co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This can lead to inaccurate and irreproducible quantification.[5]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4] Consider the following techniques:

    • Protein Precipitation (PPT): A simple and common first step, but it may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound, a non-polar aldehyde, into an immiscible organic solvent, leaving polar interferences behind.[4]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup than PPT or LLE. A reversed-phase (e.g., C18) cartridge can be used to retain this compound while more polar matrix components are washed away.

    • Phospholipid Depletion Plates: Specialized products like HybridSPE-Phospholipid plates are highly effective at removing phospholipids, a major source of matrix effects in plasma and serum.

    • Enhanced Matrix Removal (EMR-Lipid): This is a unique sorbent that selectively removes lipids from complex matrices without significant loss of the analyte.[6][7]

  • Optimize Chromatography: Modifying your LC method can help separate this compound from co-eluting matrix components. Try adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[8][9] A SIL-IS for this compound (e.g., (2E)-D5-Hexadecenal) will behave almost identically to the analyte during sample preparation and ionization, thus compensating for signal variations.[10]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., this compound-free plasma).[3][11] This ensures that the standards and samples experience similar matrix effects.

Q2: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

A2: Low and variable recovery can be due to several factors during sample preparation and analysis.

Troubleshooting Steps:

  • Inefficient Extraction:

    • LLE: Ensure the pH of the aqueous phase and the choice of organic solvent are optimal for partitioning this compound. Multiple extractions can improve recovery.

    • SPE: Check that the cartridge has been properly conditioned and equilibrated. The loading, washing, and elution solvent compositions and volumes should be optimized.

  • Analyte Instability: Aldehydes can be susceptible to oxidation or other degradation pathways. Minimize sample processing time, keep samples on ice, and consider adding an antioxidant if necessary.

  • Irreversible Adsorption: this compound might be adsorbing to plasticware or the LC flow path. Using low-adsorption vials and tubing can help.

  • Derivatization Issues: If you are using a derivatization step, incomplete reaction or degradation of the derivative can lead to low recovery. Ensure the reaction conditions (reagent concentration, temperature, time) are optimized.

Q3: Why is derivatization necessary for this compound analysis by LC-MS, and which derivatizing agents are recommended?

A3: this compound is a long-chain aldehyde that lacks a readily ionizable functional group, making it difficult to detect with high sensitivity using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.[12] Derivatization is employed to introduce a tag that enhances ionization efficiency and improves chromatographic properties.[13][14]

Recommended Derivatizing Agents:

  • Semicarbazide: Reacts with the aldehyde group to form a semicarbazone derivative, which shows good fragmentation in MS/MS analysis.[10]

  • 2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH): Transforms the aldehyde into a highly fluorescent and ionizable derivative, allowing for very sensitive detection by both LC-MS/MS and fluorescence detectors.[12][15]

  • 2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for derivatizing aldehydes and ketones. The resulting hydrazones can be analyzed by LC-MS.

Quantitative Data Summary

The following tables summarize typical performance data for various sample preparation and analytical methods. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and biological matrix.

Table 1: Comparison of Sample Preparation Techniques for Lipid-Rich Matrices

Sample Preparation TechniqueTypical Analyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Moderate to HighLow to ModerateHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighModerate to HighModerate
HybridSPE-Phospholipid HighHighHigh
EMR-Lipid HighVery HighHigh

Table 2: Performance Metrics for this compound Quantification Methods

MethodInternal StandardDerivatizing AgentLimit of Quantification (LOQ)Reference
LC-ESI-MS/MS (2E)-D5-HexadecenalSemicarbazideNot explicitly stated, but pmol levels are detectable.[10]
HPLC-ESI-QTOF-MS Isotope-labeled (2E)-hexadecenalDAIH99 fmol per injection[15]
LC with Fluorescence Detection Not explicitly statedDAIH0.75 pmol per sample[12]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To 100 µL of plasma, add the internal standard ((2E)-D5-Hexadecenal) solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of n-hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Transfer the upper hexane layer to a clean tube. Repeat the extraction with another 500 µL of n-hexane and combine the organic layers.

  • Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution & Derivatization: Reconstitute the dried extract in the derivatization solution (e.g., semicarbazide in acidic methanol) and proceed with the derivatization reaction as per the optimized conditions (e.g., 40°C for 2 hours).[10]

  • Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.

Protocol 2: Derivatization of this compound with Semicarbazide
  • Reagent Preparation: Prepare a 5 mM solution of semicarbazide in methanol containing 5% formic acid.

  • Reaction: To the dried sample extract, add 100 µL of the semicarbazide solution.

  • Incubation: Cap the vial and incubate at 40°C for 2 hours.[10]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Analysis: The sample is now ready for direct infusion or LC-MS/MS analysis.

Visualizations

Experimental_Workflow start Biological Sample (e.g., Plasma) is_addition Add Stable Isotope-Labeled Internal Standard start->is_addition extraction Sample Extraction (LLE, SPE, etc.) is_addition->extraction cleanup Matrix Cleanup (e.g., Phospholipid Removal) extraction->cleanup derivatization Derivatization (e.g., with Semicarbazide) cleanup->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound quantification.

Matrix_Effect_Mitigation problem Matrix Effects (Ion Suppression/Enhancement) solutions Mitigation Strategies problem->solutions sample_prep Advanced Sample Prep - LLE / SPE - Phospholipid Removal solutions->sample_prep chromatography Chromatographic Optimization solutions->chromatography internal_std Stable Isotope-Labeled Internal Standard (SIL-IS) solutions->internal_std calibration Matrix-Matched Calibration solutions->calibration

Caption: Key strategies for overcoming matrix effects in LC-MS analysis.

Sphingolipid_Metabolism s1p Sphingosine-1-Phosphate (S1P) s1pl S1P Lyase (S1PL) s1p->s1pl hexadecenal (2E)-Hexadecenal s1pl->hexadecenal phosphoethanolamine Phosphoethanolamine s1pl->phosphoethanolamine aldh3a2 ALDH3A2 hexadecenal->aldh3a2 hexadecenoic_acid (2E)-Hexadecenoic Acid aldh3a2->hexadecenoic_acid activation Activation to Acyl-CoA hexadecenoic_acid->activation

Caption: Metabolic pathway of this compound from Sphingosine-1-Phosphate.

References

Best practices for handling and storing synthetic 2-Hexadecenal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic 2-Hexadecenal

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing synthetic (E)-2-Hexadecenal (CAS: 22644-96-8).

Frequently Asked Questions (FAQs)

Q1: What is (E)-2-Hexadecenal?

A1: (E)-2-Hexadecenal, also known as trans-2-Hexadecenal, is a long-chain fatty aldehyde.[1][2] It is a bioactive lipid that results from the degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][3] In cell biology research, it has been shown to induce cytoskeletal reorganization, cell detachment, and apoptosis through the activation of JNK signaling pathways.[1][3]

Q2: What are the primary hazards associated with (E)-2-Hexadecenal?

A2: While one safety data sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[4] Fatty aldehydes as a class can be unstable and reactive.[3] Related, shorter-chain unsaturated aldehydes (like trans-2-Hexenal) are classified as flammable, harmful if swallowed or in contact with skin, and can cause serious eye irritation and allergic skin reactions.[5][6][7] Therefore, it is prudent to handle (E)-2-Hexadecenal as a potentially hazardous substance.

Q3: What are the recommended personal protective equipment (PPE) and handling procedures?

A3: Always handle (E)-2-Hexadecenal in a well-ventilated area, preferably within a chemical fume hood.[8][9] Standard laboratory personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses, should be worn.[9] Avoid breathing vapors and prevent contact with skin and eyes.[7][10]

Q4: How should I store synthetic (E)-2-Hexadecenal?

A4: For long-term stability, (E)-2-Hexadecenal should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] It is also advisable to protect it from light and store it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from oxidation.

Q5: What solvents can be used to dissolve (E)-2-Hexadecenal?

A5: (E)-2-Hexadecenal is a crystalline solid that is soluble in several organic solvents.[1] For experimental use, stock solutions are typically prepared in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol.[1] It has limited solubility in aqueous buffers.[1]

Data Presentation

Table 1: Storage and Stability

ParameterRecommendationRationale
Storage Temperature -20°CEnsures long-term stability and prevents degradation.[1]
Shelf Life ≥ 4 years (at -20°C)Based on supplier stability data.[1]
Storage Atmosphere Inert Gas (e.g., N₂, Ar)Minimizes oxidation of the aldehyde functional group.
Light Conditions Protect from lightPrevents potential light-induced degradation.[8]
Incompatible Materials Strong oxidizing agents, acids, basesAvoids chemical reactions that could degrade the compound.[4][10]

Table 2: Solubility Data

SolventConcentration
DMF30 mg/mL
DMSO10 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL
Data sourced from Cayman Chemical product information.[1]

Troubleshooting Guide

Issue 1: My compound precipitated after dilution into an aqueous buffer for my experiment.

  • Cause: The final concentration of (E)-2-Hexadecenal likely exceeds its solubility limit in the aqueous medium. Long-chain aldehydes are generally insoluble in water.[8]

  • Solution:

    • Reduce Final Concentration: Lower the target concentration of the compound in your working solution.

    • Optimize Co-Solvent: When diluting the organic stock solution, add it dropwise to the vortexing aqueous buffer to aid dispersion.[8] Ensure the final percentage of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium or buffer is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[8]

    • Check Buffer pH: Ensure the pH of your buffer is compatible with your experimental design.

Issue 2: I am observing inconsistent or no biological effect in my cell-based assays.

  • Cause: This could be due to compound degradation, improper dosage, or issues with the experimental setup.

  • Solution:

    • Prepare Fresh Solutions: Use freshly prepared working solutions for each experiment to minimize degradation.[8] Do not store dilute aqueous solutions.

    • Verify Stock Solution: Check your stock solution for any visible precipitates. If present, warm it gently and vortex to redissolve completely before making dilutions.

    • Run a Positive Control: If possible, use a known activator of the JNK pathway as a positive control to ensure your assay system is working correctly.

    • Perform a Dose-Response Curve: The reported effective concentrations for inducing apoptosis are in the 25-50 µM range.[3] Run a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

Issue 3: I am seeing significant cell death even in my low-concentration or control groups.

  • Cause: The organic solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Solution:

    • Calculate Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is below the toxic threshold for your cell line (usually well below 1%, and often recommended to be <0.5%).[8]

    • Include a Vehicle Control: Always include a "vehicle control" group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without the (E)-2-Hexadecenal. This allows you to distinguish between the effects of the compound and the effects of the solvent.

Experimental Protocols

Protocol: Preparation of a Working Solution for In Vitro Experiments

This protocol provides a general guideline for preparing a working solution of (E)-2-Hexadecenal from a solid or concentrated stock for use in cell culture.

  • Acclimatization: Allow the vial of solid (E)-2-Hexadecenal or frozen stock solution to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial.[8]

  • Stock Solution Preparation (if starting from solid):

    • Under a chemical fume hood, weigh the required amount of (E)-2-Hexadecenal powder.

    • Dissolve the powder in a suitable high-purity organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-20 mM).[8]

    • Ensure the solid is completely dissolved by vortexing. Gentle warming may be applied if necessary.[8]

    • Store the stock solution at -20°C or -80°C, protected from light.[8]

  • Working Solution Preparation:

    • Determine the final concentration needed for your experiment (e.g., 25 µM).

    • Warm the required volume of cell culture medium or experimental buffer to 37°C.

    • Calculate the volume of stock solution needed to achieve the final concentration.

    • While gently vortexing or swirling the medium/buffer, add the calculated volume of the stock solution dropwise.[8] This rapid dilution and mixing helps prevent precipitation.

    • Ensure the final solvent concentration remains non-toxic to the cells (e.g., <0.5%).

  • Usage: Use the freshly prepared working solution immediately for your experiments to ensure compound integrity and minimize degradation.[8]

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Acclimatize Vial to Room Temperature B Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) A->B D Dilute Stock Dropwise into Aqueous Solution while Vortexing B->D F Store Stock Solution at -20°C under Inert Gas B->F C Warm Aqueous Buffer or Cell Medium C->D E Use Fresh Working Solution Immediately D->E

Caption: A logical workflow for the safe handling and preparation of this compound.

G S1P Sphingosine-1-Phosphate (S1P) SPL S1P Lyase S1P->SPL Degraded by Hex (E)-2-Hexadecenal SPL->Hex Produces ROS Generates ROS Hex->ROS MLK3 Activates MLK3 ROS->MLK3 MKK Activates MKK4/7 MLK3->MKK JNK Activates JNK MKK->JNK Apoptosis Cytoskeletal Reorganization & Apoptosis JNK->Apoptosis

References

Strategies to minimize non-specific binding of 2-Hexadecenal in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 2-Hexadecenal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound assays?

Non-specific binding (NSB) refers to the adhesion of assay components, including the analyte of interest (this compound), to surfaces other than the intended target, such as the walls of microplates or blotting membranes.[1][2] this compound is a long-chain fatty aldehyde, making it highly hydrophobic. This hydrophobicity increases its propensity to bind non-specifically to surfaces, which can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[3]

Q2: What are the primary drivers of non-specific binding for a hydrophobic molecule like this compound?

The primary drivers for non-specific binding of hydrophobic molecules are:

  • Hydrophobic Interactions: The nonpolar alkyl chain of this compound can interact with hydrophobic regions on plastic surfaces (e.g., polystyrene microplates) or membranes.[2]

  • Electrostatic Interactions: Although weaker for a neutral aldehyde, charge interactions can still contribute to non-specific binding, especially with charged surfaces or interacting with charged domains of other proteins.[3]

Q3: What are the most common general strategies to reduce non-specific binding?

Key strategies include:

  • Blocking: The most critical step is to saturate unoccupied binding sites on the solid phase with a blocking agent.[1][2]

  • Washing: Thorough washing steps are essential to remove unbound reagents and reduce background noise.[1]

  • Buffer Optimization: Adjusting the pH and salt concentration of buffers can help minimize charge-based interactions.[3]

  • Use of Additives: Incorporating detergents or carrier proteins into buffers can help prevent non-specific interactions.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound assays.

Issue 1: High Background Signal in Negative Controls

A strong signal in negative controls is a clear indicator of significant non-specific binding.

Logical Troubleshooting Flowchart

A High Background in Negative Control B Is an appropriate blocking agent being used? A->B C Optimize Blocking Protocol (See Table 1 and Protocol 1) B->C No/Unsure D Are washing steps sufficiently stringent? B->D Yes H Problem Resolved C->H E Increase number and duration of washes. Add detergent (e.g., Tween-20) to wash buffer. D->E No/Unsure F Is a carrier protein like BSA included in the diluent? D->F Yes E->H G Add BSA to sample and detector diluents (See Table 2) F->G No F->H Yes G->H

Caption: Troubleshooting decision tree for high background.

Detailed Solutions
  • Optimize the Blocking Agent: The choice and concentration of the blocking agent are critical. For a hydrophobic molecule like this compound, a protein-based blocker that can cover both hydrophobic and hydrophilic sites is ideal.[1]

    • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent.[2] It is particularly suitable for fatty aldehyde assays as it is known to bind fatty acids and other lipids, effectively sequestering them and preventing their non-specific adherence to surfaces.[4][5][6]

    • Non-fat Dry Milk (NFDM): While effective and inexpensive, some preparations of NFDM can interfere with certain assays.[2][7]

    • Synthetic Blockers: For highly sensitive assays, synthetic, non-protein blockers like polymers (e.g., PVA, PEG) can be considered to avoid any potential cross-reactivity.[2][8]

  • Enhance Washing Steps: Insufficient washing will result in high background.[1]

    • Increase the number of wash cycles (e.g., from 3 to 5).

    • Increase the duration of each wash.

    • Add a non-ionic detergent, such as Tween-20, to the wash buffer to help disrupt weak, non-specific hydrophobic interactions.[3]

  • Use Buffer Additives:

    • Carrier Proteins: Including a carrier protein like BSA in the diluent for your this compound samples and detection reagents can prevent the aldehyde from binding to the assay surface.[3] The BSA acts as a "sacrificial protein," binding the hydrophobic analyte.[9]

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) in the assay buffer can reduce hydrophobic interactions.[3] However, be aware that high concentrations of detergents can also interfere with antibody-antigen binding or displace already bound components.[10]

Issue 2: Poor Assay Sensitivity and Low Signal-to-Noise Ratio

This can be caused by the blocking agent masking the intended binding sites or by the loss of the analyte due to non-specific binding to tubes and tips.

Signaling Pathway of Non-Specific Binding

cluster_0 Assay Surface (e.g., Microplate Well) A Unoccupied Hydrophobic Sites D High Background Signal (False Positive) A->D Leads to B This compound (Hydrophobic Analyte) B->A Non-Specific Binding C Detection Reagent C->A Non-Specific Binding

Caption: Mechanism of non-specific binding leading to high background.

Solutions
  • Titrate Blocking Agent Concentration: Using excessive concentrations of a blocking agent may mask the intended binding sites, reducing the specific signal.[1] It's important to optimize the concentration for your specific assay.

  • Pre-treatment of Labware: To prevent the loss of the hydrophobic this compound to the surfaces of pipette tips and tubes, consider using low-retention plasticware or pre-rinsing tips with a buffer containing a carrier protein like BSA.

  • Adjust Buffer Composition:

    • pH: The pH of the buffer can influence the charge of surfaces and interacting molecules. Experiment with a range of pH values to find the optimal condition that minimizes NSB without affecting specific binding.[3]

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) can help to shield charged interactions, which may contribute to NSB.[3]

Quantitative Data Summary

Table 1: Recommended Concentrations for Common Blocking Agents
Blocking AgentTypical Working ConcentrationBest ForNotes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)General solid-phase immunoassays. Highly recommended for fatty aldehyde/acid assays.[4][7]Choose a high-purity, fatty-acid-free BSA to avoid introducing interfering lipids.
Non-fat Dry Milk (NFDM) 0.5 - 5% (w/v)Covalent surfaces and hard plastic plates.[7]Can interfere with biotin-avidin systems and phospho-specific antibody detection.[11]
Fish Gelatin 0.1 - 1% (w/v)Immunoassays where mammalian-based blockers cause cross-reactivity.Generally less effective as a primary blocker when used alone.[2]
Polyvinyl Alcohol (PVA) 0.5 - 1% (w/v)Coating hydrophobic surfaces to render them hydrophilic and non-binding.[2]A synthetic option to avoid protein-based interference.
Table 2: Common Buffer Additives to Reduce NSB
AdditiveRecommended ConcentrationPurpose
Tween-20 0.05 - 0.1% (v/v)In wash buffers and diluents to reduce weak hydrophobic interactions.[3]
BSA 0.1 - 1% (w/v)In sample/reagent diluents to act as a carrier protein and prevent analyte loss.[3]
NaCl 150 mM - 500 mMIn assay and wash buffers to reduce electrostatic interactions.[3]

Experimental Protocols

Protocol 1: Optimizing a Blocking Protocol for a this compound ELISA

This protocol outlines the steps to determine the optimal blocking conditions for an Enzyme-Linked Immunosorbent Assay (ELISA) measuring this compound.

Experimental Workflow

A Coat Plate with Capture Antibody/Antigen B Wash Plate A->B C Block with Different Agents (e.g., 1% BSA, 3% NFDM) and Incubation Times (1hr, 2hr, Overnight) B->C D Wash Plate C->D E Add Negative Control Samples (Buffer/Diluent only) D->E F Add Positive Control Samples D->F G Incubate and Proceed with Standard ELISA Protocol (Detection Ab, Substrate) E->G F->G H Read Plate and Analyze Data G->H I Select condition with lowest negative control signal and highest signal-to-noise ratio H->I

Caption: Workflow for optimizing blocking conditions.

Methodology
  • Coating: Coat the wells of a 96-well microplate with the capture reagent as per your standard protocol.

  • Washing: Wash the plate 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare several different blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 3% NFDM in PBS).

    • Add 200 µL of each blocking buffer to different sets of wells.

    • Incubate for different durations (e.g., 1 hour at 37°C, 2 hours at room temperature, or overnight at 4°C).

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Sample Incubation:

    • To a set of wells for each blocking condition, add only the sample diluent (Negative Control).

    • To another set, add your this compound standard or positive control sample.

  • Detection: Proceed with the remaining steps of your ELISA protocol (e.g., addition of detection antibody, substrate).

  • Analysis: Measure the absorbance. The optimal blocking condition is the one that provides the lowest signal in the negative control wells while maintaining a strong signal in the positive control wells (highest signal-to-noise ratio).

References

Validation & Comparative

Validating 2-Hexadecenal-Induced Apoptosis: A Comparative Guide to Caspase-3/7 Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal, a bioactive lipid aldehyde, has been identified as a potent inducer of apoptosis in various cell lines.[1][2][3] Validating the apoptotic pathway triggered by this compound is crucial for understanding its mechanism of action and potential therapeutic applications. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade. Consequently, caspase-3/7 assays are a primary method for quantifying apoptosis. However, a multi-faceted approach employing alternative and complementary techniques is recommended for robust validation. This guide provides an objective comparison of the caspase-3/7 assay with other key apoptosis detection methods, supported by experimental protocols and a summary of expected quantitative outcomes.

Quantitative Comparison of Apoptosis Validation Methods

The following table summarizes illustrative quantitative data for different assays used to validate apoptosis induced by this compound. This data is representative of typical results and facilitates a comparison of the dynamic range and sensitivity of each method.

Assay Method Principle Parameter Measured Typical Result with 25 µM this compound (3h treatment) Throughput Stage of Apoptosis
Caspase-3/7 Assay (Luminescent) Enzymatic cleavage of a pro-luminescent substrate (DEVD) by active caspase-3 and -7.Caspase-3/7 enzymatic activity.3-5 fold increase in luminescence over vehicle control.HighMid
Annexin V/PI Staining (Flow Cytometry) Detection of phosphatidylserine (PS) externalization on the cell surface (Annexin V) and loss of membrane integrity (Propidium Iodide).Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.20-40% Annexin V positive cells.MediumEarly to Late
TUNEL Assay (Fluorescence Microscopy) Enzymatic labeling of DNA strand breaks with fluorescently labeled dUTPs by Terminal deoxynucleotidyl Transferase (TdT).Percentage of cells with DNA fragmentation.15-30% TUNEL positive cells.MediumLate
Western Blot for PARP Cleavage Immunodetection of the cleavage of Poly (ADP-ribose) polymerase (PARP) from its full-length form (116 kDa) to a smaller fragment (89 kDa) by caspase-3.Relative intensity of cleaved PARP fragment.Significant increase in the 89 kDa cleaved PARP band.LowMid to Late

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment has been shown to activate a stress-induced signaling cascade, primarily dependent on the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis.[1]

G This compound This compound Stress-activated MAPK Pathway Stress-activated MAPK Pathway This compound->Stress-activated MAPK Pathway induces JNK Activation JNK Activation Stress-activated MAPK Pathway->JNK Activation Mitochondrial Pathway Mitochondrial Pathway JNK Activation->Mitochondrial Pathway activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation leads to Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Validation

A comprehensive validation of this compound-induced apoptosis involves a multi-assay approach to investigate different stages of the process.

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis Cell_Culture Seed and culture cells Treatment Treat with this compound (e.g., 25 µM for 3h) Cell_Culture->Treatment Caspase_Assay Caspase-3/7 Assay Treatment->Caspase_Assay Annexin_V Annexin V/PI Staining Treatment->Annexin_V TUNEL TUNEL Assay Treatment->TUNEL Western_Blot Western Blot (Cleaved PARP) Treatment->Western_Blot Data_Analysis Quantify and Compare Results Caspase_Assay->Data_Analysis Annexin_V->Data_Analysis TUNEL->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validating apoptosis.

Detailed Experimental Protocols

Caspase-3/7 Assay (Luminescent)

This protocol is based on the principle of a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound (e.g., 25 µM) and a vehicle control. Include a positive control (e.g., staurosporine). Incubate for the desired time (e.g., 3 hours).

  • Assay Reagent Preparation: Equilibrate the caspase-glo® 3/7 reagent to room temperature.

  • Reagent Addition: Add 100 µL of the caspase-glo® 3/7 reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Annexin V/PI Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]

  • Cell Fixation and Permeabilization: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7] Wash with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[7]

  • Equilibration: Wash the cells with PBS and incubate with Equilibration Buffer for 10 minutes.

  • TdT Reaction: Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs. Incubate the cells with the reaction mix for 60 minutes at 37°C in a humidified chamber.[6]

  • Stopping the Reaction: Wash the cells to stop the reaction.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot for Cleaved PARP

This technique provides qualitative and semi-quantitative data on the cleavage of PARP, a substrate of caspase-3.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[8] An increase in the 89 kDa band indicates apoptosis.

Conclusion

Validating this compound-induced apoptosis requires a rigorous and multi-pronged approach. The caspase-3/7 assay is a highly sensitive and high-throughput method for quantifying a key event in the execution phase of apoptosis. However, to gain a comprehensive understanding of the apoptotic process, it is recommended to complement caspase activity data with other methods. Western blotting for PARP cleavage provides confirmation of a key downstream event, while Annexin V/PI staining by flow cytometry offers a powerful tool to quantify and differentiate between the various stages of cell death at a single-cell level. The TUNEL assay, although a valid method for detecting DNA fragmentation, should be interpreted with caution due to its potential for labeling necrotic cells. By employing a combination of these assays, researchers can confidently validate and characterize the apoptotic effects of this compound.

References

Unveiling JNK Pathway Activation by 2-Hexadecenal: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Hexadecenal's performance in activating the c-Jun N-terminal kinase (JNK) pathway, with supporting experimental data and detailed protocols for confirmation via Western blot analysis.

Trans-2-Hexadecenal, a bioactive long-chain fatty aldehyde, has been identified as a potent activator of the JNK signaling pathway, a critical cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Experimental evidence, primarily through Western blot analysis, has demonstrated that this compound specifically induces the phosphorylation and subsequent activation of JNK and its downstream targets. This guide delves into the experimental data confirming this activation and provides a comparative context with other known JNK pathway modulators.

Comparative Analysis of JNK Activation

Western blot analysis reveals that this compound induces a robust and specific activation of the JNK pathway. In multiple cell lines, including HEK293T, NIH3T3, and HeLa cells, treatment with this compound leads to a significant increase in the phosphorylation of JNK.[1][2] This activation is dose-dependent, with effective concentrations observed starting at 25 μM.[2]

Notably, the activation of JNK by this compound is specific, as it does not concurrently influence the activation of other key signaling pathways such as AKT, p38, or ERK.[1] This specificity is a crucial characteristic for a targeted signaling modulator. In contrast, other stimuli like UV radiation or anisomycin are known to activate multiple stress-activated protein kinase pathways.[3]

The following table summarizes the quantitative findings from Western blot experiments investigating the effect of this compound on JNK pathway activation.

TreatmentCell LineConcentrationKey FindingsReference
This compound HEK293T50 μMRobust activation of JNK, with maximum activation observed 3 hours after treatment. Dose-dependent activation of JNK and its downstream target c-Jun.[2]
This compound HeLa, NIH3T325 μMStrong activation of JNK.[1][2]
Palmitic Acid (Negative Control) HEK293T, HeLa, NIH3T325-50 μMNo effect on JNK activation.[1][2]
Anisomycin (Positive Control) VariousVariesKnown potent activator of the JNK pathway.[3]
UV Radiation (Positive Control) VariousVariesKnown activator of the JNK pathway.[3]
SP600125 (Inhibitor) VariousVariesATP-competitive inhibitor of JNK, used to confirm JNK-dependent effects.[4][5]

Signaling Pathway and Experimental Workflow

The activation of the JNK pathway by this compound proceeds through a well-defined signaling cascade. It is understood to involve the generation of reactive oxygen species (ROS) and the subsequent activation of upstream kinases.[1]

JNK_Pathway_Activation This compound This compound ROS ROS This compound->ROS induces MLK3 MLK3 ROS->MLK3 activates MKK4/7 MKK4/7 MLK3->MKK4/7 phosphorylates JNK JNK MKK4/7->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis leads to

JNK signaling pathway activated by this compound.

Confirmation of this pathway activation is achieved through a standard Western blot workflow. This multi-step process allows for the specific detection of phosphorylated JNK (p-JNK), the active form of the protein.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Western blot workflow for p-JNK detection.

Detailed Experimental Protocol: Western Blot for JNK Activation

The following protocol provides a detailed methodology for assessing JNK phosphorylation in response to this compound treatment.

Part 1: Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or NIH3T3) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation: For some experiments, serum-starve the cells for 3-6 hours prior to treatment to reduce basal kinase activity.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 25-50 μM) or vehicle control (e.g., DMSO). Include positive controls such as Anisomycin and negative controls like palmitic acid.[2]

  • Incubation: Incubate the cells for the desired time points (e.g., 15 minutes to 3 hours) to capture the kinetics of JNK activation.[2]

Part 2: Protein Extraction (Lysis)

  • Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.[6]

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit.

Part 3: SDS-PAGE and Membrane Transfer

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and run the electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Part 4: Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate the membrane for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total JNK and a loading control protein such as actin or GAPDH.[6]

References

A Comparative Analysis of the Apoptotic Potency of 2-Hexadecenal and Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic-inducing capabilities of two distinct chemical compounds: 2-Hexadecenal, a reactive aldehyde, and staurosporine, a well-established protein kinase inhibitor. This document synthesizes available experimental data to offer an objective overview of their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction

The induction of apoptosis, or programmed cell death, is a critical process in both normal physiological functions and in the therapeutic targeting of diseases such as cancer. This compound is a long-chain unsaturated aldehyde that has been shown to induce apoptosis through stress-activated signaling pathways. Staurosporine, a potent and broad-spectrum inhibitor of protein kinases, is widely used as a positive control for apoptosis induction in a multitude of cell types and experimental systems. Understanding the nuances of their apoptotic potency and mechanisms is crucial for their application in research and drug development.

Quantitative Comparison of Apoptotic Induction

CompoundCell Line(s)Effective Concentration for ApoptosisObserved Apoptotic EffectsReference(s)
This compound HEK293T, NIH3T3, HeLa25 µMInduction of apoptosis, PARP cleavage (indicative of caspase-3 activation)
**Staurosporine

2-Hexadecenal vs. Etoposide: A Comparative Analysis of JNK Activation and Apoptotic Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hexadecenal and etoposide, focusing on their distinct mechanisms of c-Jun N-terminal kinase (JNK) activation and subsequent induction of apoptosis. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction

This compound, a bioactive aldehyde product of sphingolipid degradation, and etoposide, a topoisomerase II inhibitor, are both known to induce apoptosis in various cell types. A critical signaling node in their apoptotic pathways is the activation of the JNK, a member of the mitogen-activated protein kinase (MAPK) family. However, the upstream signaling cascades leading to JNK activation differ significantly between these two compounds, offering distinct avenues for therapeutic intervention and mechanistic studies.

Mechanism of Action and JNK Activation

This compound: This unsaturated aldehyde initiates a signaling cascade through the generation of reactive oxygen species (ROS).[1][2] This oxidative stress leads to the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MAPK Kinase 4/7 (MKK4/7).[1][2] MKK4/7 then directly phosphorylates and activates JNK.[1][2] Notably, the activation of other MAPK pathways, such as ERK and p38, or the PI3K/AKT pathway, is not significantly affected by this compound.[1][3]

Etoposide: As a topoisomerase II inhibitor, etoposide induces DNA damage, which triggers a DNA damage response.[4][5][6] This cellular stress leads to the activation of various signaling pathways, including the JNK cascade.[6][7][8] The precise upstream activators of the JNK pathway in response to etoposide-induced DNA damage can be cell-type specific but are linked to the cellular stress response. In some contexts, JNK activation by etoposide has been shown to correlate with the induction of apoptosis.[8]

Comparative Data

The following table summarizes key quantitative data from experimental studies on this compound and etoposide.

ParameterThis compoundEtoposideCell Types Studied
Effective Concentration for JNK Activation/Apoptosis ~25 µM[1]1.5 µM - 150 µM[9][10]HEK293T, NIH3T3, HeLa[1][2]
Timeline for JNK Activation Within 1 hour[1]30 minutes to 8-10 hours[6][8]HEK293, Salivary Acinar Cells[6][8]
Timeline for Apoptosis Induction Within 3 hours[1]6 to 72 hours[4][9]L929 Fibroblasts, MEFs[4][9]
Upstream Activator of JNK Pathway ROS -> MLK3 -> MKK4/7[1][2]DNA Damage Response[6][7]Various
Involvement of Other Kinases ERK, AKT, and p38 are unaffected[1][3]Can involve ERK and GSK-3 signaling[11]Pancreatic β-cells[11]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways leading to JNK activation by this compound and etoposide.

G cluster_0 This compound Pathway Hex This compound ROS ROS Generation Hex->ROS MLK3 MLK3 ROS->MLK3 MKK47 MKK4/7 MLK3->MKK47 JNK JNK Activation MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis

JNK activation pathway induced by this compound.

G cluster_1 Etoposide Pathway Etoposide Etoposide TopoII Topoisomerase II Inhibition Etoposide->TopoII DNA_Damage DNA Damage TopoII->DNA_Damage Stress_Signal Stress Signaling DNA_Damage->Stress_Signal JNK_E JNK Activation Stress_Signal->JNK_E Apoptosis_E Apoptosis JNK_E->Apoptosis_E

JNK activation pathway induced by Etoposide.

Experimental Protocols

JNK Activation Assay by Western Blot

This protocol describes the detection of JNK activation by measuring its phosphorylation state.

1. Cell Treatment:

  • Seed cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 50 µM) or etoposide for the specified time (e.g., 1 hour for this compound, 30 minutes to 8 hours for etoposide). Include a vehicle-treated control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total JNK or a housekeeping protein like β-actin.[12]

In Vitro JNK Kinase Assay

This assay directly measures the enzymatic activity of JNK.

1. Immunoprecipitation of JNK:

  • Lyse treated and control cells as described above.

  • Incubate the cell lysates with an anti-JNK antibody to immunoprecipitate JNK.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated JNK in a kinase assay buffer.

  • The reaction mixture typically includes a JNK substrate (e.g., GST-c-Jun fusion protein) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a phospho-specific antibody).[13][14]

  • Initiate the kinase reaction by adding the ATP and incubate at 30°C for a defined period (e.g., 20-30 minutes).[13]

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.

  • If using unlabeled ATP, perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., phospho-c-Jun).[15]

G cluster_workflow JNK Activation Assay Workflow A Cell Treatment (this compound or Etoposide) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F p-JNK Detection E->F

Experimental workflow for Western blot-based JNK activation assay.

Conclusion

This compound and etoposide both effectively activate the JNK signaling pathway to induce apoptosis, but through fundamentally different upstream mechanisms. This compound's action is initiated by ROS production, offering a model for studying oxidative stress-induced apoptosis. In contrast, etoposide's JNK activation is a consequence of its genotoxic effects as a topoisomerase II inhibitor. Understanding these distinct pathways is crucial for the targeted design of therapeutic strategies and for elucidating the complex roles of JNK signaling in cell fate decisions.

References

Unveiling the Cellular Response: A Comparative Guide to Differential Gene Expression Analysis of 2-Hexadecenal Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of lipid aldehydes is crucial for deciphering cellular stress responses and identifying novel therapeutic targets. This guide provides a comparative analysis of the effects of trans-2-Hexadecenal, a bioactive product of sphingolipid degradation, on gene expression, supported by established signaling pathways and detailed experimental protocols.

trans-2-Hexadecenal is known to induce significant cellular changes, including cytoskeletal reorganization and apoptosis.[1][2][3][4] These effects are primarily mediated through the activation of specific stress-related signaling pathways. This guide will delve into the anticipated transcriptomic alterations following 2-Hexadecenal treatment, offering a framework for comparative analysis with other lipid species.

Comparative Analysis of Gene Expression

While a comprehensive, publicly available RNA-sequencing dataset detailing the global differential gene expression in mammalian cells specifically treated with this compound is not yet available, we can project the expected changes based on its known mechanism of action. Treatment with trans-2-Hexadecenal has been shown to robustly and specifically activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and stress responses.[1][2][5] In contrast, the saturated aldehyde, hexadecanal, has been observed to stimulate the p38-MAPK pathway, indicating a differential response based on the aldehyde's saturation state.[5]

Based on the activation of the JNK pathway, a distinct set of downstream genes involved in apoptosis, cell cycle arrest, and stress responses are expected to be differentially expressed. The following table summarizes these anticipated changes, providing a hypothetical yet mechanistically grounded comparison between this compound and a vehicle control.

Table 1: Predicted Differential Gene Expression in Cells Treated with trans-2-Hexadecenal (50 µM) vs. Vehicle Control

Gene SymbolGene NamePredicted RegulationPutative Function in Pathway
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitUpregulatedKey transcription factor downstream of JNK, regulates pro-apoptotic genes.
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitUpregulatedForms the AP-1 transcription factor complex with JUN.
MAPK8IP1Mitogen-Activated Protein Kinase 8 Interacting Protein 1 (JIP1)UpregulatedScaffold protein that facilitates JNK signaling.
GADD45AGrowth Arrest and DNA Damage Inducible AlphaUpregulatedInvolved in stress signaling and apoptosis.
BCL2L11BCL2 Like 11 (Bim)UpregulatedPro-apoptotic Bcl-2 family member, activated by JNK.
BIDBH3 Interacting Domain Death AgonistUpregulatedPro-apoptotic Bcl-2 family member, cleaved and activated downstream of JNK.
BAXBCL2 Associated X, Apoptosis RegulatorUpregulatedPro-apoptotic Bcl-2 family member, activated downstream of JNK.[1]
CCND1Cyclin D1DownregulatedKey regulator of cell cycle progression; its downregulation can lead to cell cycle arrest.
BCL2B-Cell CLL/Lymphoma 2DownregulatedAnti-apoptotic Bcl-2 family member, often repressed by pro-apoptotic signals.
XIAPX-Linked Inhibitor of ApoptosisDownregulatedEndogenous inhibitor of caspases; its downregulation promotes apoptosis.

Signaling Pathway Modulation by this compound

Treatment with trans-2-Hexadecenal initiates a well-defined signaling cascade. The compound induces reactive oxygen species (ROS), which in turn activates a MAP kinase kinase kinase, MLK3. This leads to the phosphorylation and activation of the MAP kinase kinases MKK4 and MKK7, which then directly phosphorylate and activate JNK. Activated JNK translocates to the nucleus to regulate the expression of target genes, and also acts on mitochondrial proteins to induce apoptosis.[1][2][5]

G cluster_stimulus Cellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Hex This compound ROS ROS Hex->ROS MLK3 MLK3 ROS->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 (Jun/Fos) JNK->AP1 Mito_Proteins Bax, Bid, Bim Activation JNK->Mito_Proteins Gene_Expression Differential Gene Expression AP1->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Mito_Proteins->Apoptosis G cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatics Pipeline cluster_output Output A Cell Culture & Treatment B RNA Extraction & QC A->B C mRNA Isolation B->C D Library Preparation C->D E Sequencing D->E F Raw Read QC (FastQC) E->F G Alignment (STAR) F->G H Read Counting (featureCounts) G->H I DEG Analysis (DESeq2) H->I J DEG List (Up/Down Regulated) I->J

References

Proteomic Analysis of 2-Hexadecenal's Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of protein targets of the lipid electrophile 2-Hexadecenal and other well-characterized reactive aldehydes. Due to the limited availability of direct proteomic studies on this compound, this guide combines existing research on its biological effects with comprehensive proteomic data on analogous compounds to offer a predictive overview and a methodological framework for future investigations.

Introduction to this compound

Trans-2-Hexadecenal is a long-chain α,β-unsaturated aldehyde produced endogenously from the degradation of sphingosine-1-phosphate by the enzyme S1P lyase.[1] It is a reactive lipid species (RLS) capable of forming covalent adducts with nucleophilic residues of proteins, such as cysteine, histidine, and lysine.[2] This reactivity underlies its biological effects, which include the induction of cytoskeletal reorganization and apoptosis through a c-Jun N-terminal kinase (JNK)-dependent signaling pathway.[1] Understanding the specific protein targets of this compound is crucial for elucidating its role in physiology and pathology.

Potential Protein Targets of this compound

While a comprehensive proteomic analysis of this compound adducts is not yet available, we can infer potential protein targets based on its known activation of the JNK signaling pathway and the established reactivity of similar α,β-unsaturated aldehydes. The following table outlines potential protein targets that are key components of the JNK pathway and other proteins commonly modified by lipid electrophiles.

Protein Target Class Potential Protein Targets Rationale for Inclusion
MAP Kinase Pathway MLK3, MKK4/7, JNKThis compound is known to activate this signaling cascade, suggesting these kinases are potential direct or indirect targets.[1]
c-JunAs a downstream transcription factor of JNK, its activity is modulated by this compound-induced signaling.[1]
Bcl-2 Family Proteins Bax, Bid, BimThese pro-apoptotic proteins are downstream effectors in the JNK-mediated apoptotic pathway initiated by this compound.[1]
Cytoskeletal Proteins Tubulin, ActinThis compound induces cytoskeletal reorganization, and these proteins are known targets for other reactive aldehydes.
Redox-sensitive Proteins Thioredoxin Reductase, PeroxiredoxinsThese proteins contain reactive cysteine residues and are common targets of lipid electrophiles.
Heat Shock Proteins Hsp70, Hsp90These chaperones are often targeted by electrophilic stress and play a role in the cellular stress response.

Comparative Proteomic Data: Acrolein and 4-Hydroxynonenal (4-HNE)

To provide a framework for the potential proteomic landscape of this compound, this section presents data from studies on two structurally related and well-researched α,β-unsaturated aldehydes: acrolein and 4-HNE.

Acrolein Protein Targets

Acrolein is a highly reactive, short-chain α,β-unsaturated aldehyde. Proteomic studies have identified a range of protein targets in human lung epithelial cells.

Protein Functional Class Identified Protein Targets
Redox Regulation Thioredoxin Reductase, Thioredoxin, Peroxiredoxins
Stress Response Heat Shock Proteins
Cytoskeleton Cytoskeletal Proteins
Detoxification Glutathione S-transferase π

Data sourced from proteomic analysis of acrolein-exposed human bronchial epithelial cells.[1][2]

4-Hydroxynonenal (4-HNE) Protein Targets

4-HNE is a major product of lipid peroxidation and has been extensively studied. Proteomic analyses have revealed numerous protein targets in various cell and tissue types.

Protein Functional Class Identified Protein Targets
Energy Metabolism Dimethylglycine dehydrogenase, Enoyl CoA hydratase
Mitochondrial Structure Mitofilin
Electron Transport Chain Cytochrome c1, Cytochrome c
Chaperones/Stress Response Heat shock proteins 70 and 90, 78-kDa glucose-regulated protein

Data compiled from proteomic studies in rat liver mitochondria and colon cancer cells.[3][4][5]

Experimental Protocols

The following is a generalized protocol for the identification of protein targets of lipid electrophiles using an affinity-based proteomics approach. This methodology is applicable for studying this compound.

1. Cell Culture and Treatment:

  • Culture human or murine cells (e.g., HEK293T, NIH3T3, or HeLa cells) to 70-80% confluency.

  • Treat cells with the lipid electrophile (e.g., this compound) at a predetermined concentration and duration. A vehicle-treated control should be run in parallel.

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

3. Affinity-Based Enrichment of Adducted Proteins:

  • This protocol utilizes a biotin-hydrazide labeling strategy for aldehydes that have formed Michael adducts.

  • Biotin Hydrazide Labeling: React the protein lysate with biotin hydrazide to label the aldehyde group present on the protein-bound electrophile. This forms a hydrazone bond.

  • Reduction: Stabilize the hydrazone bond by reduction with sodium cyanoborohydride (NaCNBH₄).

  • Avidin Affinity Purification: Incubate the biotin-labeled proteome with streptavidin-conjugated beads to capture the adducted proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

4. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

  • Reduce the disulfide bonds of the captured proteins with dithiothreitol (DTT).

  • Alkylate the free cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

5. Mass Spectrometry Analysis:

  • Elute the tryptic peptides from the beads.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

6. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Mascot or Sequest.

  • Specify the potential modifications, including the mass addition of the electrophile on reactive residues (cysteine, histidine, lysine).

  • Identify and quantify the proteins that are significantly enriched in the electrophile-treated sample compared to the control.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis biotin_label Biotin Hydrazide Labeling lysis->biotin_label avidin_capture Streptavidin Affinity Capture biotin_label->avidin_capture washing Washing avidin_capture->washing digestion On-Bead Tryptic Digestion washing->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms db_search Database Search lc_ms->db_search protein_id Protein Identification & Quantification db_search->protein_id

Caption: Experimental workflow for proteomic identification of this compound targets.

jnk_pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Effects hexadecenal This compound mlk3 MLK3 hexadecenal->mlk3 activates mkk4_7 MKK4/7 mlk3->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun Phosphorylation jnk->cjun bcl2_family Bax activation Bid cleavage Bim translocation jnk->bcl2_family apoptosis Apoptosis cjun->apoptosis bcl2_family->apoptosis

References

Unveiling the Impact of 2-Hexadecenal on Mitochondrial Membrane Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effects of 2-Hexadecenal on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability. Through a detailed comparison with established modulators of ΔΨm and supported by experimental data, this document serves as a valuable resource for researchers investigating cellular metabolism, apoptosis, and drug discovery.

This compound: A Potent Modulator of Mitochondrial Function

This compound (2-HD), a long-chain fatty aldehyde, has been identified as a significant player in cellular signaling, particularly in pathways leading to apoptosis. A key aspect of its mechanism of action involves the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential.

Experimental Evidence of this compound's Effect

Studies have demonstrated that this compound induces a concentration-dependent decrease in mitochondrial membrane potential. In one key study involving polymorphonuclear leukocytes (PMNLs), 2-HD was shown to significantly reduce the red/green fluorescence ratio of the JC-1 probe, indicating mitochondrial depolarization.[1]

Table 1: Effect of this compound on Mitochondrial Membrane Potential in PMNLs

Concentration of this compound (µM)Change in JC-1 Red/Green Fluorescence Ratio (relative to control)Statistical Significance (p-value)
0.35~5% decrease>0.05
3.5~15% decrease<0.05
35~35% decrease<0.01
350~50% decrease<0.01

Data adapted from a study on freshly isolated polymorphonuclear leukocytes (PMNLs). The mitochondrial membrane potential was calculated as the red/green (I590/I530) fluorescence ratio of the JC-1 probe.[1]

Comparative Analysis with Alternative Mitochondrial Membrane Potential Modulators

To better understand the efficacy and mechanism of this compound, its effects are compared with other well-characterized compounds known to alter mitochondrial membrane potential. These include protonophores, inhibitors of ATP synthase, and natural compounds with recognized effects on mitochondrial function.

Table 2: Comparison of this compound with Other Mitochondrial Membrane Potential Modulators

CompoundMechanism of ActionTypical Effective Concentration/IC50Effect on ΔΨm
This compound Induces JNK-mediated apoptosis, leading to mitochondrial dysfunction.[1]3.5 - 350 µM (in PMNLs)[1]Depolarization
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) Uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.[2][3][4][5]0.1 - 30 µM; IC50 of 0.51 µM in T47D cells.[3][5]Depolarization
Oligomycin A Inhibits ATP synthase (Complex V) by blocking its proton channel.[2][6][7][8][9]1.6 µM (in A549.B2 and RD.Myo cells)[7]Hyperpolarization (initially), followed by depolarization [6]
Resveratrol Modulates mitochondrial biogenesis and can induce apoptosis through mitochondrial pathways.[10][11][12]3 µM (for increased ATP production); 40-100 µM (for apoptosis induction).[10][12]Depolarization (at higher concentrations)
Quercetin Induces apoptosis via the mitochondrial pathway.[13][14][15]IC50: 17.84 µM (KB cells), 18.94 µM (KBv200 cells), 66.5 µM (A549 cells).[13][16]Depolarization
Curcumin Induces apoptosis through the mitochondria-mediated pathway.[17][18][19][20]IC50: 17.5 µM (HepG2 cells), 44.61 µM (MCF7 cells), 54.68 µM (MDA-MB-231 cells).[17][19]Depolarization

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound triggers a signaling cascade that culminates in mitochondrial-mediated apoptosis. A critical component of this pathway is the activation of c-Jun N-terminal kinase (JNK).

G This compound Signaling Pathway This compound This compound JNK JNK Activation This compound->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis G Workflow for MMP Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound or Alternative Compounds Cell_Seeding->Compound_Addition Incubation 4. Incubate for Specified Duration Compound_Addition->Incubation Dye_Loading 5. Load Cells with JC-1 or TMRE Incubation->Dye_Loading Dye_Incubation 6. Incubate with Dye Dye_Loading->Dye_Incubation Measurement 7. Measure Fluorescence (Microscopy, Flow Cytometry, or Plate Reader) Dye_Incubation->Measurement Data_Analysis 8. Analyze Data and Calculate ΔΨm Measurement->Data_Analysis

References

Cross-validation of 2-Hexadecenal quantification using different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of 2-Hexadecenal Quantification Across Diverse Analytical Platforms

For researchers, scientists, and drug development professionals engaged in the study of lipid signaling and metabolism, the accurate quantification of bioactive lipids such as (2E)-hexadecenal is paramount. As a key product of sphingosine-1-phosphate (S1P) degradation, this compound is implicated in cellular processes including apoptosis and cytoskeletal reorganization.[1][2] The choice of analytical platform for its quantification can significantly impact the sensitivity, specificity, and throughput of experimental workflows. This guide provides a comprehensive cross-validation of three common analytical methodologies for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

Data Presentation: A Comparative Analysis of Quantitative Performance

The selection of an optimal analytical technique is contingent upon its performance characteristics. The following table summarizes key validation parameters for the analysis of this compound, offering a comparative overview of the capabilities of each platform. It is important to note that derivatization is a common requirement to enhance the detectability of this compound across these platforms.[3][4][5]

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)HPLC-Fluorescence (with Derivatization)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in a liquid phase followed by mass-based detection.Separation in a liquid phase followed by detection of fluorescent derivatives.
Derivatization Typically required to increase volatility (e.g., PFBHA oximation).[5][6]Often necessary to improve ionization efficiency (e.g., DAIH).[4]Required to introduce a fluorescent tag (e.g., DAIH).[4]
Limit of Detection (LOD) Analyte dependent, can achieve low levels.As low as 1 fmol per sample.[4]Approximately 0.75 pmol per sample.[4]
Limit of Quantification (LOQ) Method-specific, generally in the low ng to pg range.A reported LOQ for a related compound was 0.05 µM.[7]Method-specific.
Linearity (r²) Typically >0.99.[8]Generally >0.99.[7]Characteristically >0.99.[9]
Precision (%RSD) Intra-day and inter-day precision are commonly <15%.[8]High precision is achievable.Good precision is a hallmark of the technique.
Sample Throughput Generally lower due to longer run times and derivatization steps.Higher, with faster analysis times.Moderate to high, dependent on chromatographic separation.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be susceptible to matrix effects, requiring careful method development.[10]Can be affected by fluorescent interfering compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS/MS, and HPLC-Fluorescence.

Quantification of this compound using GC-MS

This protocol is adapted from methodologies for similar long-chain aldehydes and requires a derivatization step to enhance volatility.[5][11]

a. Sample Preparation and Extraction:

  • Homogenize biological samples (e.g., cells, tissues) in a suitable solvent such as a chloroform/methanol mixture.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

b. Derivatization (PFBHA Oximation): [5][6]

  • Reconstitute the dried lipid extract in a small volume of pyridine.

  • Add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.

  • Incubate at 60-70°C for 1 hour to form the oxime derivative.

  • Extract the derivative with hexane for injection into the GC-MS.

c. GC-MS Analysis:

  • Column: Use a non-polar capillary column suitable for lipid analysis.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300°C) to elute the derivatized aldehyde.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification.

Quantification of this compound using LC-MS/MS

This method utilizes derivatization to improve ionization efficiency and sensitivity.[4]

a. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for GC-MS.

b. Derivatization (DAIH): [4]

  • Dissolve the dried lipid extract in a reaction solvent.

  • Add 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) solution.

  • Incubate to allow for the derivatization reaction to complete.

c. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid or ammonium formate to aid ionization.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) positive ion mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transition for the DAIH-derivatized this compound.[3]

Quantification of this compound using HPLC with Fluorescence Detection

This protocol also relies on derivatization to introduce a fluorescent moiety.[4]

a. Sample Preparation, Extraction, and Derivatization:

  • The sample extraction and derivatization with a fluorescent reagent like DAIH are performed as described for the LC-MS/MS method.[4]

b. HPLC Analysis:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution similar to that used in LC-MS/MS.

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., DAIH).

Mandatory Visualizations

To further elucidate the experimental and biological contexts of this compound analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Platform cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Evaporation Solvent Evaporation Homogenization->Evaporation Derivatization Addition of Derivatizing Agent (e.g., PFBHA, DAIH) Evaporation->Derivatization Incubation Incubation Derivatization->Incubation GCMS GC-MS Incubation->GCMS Hexane Extraction LCMS LC-MS/MS Incubation->LCMS Reconstitution HPLC HPLC-Fluorescence Incubation->HPLC Reconstitution Data Quantification & Cross-Validation GCMS->Data LCMS->Data HPLC->Data

Caption: General experimental workflow for this compound quantification.

G S1P Sphingosine-1-Phosphate (S1P) SPL S1P Lyase S1P->SPL Hexadecenal (2E)-Hexadecenal SPL->Hexadecenal PE Phosphoethanolamine SPL->PE JNK JNK Pathway Hexadecenal->JNK Apoptosis Apoptosis & Cytoskeletal Reorganization JNK->Apoptosis

Caption: Simplified signaling pathway of this compound formation and action.

References

Comparative analysis of DNA adducts formed by 2-Hexadecenal and other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DNA adducts formed by the endogenously produced α,β-unsaturated aldehyde, 2-Hexadecenal, with those formed by other well-characterized aldehydes, namely 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA). This comparison is supported by experimental data on adduct types, mutagenicity, and the analytical methods used for their detection.

Executive Summary

DNA adducts are covalent modifications of DNA that can arise from exposure to reactive electrophilic compounds, including endogenously generated aldehydes. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. Understanding the formation and biological consequences of DNA adducts from different aldehydes is crucial for assessing their roles in various pathologies and for the development of therapeutic interventions. This guide focuses on a comparative analysis of DNA adducts formed by this compound, a product of sphingolipid degradation, and two major products of lipid peroxidation, 4-HNE and MDA.

Comparison of DNA Adduct Formation and Mutagenicity

This compound, 4-HNE, and MDA are all reactive aldehydes that can form adducts with DNA, primarily with deoxyguanosine (dG). However, the specific types of adducts and their mutagenic consequences differ.

Adduct Types and Formation
  • This compound: This α,β-unsaturated aldehyde reacts with deoxyguanosine to form diastereomeric cyclic 1,N²-deoxyguanosine adducts[1]. The reaction proceeds via a Michael addition of the exocyclic amino group of guanine to the β-carbon of the aldehyde, followed by cyclization.

  • 4-hydroxy-2-nonenal (4-HNE): As another α,β-unsaturated aldehyde, 4-HNE also forms 1,N²-propano-dG adducts[1]. These bulky exocyclic adducts are known to be mutagenic[2][3].

  • Malondialdehyde (MDA): MDA reacts with deoxyguanosine to form a primary adduct known as pyrimido[1,2-a]purin-10(3H)-one (M1G)[4]. MDA can also form adducts with deoxyadenosine and deoxycytidine, though to a lesser extent[1].

Quantitative Analysis of Adduct Formation

Direct comparative studies on the quantitative levels of DNA adducts formed by this compound, 4-HNE, and MDA under identical experimental conditions are limited. However, data from individual studies provide insights into their adduct-forming potential.

AldehydeCell/Tissue TypeAdduct Levels (adducts per 10⁶ nucleotides)Experimental ConditionsReference
Malondialdehyde (MDA) Human Leukocyte DNA0.1 (untreated)In vitro treatment with 1-10 mM MDA[4]
0.3 - 5.0 (treated)[4]
trans-2-Hexenal Rat ForestomachNot directly quantified in this format, but dose-dependent formation observed.Gavage exposure up to 500 mg/kg[5]
4-hydroxy-2-nonenal (HNE) Chronic Kidney Disease Patients (Plasma)6.2-fold increase in CKD stage IV-V vs. non-CKDClinical study[6]

Disclaimer: The data presented in this table are from different studies with varying experimental setups. Direct comparison of the absolute values should be made with caution.

Mutagenic Potential

The DNA adducts formed by these aldehydes exhibit different mutagenic specificities, which can have significant implications for their roles in carcinogenesis.

AldehydePrimary Mutation TypeCommentsReferences
This compound Potentially mutagenic, but specific mutation spectrum not yet fully characterized.The formation of cyclic 1,N²-dG adducts suggests a potential for G to T transversions.[1]
4-hydroxy-2-nonenal (4-HNE) G to T transversionsPreferential adduction at codon 249 of the p53 gene has been observed.[2][3]
Malondialdehyde (MDA) G to T transversions and G to A transitionsM1G adducts are mutagenic in bacterial and mammalian cells.[7]

Experimental Protocols

The detection and quantification of DNA adducts require sensitive and specific analytical techniques. The two most prominent methods are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

³²P-Postlabeling Analysis of DNA Adducts

This ultrasensitive method is capable of detecting very low levels of DNA adducts (as low as 1 adduct in 10⁹-10¹⁰ nucleotides)[8][9].

Methodology:

  • DNA Digestion: DNA is enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase[8].

  • Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones, or by butanol extraction[8][10].

  • Radiolabeling: The 5'-hydroxyl group of the enriched adducts is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase[9][10].

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC)[8].

  • Detection and Quantification: Adducts are detected by autoradiography and quantified by measuring their radioactive decay[10].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts[11][12][13].

Methodology:

  • DNA Isolation and Hydrolysis: High-purity DNA is isolated from cells or tissues. The DNA is then enzymatically hydrolyzed to individual nucleosides.

  • Chromatographic Separation: The mixture of normal and adducted nucleosides is separated using high-performance liquid chromatography (HPLC) with a C18 column[12].

  • Mass Spectrometric Detection: The separated nucleosides are ionized, typically by electrospray ionization (ESI), and introduced into a tandem mass spectrometer.

  • Quantification: Quantification is achieved by selected reaction monitoring (SRM), where a specific precursor ion (the adducted nucleoside) is selected and fragmented, and a specific product ion is monitored. Stable isotope-labeled internal standards are used for accurate quantification.

Signaling Pathways and Cellular Responses

The formation of DNA adducts can trigger cellular stress responses, including signaling pathways that lead to apoptosis. This compound has been shown to induce apoptosis via a JNK-dependent pathway[1].

JNK-Dependent Apoptosis Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, including DNA damage. Activation of the JNK pathway can lead to the transcription of pro-apoptotic genes and ultimately, programmed cell death[14].

JNK_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Adducts) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Mitochondria Mitochondrial Pathway JNK->Mitochondria Direct Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 ProApoptotic Pro-Apoptotic Gene Expression (e.g., FasL, Bax) AP1->ProApoptotic ProApoptotic->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: JNK-dependent apoptosis signaling pathway.

Experimental Workflows

Visualizing the experimental workflows for DNA adduct analysis provides a clear overview of the key steps involved.

DNA Adduct Formation and Extraction

This workflow illustrates the initial steps from aldehyde exposure to the isolation of DNA for analysis.

Adduct_Formation_Workflow CellCulture Cell Culture or Tissue Sample Aldehyde Aldehyde Exposure (this compound, 4-HNE, MDA) CellCulture->Aldehyde Incubation Incubation Aldehyde->Incubation CellHarvest Cell Harvesting or Tissue Homogenization Incubation->CellHarvest DNALysis Cell Lysis and DNA Isolation CellHarvest->DNALysis DNAQuant DNA Quantification and Purity Check DNALysis->DNAQuant IsolatedDNA Isolated DNA with Adducts DNAQuant->IsolatedDNA

Caption: Workflow for DNA adduct formation and isolation.

LC-MS/MS Analysis of DNA Adducts

This workflow outlines the analytical process for identifying and quantifying DNA adducts using LC-MS/MS.

LCMS_Workflow IsolatedDNA Isolated DNA with Adducts Hydrolysis Enzymatic Hydrolysis to Nucleosides IsolatedDNA->Hydrolysis InternalStd Addition of Stable Isotope-Labeled Internal Standard Hydrolysis->InternalStd HPLC HPLC Separation InternalStd->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS Analysis) ESI->MSMS DataAnalysis Data Analysis and Quantification MSMS->DataAnalysis

Caption: Workflow for LC-MS/MS analysis of DNA adducts.

Conclusion

This compound, 4-HNE, and MDA are all significant endogenous aldehydes that form potentially mutagenic DNA adducts. While they share similarities in forming adducts with deoxyguanosine, the specific structures of these adducts and their precise mutagenic outcomes can differ. The development of sensitive analytical techniques like LC-MS/MS has been instrumental in detecting and quantifying these adducts, providing valuable insights into their roles in human health and disease. Further research, particularly direct comparative studies, will be crucial for a more comprehensive understanding of the relative contributions of these aldehydes to the overall burden of DNA damage and their implications for pathologies such as cancer.

References

Safety Operating Guide

Proper Disposal of 2-Hexadecenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Hexadecenal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves, such as nitrile or neoprene.[1]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and consult a physician.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention if the person feels unwell.[3]

  • Ingestion: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Hazard Assessment and Waste Classification

According to one available Safety Data Sheet (SDS), (E)-2-Hexadecenal is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] However, it is a crucial principle of laboratory safety to treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[5] Regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provide a framework for managing hazardous waste from its generation to its disposal.[6][7][8][9] Therefore, the following procedures assume that this compound waste will be managed as hazardous chemical waste.

Quantitative Hazard Data Summary

This table summarizes the key hazard ratings for (E)-2-Hexadecenal from a representative Safety Data Sheet.[4] Users must consult the specific SDS for the product they are using.

Hazard Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Scale: 0 = Minimal Hazard, 4 = Severe Hazard

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is to collect it as hazardous waste for pickup by a licensed disposal service.[5] Never dispose of chemicals down the sink or in regular trash unless explicitly permitted by your institution's EHS guidelines.[10]

Experimental Protocol: Hazardous Waste Collection

  • Segregation and Collection:

    • Designate a specific, chemically compatible container for this compound waste.[5][11] The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[10]

    • Do not mix this compound with other chemical waste streams unless it is confirmed to be compatible to prevent dangerous reactions.[5]

  • Container Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its potential hazards.[3] All constituents and their approximate percentages must be listed.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][11]

    • The SAA must be under the control of laboratory personnel.[12]

    • Keep the waste container closed at all times, except when adding waste.[10][11]

    • Ensure the container is stored in secondary containment to capture any potential leaks.[5][10]

    • Storage is limited to a maximum of 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[5][6][11]

  • Arranging for Disposal:

    • Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department.[5][6]

    • Do not transport hazardous waste through the facility yourself; this must be done by trained EHS personnel.[5]

Emergency Spill Procedures

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[3]

  • Contain Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Dispose of Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[5][10]

Diagrams

G cluster_prep Step 1: Preparation & Handling cluster_waste Step 2: Waste Generation & Collection cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Start: Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen container Collect in a Dedicated, Compatible Container waste_gen->container labeling Label Container Immediately: 'Hazardous Waste' + Chemical Name container->labeling storage Store in Secondary Containment in a Designated SAA labeling->storage closed Keep Container Tightly Closed storage->closed pickup Request Pickup from Institutional EHS closed->pickup end_node End: Professional Disposal pickup->end_node

Caption: Disposal workflow for this compound waste in a laboratory setting.

References

Personal protective equipment for handling 2-Hexadecenal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hexadecenal

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.

Note on Hazard Classification: Safety Data Sheets (SDS) for (E)-2-Hexadecenal present conflicting hazard information. While one source suggests it is not classified as hazardous under the Globally Harmonized System (GHS)[1], other sources for the closely related compound trans-2-Hexenal indicate it is a flammable liquid and vapor that is harmful if swallowed or in contact with skin, and can cause serious eye irritation and allergic skin reactions[2][3][4]. Given this discrepancy, it is imperative to adopt a conservative approach and handle this compound as a hazardous substance.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment should be used when handling this compound.

Eye and Face Protection:

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Splash Goggles: Required when there is a risk of splashing, such as when transferring liquids or preparing solutions.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or when a significant splash hazard exists.

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended; latex gloves offer poor protection against many aldehydes and should be avoided[5][6]. Always inspect gloves for tears or holes before use and change them immediately if they become contaminated.

  • Lab Coat: A flame-resistant lab coat or a chemical-protective apron should be worn to protect against splashes[5].

  • Full-Length Pants and Closed-Toe Shoes: This is standard laboratory practice to protect the lower body and feet from potential spills. Shoes should be made of a non-porous material[5].

Respiratory Protection:

  • Chemical Fume Hood: All work with this compound, especially stock solution preparation and transfers, should be performed in a certified chemical fume hood to minimize inhalation of vapors[7].

  • Respirator: If work cannot be conducted in a fume hood or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[5].

Quantitative Data Summary
Hazard Classification (trans-2-Hexenal)GHS PictogramsSignal WordHazard Statements
Flammable Liquid, Category 3🔥Danger H226: Flammable liquid and vapor[4]
Acute Toxicity (Oral), Category 4Warning H302: Harmful if swallowed[4]
Acute Toxicity (Dermal), Category 3💀Danger H311: Toxic in contact with skin[4]
Skin Sensitization, Category 1BWarning H317: May cause an allergic skin reaction[4]
Eye Irritation, Category 2Warning H319: Causes serious eye irritation[4]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[2][3][8].

  • Refrigeration is often recommended for long-term storage[8].

  • Ensure the container is tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases[8].

Experimental Protocols: Solution Preparation and Use

Objective: To safely prepare a stock solution of this compound and use it for treating cell cultures. This protocol is based on methodologies described for its use in cellular studies[9].

Materials:

  • (E)-2-Hexadecenal

  • Solvent (e.g., Chloroform:Methanol (2:1 v/v), DMSO, or Ethanol)[9][10]

  • Certified chemical fume hood

  • Appropriate PPE (chemical splash goggles, nitrile gloves, lab coat)

  • Glassware

  • Nitrogen gas stream

Procedure:

  • Work in Fume Hood: Perform all steps involving the handling of pure this compound or its concentrated solutions inside a chemical fume hood.

  • Aliquot Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in the chosen solvent (e.g., chloroform:methanol)[9].

    • To create a solvent-free film for cell culture experiments, dispense the desired volume of the stock solution into a sterile glass tube.

    • Dry the organic solvent under a gentle stream of nitrogen gas to obtain a thin film of this compound[9].

  • Cell Treatment:

    • Resuspend the dried film in serum-free cell culture medium.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Add the this compound-containing medium to your cell cultures at the desired final concentration.

  • Post-Experiment:

    • All contaminated labware (pipette tips, tubes, flasks) should be treated as hazardous waste.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Do not enter the spill area without appropriate PPE, including respiratory protection if vapors are present[5].

  • Contain: Cover the spill with an absorbent material (e.g., spill pillows, chemical absorbent pads)[11]. Do not use combustible materials like paper towels for large spills.

  • Clean: Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[12].

  • Decontaminate: Clean the spill area with soap and water.

First Aid for Exposures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes[13][14]. Seek medical attention if irritation persists[8].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[11][14]. Remove contact lenses if present and easy to do. Seek immediate medical attention[11].

  • Inhalation: Move the affected person to fresh air at once[13]. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[2][12].

  • Ingestion: Do NOT induce vomiting[12]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[12]. Seek immediate medical attention[3][8].

Disposal Plan
  • Unused Chemical: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[8].

  • Contaminated Materials: All disposable items that have come into contact with this compound (gloves, absorbent pads, pipette tips, etc.) must be collected in a designated, sealed hazardous waste container and disposed of according to institutional guidelines.

Visualizations

The following diagrams illustrate key workflows and pathways related to the handling and effects of this compound.

G cluster_prep Preparation Phase (in Fume Hood) cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Acquire Reagent Acquire Reagent Don PPE Don PPE Acquire Reagent->Don PPE Step 1 Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Step 2 Prepare Stock Solution Prepare Stock Solution Weigh/Measure->Prepare Stock Solution Step 3 Aliquot & Dry (N2) Aliquot & Dry (N2) Prepare Stock Solution->Aliquot & Dry (N2) Step 4 Resuspend in Media Resuspend in Media Aliquot & Dry (N2)->Resuspend in Media Treat Cells Treat Cells Resuspend in Media->Treat Cells Step 5 Incubate Incubate Treat Cells->Incubate Step 6 Assay/Analysis Assay/Analysis Incubate->Assay/Analysis Step 7 Collect Contaminated Waste Collect Contaminated Waste Assay/Analysis->Collect Contaminated Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Collect Contaminated Waste->Dispose as Hazardous Waste Step 8 Decontaminate Work Area Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Step 9

Caption: Experimental Workflow for Handling this compound.

G action_node action_node result_node result_node hazard_node hazard_node start Incident Occurs spill Chemical Spill? start->spill exposure Personnel Exposure? spill->exposure No spill_size Spill Size Minor? spill->spill_size Yes exposure_type Exposure Type? exposure->exposure_type Yes Use Spill Kit Use Spill Kit spill_size->Use Spill Kit Yes Evacuate & Alert Supervisor Evacuate & Alert Supervisor spill_size->Evacuate & Alert Supervisor No Dispose Waste Dispose Waste Use Spill Kit->Dispose Waste Evacuate & Alert Supervisor->hazard_node Major Hazard Flush Skin/Eyes (15 min) Flush Skin/Eyes (15 min) exposure_type->Flush Skin/Eyes (15 min) Skin/Eye Move to Fresh Air Move to Fresh Air exposure_type->Move to Fresh Air Inhalation Rinse Mouth (No Vomit) Rinse Mouth (No Vomit) exposure_type->Rinse Mouth (No Vomit) Ingestion Seek Medical Attention Seek Medical Attention Flush Skin/Eyes (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth (No Vomit)->Seek Medical Attention

Caption: Emergency Response Logic for this compound Incidents.

G cluster_jnk JNK Signaling Cascade Hexadecenal This compound ROS Reactive Oxygen Species (ROS) Hexadecenal->ROS MLK3 MLK3 ROS->MLK3 activates JNK_pathway JNK Pathway Activation Cytoskeleton Cytoskeletal Reorganization Apoptosis Apoptosis Cytoskeleton->Apoptosis contributes to MKK4/7 MKK4/7 MLK3->MKK4/7 JNK JNK MKK4/7->JNK JNK->Cytoskeleton induces c-Jun c-Jun JNK->c-Jun c-Jun->Apoptosis promotes

Caption: this compound Induced JNK Signaling Pathway.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。